molecular formula C7H3BrClFO2 B1378418 6-Bromo-3-chloro-2-fluorobenzoic acid CAS No. 1428234-67-6

6-Bromo-3-chloro-2-fluorobenzoic acid

Cat. No.: B1378418
CAS No.: 1428234-67-6
M. Wt: 253.45 g/mol
InChI Key: XJXNCYHFUPFGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-2-fluorobenzoic acid (CAS 1428234-67-6) is a versatile fluorinated benzoic acid derivative serving as a critical building block in organic synthesis and medicinal chemistry . This compound, with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol, is a high-purity intermediate used extensively in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Its structure, featuring bromo, chloro, and fluoro substituents on an aromatic ring, makes it a valuable substrate for metal-catalyzed cross-coupling reactions and sequential functionalization, allowing researchers to create more complex molecular architectures . As a key synthetic intermediate, it is primarily used in pharmaceutical research, agrochemical development, and the synthesis of advanced materials . The product is analyzed by techniques including LCMS, GCMS, HPLC, and NMR to ensure strict quality control and batch-to-batch consistency . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

6-bromo-3-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXNCYHFUPFGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428234-67-6
Record name 6-bromo-3-chloro-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of 6-bromo-3-chloro-2-fluorobenzoic acid?

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Overview

6-Bromo-3-chloro-2-fluorobenzoic acid is a polyhalogenated aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with three different halogen atoms: bromine, chlorine, and fluorine. This trifecta of halogens, each with distinct electronic and steric properties, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these substituents on the aromatic ring creates specific electronic effects and steric hindrances that are crucial for its application in targeted synthesis.

This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with established protocols for its characterization and safe handling.

Section 2: Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by the interplay of the electron-withdrawing inductive effects of the halogens and the carboxylic acid group, which influences its acidity, solubility, and reactivity.

Physical and Chemical Identifiers

A summary of the key identification and physical properties is presented below. These values are critical for reaction setup, purification, and material characterization.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1428234-67-6[1][2]
Molecular Formula C₇H₃BrClFO₂[2]
Molecular Weight 253.45 g/mol [2]
Canonical SMILES C1=CC(=C(C(=C1Cl)F)C(=O)O)Br[3]
InChI Key XJXNCYHFUPFGSY-UHFFFAOYSA-N[3]
Physical Form Solid, typically a powder[4]
Purity Typically ≥98%[2]
Storage Room temperature, in a dry, cool, well-ventilated place, protected from light[5][6]
Predicted Properties

Computational models provide valuable estimates for properties that may not be extensively documented in experimental literature. The XlogP value, for instance, suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability.

Predicted PropertyValueSource(s)
XlogP 2.9[3][7]
Monoisotopic Mass 251.8989 Da[3][7]

Section 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the acidic proton of the carboxylic acid and the substituted aromatic ring.

Acidity
Aromatic Ring Reactivity

The halogen substituents make the aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, these halogens serve as excellent leaving groups or directing groups in various cross-coupling reactions, which is the cornerstone of their utility.

  • Cross-Coupling Reactions : This molecule is an ideal substrate for reactions like Suzuki, Heck, and Sonogashira couplings.[5] The different carbon-halogen bond strengths (C-Br < C-Cl) can potentially allow for selective, sequential couplings by carefully choosing catalysts and reaction conditions. This enables the stepwise introduction of different functionalities, building molecular complexity in a controlled manner.

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the ring, particularly activated by the ortho- and para-directing halogens, can facilitate SNAr reactions with strong nucleophiles under appropriate conditions.

The compound's structure makes it a valuable intermediate for synthesizing complex organic molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) for central nervous system disorders and anti-inflammatory drugs.[5]

Section 4: Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach involving chromatography and spectroscopy is the standard for comprehensive validation.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of the compound and quantifying impurities. A reversed-phase method is typically employed.

Rationale for Method Design: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase, a mixture of an acidified aqueous component (for suppressing ionization of the carboxylic acid) and an organic solvent, allows for the efficient elution and separation of the analyte from potential impurities. UV detection is ideal due to the aromatic nature of the compound, which provides strong chromophores.

Step-by-Step HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

Spectroscopic Identification

NMR provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two adjacent protons on the aromatic ring. The coupling constants (J-values) will be indicative of their ortho relationship. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals: one for the carboxyl carbon (δ > 160 ppm) and six for the aromatic carbons, whose chemical shifts are influenced by the attached halogen substituents.

  • ¹⁹F NMR: A singlet is expected, providing direct evidence for the fluorine atom.

Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected Mass: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 251.8989 Da for the [M-H]⁻ ion.[3][7]

  • Isotopic Pattern: A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), serving as a definitive signature for the compound's elemental composition.

IR spectroscopy is used to identify key functional groups.

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

  • C-X Stretches: Absorptions corresponding to C-F, C-Cl, and C-Br bonds will be present in the fingerprint region (< 1300 cm⁻¹).

Integrated Analytical Workflow

The logical flow for characterizing a sample of this compound ensures both identity and purity are rigorously confirmed.

G cluster_0 Sample Reception & Initial Checks cluster_1 Purity Assessment cluster_2 Structural Confirmation cluster_3 Final Validation Sample Receive Sample Visual Visual Inspection (Solid, Color) Sample->Visual Solubility Solubility Test (e.g., DMSO, MeOH) Visual->Solubility HPLC HPLC-UV Analysis (Purity > 98%?) Solubility->HPLC MS LC-MS (Confirm MW & Isotope Pattern) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Final Certificate of Analysis (Identity & Purity Confirmed) NMR->Final

Caption: Integrated workflow for the characterization of this compound.

Section 5: Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential to ensure laboratory safety.

Hazard Identification
  • Health Hazards : This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][8]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][9]

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[6]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6]

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6]

Storage and Disposal
  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Section 6: Conclusion

This compound is a highly functionalized synthetic building block with significant potential in drug discovery and materials science. Its unique substitution pattern offers a versatile platform for creating complex molecular architectures through modern synthetic methodologies like cross-coupling reactions. A thorough understanding of its physical properties, chemical reactivity, and spectral characteristics, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

6-bromo-3-chloro-2-fluorobenzoic acid CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-3-chloro-2-fluorobenzoic Acid

This guide provides a comprehensive technical overview of this compound, a key halogenated building block for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, physicochemical properties, a proposed synthetic route based on established methodologies, key applications in medicinal chemistry, and standard protocols for its characterization and safe handling.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of three different halogen atoms (Bromine, Chlorine, and Fluorine) on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable and versatile intermediate in organic synthesis.

Molecular Structure and Identifiers
  • Chemical Name: this compound

  • CAS Number: 1428234-67-6[1]

  • Molecular Formula: C₇H₃BrClFO₂[1]

  • Molecular Weight: 253.45 g/mol [1]

  • Canonical SMILES: C1=CC(=C(C(=C1Cl)F)C(=O)O)Br

  • InChIKey: XJXNCYHFUPFGSY-UHFFFAOYSA-N

Physicochemical and Safety Data

The following table summarizes the key physicochemical properties and safety information for this compound. Due to the limited publicly available experimental data for this specific molecule, some properties are based on data from structurally similar compounds and supplier information.

PropertyValue / Information
Appearance White to off-white solid/powder (Typical)
Purity Typically ≥98%[1]
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols.
Storage Conditions Store at room temperature in a dry, dark place under an inert atmosphere to prevent degradation.[2]
Hazard Identification Based on related compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed (H302).[3]
Safety Precautions Handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or fume hood. Avoid dust formation.

Synthesis and Purification: A Proposed Workflow

Proposed Synthetic Pathway

The proposed synthesis begins with 2-chloro-3-fluoroaniline and proceeds through several key transformations: bromination, diazotization to install a nitrile group, and finally, hydrolysis to the carboxylic acid. This pathway is designed for regiochemical control.

Synthetic_Workflow A 2-Chloro-3-fluoroaniline B 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene A->B Nitration (HNO3, H2SO4) C 5-Amino-4-bromo-2-chloro-1-fluorobenzene B->C Reduction (e.g., Fe, NH4Cl) D 4-Bromo-2-chloro-6-fluorobenzonitrile C->D Sandmeyer Reaction 1. NaNO2, H2SO4 2. CuCN E This compound D->E Hydrolysis (H2SO4, H2O, Heat)

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2-Chloro-3-fluoroaniline

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

  • Slowly add 2-chloro-3-fluoroaniline, maintaining the temperature below 10 °C.

  • Add a nitrating mixture (e.g., potassium nitrate or a mixture of nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C. The nitro group is directed para to the activating amino group.

  • After the addition is complete, stir the mixture at low temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

  • Filter the solid, wash with cold water until neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Suspend the nitrated product in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino compound.

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

  • Dissolve the amino compound in an aqueous solution of sulfuric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, and dry.

Step 4: Hydrolysis of the Nitrile

  • Add the crude nitrile product to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

  • Cool the reaction mixture and pour it into ice water to precipitate the final product.

  • Filter the solid, wash thoroughly with cold water, and dry.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexanes mixture. The purity should be assessed by HPLC and melting point analysis.

Applications in Research and Development

The trifunctional halogenation pattern of this compound makes it a highly valuable building block, particularly in medicinal chemistry and agrochemical synthesis.

Pharmaceutical Intermediate

This molecule serves as a key precursor for the synthesis of Active Pharmaceutical Ingredients (APIs), especially in the development of novel therapeutics for the central nervous system and as anti-inflammatory agents.[2] The halogens play several critical roles:

  • Modulating Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability. The combination of halogens fine-tunes the acidity (pKa) and lipophilicity (logP) of the final drug molecule.

  • Vector for Further Reactions: The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for reactions like the Suzuki-Miyaura coupling. The C-Br bond is significantly more reactive than the C-Cl bond under typical palladium catalysis conditions, allowing for selective functionalization.[6] This enables the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Pd_add Oxidative Addition Intermediate Pd0->Pd_add Oxidative Addition (Ar-Br) Pd_trans Transmetalation Intermediate Pd_add->Pd_trans Transmetalation (with R-B(OH)2) Pd_trans->Pd0  Regeneration of Catalyst Product Biaryl Product Pd_trans->Product Reductive Elimination ArylHalide 6-Bromo-3-chloro-2- fluorobenzoic acid ArylHalide->Pd_add BoronicAcid R-B(OH)₂ BoronicAcid->Pd_trans Base Base (e.g., K₂CO₃) Base->Pd_trans

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture (typically 80-100 °C) with stirring for 2-12 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the crude product by flash column chromatography.

Spectroscopic Characterization (Predicted)

Accurate spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra are not widely published, the expected features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region (typically 7.0-8.5 ppm). These signals will appear as doublets due to coupling with each other. The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm).

  • ¹³C NMR: The spectrum should display 7 distinct signals corresponding to the 7 carbon atoms. The carboxyl carbon will be downfield (~165-170 ppm). The aromatic carbons will appear between ~110-140 ppm, with their chemical shifts influenced by the attached halogens. The carbons directly bonded to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom.

Protocol for NMR Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Medium intensity bands around 1450-1600 cm⁻¹.

  • C-Halogen Stretches: Bands in the fingerprint region (<1200 cm⁻¹) corresponding to C-F, C-Cl, and C-Br bonds.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will show a characteristic molecular ion peak (M⁺) or pseudomolecular ion peak ([M-H]⁻ or [M+H]⁺). Due to the presence of bromine and chlorine, a distinctive isotopic pattern will be observed. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a specific intensity ratio, which is a powerful tool for confirming the presence of both Br and Cl in the molecule.

References

A Technical Guide to the Predicted Spectroscopic Data of 6-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 6-bromo-3-chloro-2-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectroscopic signatures. By explaining the causality behind predicted chemical shifts, coupling constants, and fragmentation patterns, this guide serves as a foundational tool for the structural elucidation and verification of this complex halogenated aromatic acid. Detailed methodologies for experimental data acquisition are also provided to bridge theoretical predictions with practical laboratory application.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. The unique arrangement of three different halogen atoms (F, Cl, Br) and a carboxylic acid group on the benzene ring creates a distinct electronic environment, making it a molecule of interest for synthetic chemistry and potential pharmaceutical applications. The precise characterization of such molecules is paramount, and spectroscopic techniques like NMR and MS are indispensable tools in this process.[1]

This guide offers an in-depth prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra, along with the electron ionization (EI) mass spectrum. The predictions are grounded in established principles of substituent effects on aromatic systems and known fragmentation pathways of halogenated organic compounds.[2][3] By providing a detailed theoretical framework, this document aims to accelerate research by enabling scientists to anticipate, interpret, and validate experimental results with a high degree of confidence.

Molecular Structure and Isotopic Considerations

The structure of this compound presents a unique analytical challenge due to the presence of multiple isotopes for both bromine and chlorine. These isotopic distributions are critical for the correct interpretation of the mass spectrum.

  • Chlorine Isotopes: Naturally occurring chlorine consists of approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl, a ratio of roughly 3:1.[4][5]

  • Bromine Isotopes: Natural bromine is composed of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br, a ratio of nearly 1:1.[4][5]

These isotopic abundances will result in a characteristic cluster of peaks for the molecular ion and any fragments containing both Cl and Br in the mass spectrum, serving as a powerful diagnostic tool.[6]

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to H4 and H5. The chemical shifts are influenced by the electronic effects of the surrounding substituents. The fluorine at C2, chlorine at C3, and bromine at C6 are all electron-withdrawing via induction, while the carboxylic acid group is a meta-director and also electron-withdrawing.

  • H5: This proton is ortho to the electron-withdrawing bromine atom and meta to the chlorine and fluorine atoms. It is expected to be the most downfield of the two protons.

  • H4: This proton is ortho to the chlorine atom and meta to the bromine and fluorine atoms.

The coupling between these two adjacent protons (ortho coupling, ³JHH) will result in both signals appearing as doublets. Furthermore, each proton will exhibit coupling to the ¹⁹F nucleus.

  • H4: Will show a smaller meta coupling (⁴JHF).

  • H5: Will show a larger para coupling (⁵JHF), although para H-F coupling can sometimes be larger than meta.

Therefore, each signal is predicted to be a doublet of doublets (dd) .

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH12.0 - 13.5broad singlet (br s)-
H57.8 - 8.1dd³JHH = 8.0 - 9.0 Hz, ⁵JHF = 1.0 - 2.0 Hz
H47.5 - 7.7dd³JHH = 8.0 - 9.0 Hz, ⁴JHF = 4.0 - 6.0 Hz

Predicted ¹³C NMR Spectrum

Seven distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on the known effects of halogen and carboxyl substituents on a benzene ring. The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF). Other carbons will show smaller couplings through two or more bonds.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)Predicted Coupling Constants (J, Hz)
C7 (COOH)165 - 168d⁴JCF ≈ 2-4 Hz
C2158 - 162d¹JCF ≈ 240-260 Hz
C6138 - 142d³JCF ≈ 3-5 Hz
C4134 - 137s-
C5130 - 133d⁴JCF ≈ 1-3 Hz
C3125 - 128d²JCF ≈ 15-25 Hz
C1122 - 125d²JCF ≈ 20-30 Hz

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a highly sensitive probe for fluorinated compounds due to its wide chemical shift range.[7] A single resonance is expected for the fluorine atom at the C2 position. This signal's multiplicity will be determined by its coupling to nearby protons, primarily H4 and H5. As predicted in the ¹H NMR section, this will result in a doublet of doublets.

NucleusPredicted Chemical Shift (δ, ppm, rel. to CFCl₃)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F2-110 to -125dd⁴JFH = 4.0 - 6.0 Hz, ⁵JFH = 1.0 - 2.0 Hz

Predicted Mass Spectrum (Electron Ionization)

The electron ionization (EI) mass spectrum is predicted to show a complex but highly diagnostic molecular ion region due to the isotopic distributions of bromine and chlorine. The fragmentation pattern will be governed by the stability of the aromatic ring and the characteristic losses associated with carboxylic acids and halogens.[8][9]

Molecular Ion (M⁺): The calculated monoisotopic mass for C₇H₂⁷⁹Br³⁵ClFO₂ is 265.89 g/mol . The molecular ion will appear as a cluster of peaks due to the isotopes:

  • M⁺ (m/z 266): Contains ⁷⁹Br and ³⁵Cl.

  • M+2 (m/z 268): Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This will be the most abundant peak in the cluster.

  • M+4 (m/z 270): Contains ⁸¹Br and ³⁷Cl.

The approximate relative intensity ratio of these peaks will be 75 : 100 : 25 . This unique pattern is a definitive indicator of a molecule containing one bromine and one chlorine atom.[4][6]

Key Fragmentation Pathways: The primary fragmentation will involve losses from the carboxylic acid group, followed by losses of the halogen atoms.

M [C₇H₂BrClFO₂]⁺˙ m/z 266/268/270 M17 [M - OH]⁺ [C₇HBrClFO]⁺ m/z 249/251/253 M->M17 - •OH (17) M45 [M - COOH]⁺ [C₆H₂BrClF]⁺ m/z 221/223/225 M->M45 - •COOH (45) M_Br [M - Br]⁺ [C₇H₂ClFO₂]⁺ m/z 187/189 M->M_Br - •Br (79/81) M_Cl [M - Cl]⁺ [C₇H₂BrFO₂]⁺ m/z 231/233 M->M_Cl - •Cl (35/37) M17_CO [M - OH - CO]⁺ [C₆HBrClF]⁺ m/z 221/223/225 M17->M17_CO - CO (28)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

m/z (Predicted)Proposed Fragment IonNotes
266, 268, 270[C₇H₂BrClFO₂]⁺˙Molecular ion cluster (M⁺, M+2, M+4)
249, 251, 253[C₇HBrClFO]⁺Loss of hydroxyl radical (•OH) from M⁺
221, 223, 225[C₆HBrClF]⁺Loss of carboxyl radical (•COOH) from M⁺ or CO from [M-OH]⁺
187, 189[C₇H₂ClFO₂]⁺Loss of bromine radical (•Br) from M⁺
231, 233[C₇H₂BrFO₂]⁺Loss of chlorine radical (•Cl) from M⁺
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.

Generalized Experimental Protocols

The following protocols are provided as a standard guideline. Instrument parameters should be optimized for the specific equipment used.

A. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The carboxylic acid proton is more readily observed in DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling enabled to observe the multiplicities. A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required. Use an appropriate fluorine standard if necessary.

B. Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for GC-MS analysis if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and creating searchable library spectra.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, to ensure capture of both the molecular ion cluster and lower mass fragments.

  • Data Analysis: Analyze the resulting spectrum for the characteristic M⁺/M+2/M+4 isotopic cluster to confirm the presence of Br and Cl. Identify major fragment ions and propose fragmentation pathways consistent with the molecular structure.

Conclusion

The spectroscopic analysis of this compound is predicted to yield a rich and highly characteristic set of data. The ¹H and ¹⁹F NMR spectra are defined by distinct doublet of doublets patterns arising from H-H and H-F spin-spin coupling. The ¹³C NMR spectrum will display seven unique carbon environments, with the C-F bond producing a diagnostically large coupling constant. Most definitively, the mass spectrum will provide unambiguous confirmation of the elemental composition through its unique M/M+2/M+4 molecular ion cluster, a hallmark of molecules containing one bromine and one chlorine atom. Together, these predicted data points form a comprehensive spectroscopic fingerprint that will be invaluable for the unambiguous structural confirmation of this complex molecule in any research or development setting.

References

An In-Depth Technical Guide to the Solubility of 6-bromo-3-chloro-2-fluorobenzoic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-bromo-3-chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for central nervous system and anti-inflammatory drugs, underscores the importance of understanding its fundamental physicochemical properties.[1] Solubility, a critical parameter, dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published empirical data for this specific molecule, this document integrates theoretical principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for determining its solubility profile in common organic solvents.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₇H₃BrClFO₂, Molecular Weight: 253.45 g/mol ) is a polysubstituted benzoic acid derivative.[2] The strategic placement of bromo, chloro, and fluoro substituents on the aromatic ring, combined with the carboxylic acid moiety, creates a molecule with a unique electronic and steric profile. This profile is highly valuable for medicinal chemists seeking to modulate properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates.[3]

A thorough understanding of its solubility is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure homogeneity and optimal reaction kinetics.

  • Crystallization and Purification: Designing effective crystallization protocols for isolating the compound with high purity.

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, LC-MS, and NMR.[4]

  • Formulation Development: Establishing a foundation for developing formulations with desired bioavailability.

This guide will first explore the theoretical underpinnings of this compound's solubility, followed by a practical, step-by-step methodology for its empirical determination and characterization.

Theoretical & Predictive Solubility Analysis

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[5] The interplay of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—determines the extent to which a solute will dissolve.

Molecular Structure and Polarity Analysis

The structure of this compound features several key functional groups that influence its solubility:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This feature strongly suggests solubility in polar, protic solvents.

  • Aromatic Ring: The benzene ring itself is nonpolar.

  • Halogen Substituents (-Br, -Cl, -F): These substituents are electronegative, contributing to the molecule's overall dipole moment and increasing its polarity compared to unsubstituted benzoic acid. However, their bulky nature can also sterically hinder interactions with solvent molecules.

Predictive Analysis: Based on this structure, we can predict the following solubility trends:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO, THF) where strong hydrogen bonding and dipole-dipole interactions can occur. The carboxylic acid group will be the primary driver of this solubility.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., dichloromethane).

  • Poor Solubility/Insolubility: Expected in nonpolar solvents (e.g., hexane, toluene, diethyl ether). The large, nonpolar aromatic core and halogen substituents will dominate interactions in these environments, making it difficult for the nonpolar solvent to overcome the strong solute-solute interactions (crystal lattice energy).

The solubility of benzoic acid and its derivatives in a wide range of organic solvents has been extensively compiled, providing a valuable comparative dataset.[6] Generally, benzoic acids exhibit good solubility in alcohols and ethers, which aligns with our predictions for this halogenated derivative.[6]

Acid-Base Properties

As a carboxylic acid, this compound is an acidic compound. Therefore, it will exhibit significantly enhanced solubility in aqueous basic solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) due to an acid-base reaction that forms the highly water-soluble sodium 6-bromo-3-chloro-2-fluorobenzoate salt.[4][7] This property is a key consideration for extraction and purification workflows.

Safety, Handling, and Storage

Prior to any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Recommended Safety Protocols:

  • Engineering Controls: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[8]

  • Handling: Avoid formation of dust. Use non-sparking tools. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4]

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing or reducing agents.[8]

Experimental Determination of Solubility

This section provides a detailed protocol for the qualitative and quantitative determination of solubility. The workflow is designed to be self-validating by progressing from rapid screening to precise measurement.

Materials and Equipment
  • Solute: this compound (CAS 1428234-67-6)

  • Solvents: A range of analytical grade organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, n-Hexane).

  • Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or incubator, centrifuge, calibrated micropipettes, HPLC or UV-Vis spectrophotometer, glass vials with screw caps, syringes and syringe filters (0.22 µm PTFE).

Experimental Workflow Diagram

G Solubility Determination Workflow cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Measurement (Shake-Flask Method) A 1. Add ~5 mg solute to 1 mL solvent in vial B 2. Vortex for 30s at room temperature A->B C 3. Visually Inspect (Clear, Cloudy, Insoluble) B->C D 4. Prepare supersaturated solution (excess solid) C->D Proceed for soluble/partially soluble systems E 5. Equilibrate in shaker (e.g., 25°C for 24-48h) D->E F 6. Centrifuge to separate solid E->F G 7. Withdraw supernatant & filter (0.22 µm) F->G H 8. Prepare serial dilutions of the filtrate G->H I 9. Analyze by HPLC/UV-Vis against calibration curve H->I

Caption: Workflow for solubility assessment.

Detailed Protocols

Protocol 1: Qualitative Solubility Screening

This rapid test provides a preliminary classification of solubility.

  • Weigh approximately 5 mg of this compound into a 4 mL glass vial.

  • Add 1 mL of the selected solvent.

  • Cap the vial and vortex vigorously for 30 seconds.

  • Visually inspect the solution against a dark background.

  • Record observations as "Soluble" (clear solution, no visible particles), "Partially Soluble" (cloudy, suspended particles remain), or "Insoluble" (the bulk of the solid remains undissolved).

  • Repeat for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a gold-standard method for determining equilibrium solubility.[8]

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours (48 hours is recommended to ensure equilibrium is reached).

  • Phase Separation: Remove the vials and allow them to stand undisturbed at the experimental temperature for a short period. Centrifuge the vials at high speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Analysis:

    • Prepare a standard calibration curve of the compound in the same solvent.

    • Accurately dilute the filtered sample solution with the solvent to bring it into the concentration range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine its concentration.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound

SolventSolvent Polarity IndexPredicted SolubilityExperimental Solubility at 25°C (mg/mL)
n-Hexane0.1InsolubleTo be determined
Toluene2.4Poorly SolubleTo be determined
Dichloromethane3.1Sparingly SolubleTo be determined
Ethyl Acetate4.4SolubleTo be determined
Acetone5.1SolubleTo be determined
Ethanol5.2Very SolubleTo be determined
Methanol6.6Very SolubleTo be determined
Water10.2InsolubleTo be determined
5% aq. NaOHN/A (Reactive)Very Soluble (by reaction)To be determined

Note: The "Experimental Solubility" column is intended to be populated with data generated from the protocols described herein.

Conclusion

While specific published solubility data for this compound is scarce, a robust understanding of its likely behavior can be derived from its molecular structure and the established principles of physical organic chemistry. The carboxylic acid moiety is expected to dominate its solubility profile, rendering it highly soluble in polar organic solvents and basic aqueous solutions. The provided experimental protocols offer a reliable framework for researchers to empirically determine the precise solubility of this compound in solvents relevant to their work. This data is fundamental for the efficient and effective use of this versatile building block in research and development.

References

An In-Depth Technical Guide to the Potential Biological Activities of Halogenated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities.[1] The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzoic acid scaffold can significantly modulate its physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, can profoundly influence the compound's pharmacokinetic and pharmacodynamic profiles, often leading to enhanced therapeutic efficacy and novel mechanisms of action.[2][3] This technical guide provides a comprehensive overview of the current understanding of the biological activities of halogenated benzoic acid derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed protocols for their in-vitro evaluation.

Synthesis of Halogenated Benzoic Acid Derivatives

The synthesis of halogenated benzoic acid derivatives can be achieved through various established and emerging methods in organic chemistry. The choice of synthetic route often depends on the desired halogen, its position on the benzene ring, and the presence of other functional groups.

One common approach involves the direct halogenation of benzoic acid or its precursors using electrophilic aromatic substitution reactions. For instance, bromobenzene can be generated and subsequently converted to benzoic acid via a Grignard reaction.[4] More advanced methods utilize transition metal-catalyzed C-H halogenation, offering greater regioselectivity and efficiency.[2]

Another strategy involves the use of halogenated starting materials. For example, 2-chloro-4-fluoro-5-nitrobenzotrichloride can be hydrolyzed to produce the corresponding benzoic acid derivative.[2] The synthesis can also be achieved by reacting benzoic acids with a halogenating agent in the presence of an alkaline compound to yield highly selective 2-halogenated benzoic acids.[5]

The versatility in synthetic approaches allows for the creation of a diverse library of halogenated benzoic acid derivatives, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.

Antimicrobial Activity

Halogenated compounds have a rich history in antimicrobial drug discovery, and halogenated benzoic acid derivatives are no exception.[3] Their ability to combat drug-resistant pathogens makes them a promising area of research.[6]

Mechanism of Action

The antimicrobial action of halogenated benzoic acid derivatives is often multifaceted. One of the primary mechanisms involves the disruption of the bacterial cell membrane. The lipophilic nature of the halogenated benzene ring facilitates the penetration of the compound into the phospholipid bilayer of the bacterial membrane. This disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[7]

Another proposed mechanism is the inhibition of essential microbial enzymes. These compounds can interact with the active sites of enzymes, often through non-covalent interactions, leading to their inactivation.[8] The halogenation of the benzoic acid scaffold can also lead to the chlorination of peptide linkages in microbial proteins, altering their structure and function.[9] Furthermore, the acidic nature of these compounds allows them to transport H+ ions into the bacterial cytoplasm, disrupting the intracellular pH homeostasis.[10]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Disruption cluster_intracellular Intracellular Targeting Halogenated_Benzoic_Acid Halogenated Benzoic Acid Membrane_Penetration Membrane Penetration Halogenated_Benzoic_Acid->Membrane_Penetration Lipophilicity Enzyme_Inhibition Enzyme Inhibition Halogenated_Benzoic_Acid->Enzyme_Inhibition Protein_Halogenation Protein Halogenation Halogenated_Benzoic_Acid->Protein_Halogenation pH_Disruption Cytoplasmic pH Disruption Halogenated_Benzoic_Acid->pH_Disruption Membrane_Disruption Membrane Disruption Membrane_Penetration->Membrane_Disruption Cellular_Leakage Cellular Leakage Membrane_Disruption->Cellular_Leakage Cell_Death_Membrane Cell Death Cellular_Leakage->Cell_Death_Membrane Cell_Death_Intracellular Cell Death Enzyme_Inhibition->Cell_Death_Intracellular Protein_Halogenation->Cell_Death_Intracellular pH_Disruption->Cell_Death_Intracellular

Caption: Proposed antimicrobial mechanisms of halogenated benzoic acids.

Structure-Activity Relationship (SAR)

The antimicrobial potency of halogenated benzoic acid derivatives is highly dependent on the nature, number, and position of the halogen substituents.

  • Nature of Halogen: Generally, the antimicrobial activity increases with the increasing atomic size of the halogen (I > Br > Cl > F). This is often attributed to the increased lipophilicity and polarizability of the heavier halogens, which enhances membrane permeability.[11]

  • Position of Halogen: The position of the halogen on the benzene ring can significantly impact activity. For instance, some studies have shown that ortho-substituted derivatives exhibit potent activity.[7]

  • Number of Halogens: The presence of multiple halogen atoms can either enhance or diminish activity depending on their positions and the specific microbial strain being targeted.

Quantitative structure-activity relationship (QSAR) studies have revealed that the antimicrobial activity of these compounds is often correlated with topological parameters and molecular connectivity indices.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Materials:
  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)[7]

  • Sterile 96-well microtiter plates[12]

  • Bacterial culture in logarithmic growth phase

  • Halogenated benzoic acid derivative stock solution

  • Spectrophotometer (for broth microdilution)

Broth Microdilution Method:
  • Prepare a serial two-fold dilution of the halogenated benzoic acid derivative in MHB in a 96-well plate.[13]

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[12][13]

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[13]

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Halogenated Benzoic Acid Derivative Start->Prepare_Dilutions Standardize_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Start->Standardize_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and halogenated benzoic acid derivatives have shown significant promise in this field.[14] Their mechanisms of action are diverse, often involving the induction of apoptosis and cell cycle arrest.[15][16]

Mechanism of Action

Halogenated benzoic acid derivatives can induce cancer cell death through several pathways:

  • Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[17] The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[15][16] Some derivatives have been shown to induce apoptosis in a caspase-independent manner.[17]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as G1/S or G2/M, preventing cancer cells from proliferating.[15][18] This arrest is often accompanied by changes in the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

  • Induction of Oxidative Stress: Some halogenated benzoic acid derivatives can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[17]

  • Inhibition of Key Enzymes: Certain derivatives have been found to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and topoisomerase IIα.[15][18]

Structure-Activity Relationship (SAR)

The anticancer activity of halogenated benzoic acid derivatives is intricately linked to their chemical structure.

  • Halogen Identity and Position: The type and placement of the halogen atom on the aromatic ring are critical determinants of cytotoxicity. For instance, the presence of bromine has been shown to be more biologically active than chlorine in some benzofuran derivatives.[17] The position of the halogen can also significantly influence the compound's binding affinity to its molecular target.[2]

  • Other Substituents: The presence of other functional groups, such as hydroxyl or methoxy groups, can modulate the anticancer activity. For example, dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor.[15]

  • Overall Molecular Scaffold: The core structure to which the halogenated benzoic acid moiety is attached plays a crucial role. Hybrid molecules incorporating benzofuran or other heterocyclic rings have shown enhanced anticancer effects.[2]

Compound TypeTarget/MechanismKey SAR FindingsReference(s)
Halogenated Benzofuran DerivativesApoptosis, Tubulin PolymerizationBromine substitution enhances pro-oxidative and pro-apoptotic properties.[17]
Dihydroxybenzoic Acid (DHBA)HDAC Inhibition, Apoptosis, Cell Cycle ArrestIncreased number of hydroxyl groups enhances HDAC inhibitory activity.[15]
Halogenated Benzothiadiazine DerivativesMitochondrial Complex II InhibitionHalogenation increases cytotoxic effects.
Tricyclic Benzoic Acid DerivativesFTO Demethylase InhibitionBioisosteric replacement of intramolecular hydrogen bonds impacts activity.[19]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Materials:
  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[18]

  • Microplate reader

Protocol:
  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the halogenated benzoic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[18]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[15][18]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Halogenated benzoic acid derivatives have demonstrated promising anti-inflammatory properties.[13][20]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some halogenated benzoic acid derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13][21]

  • Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6).[13]

  • Inhibition of NF-κB Signaling: The NF-κB signaling pathway plays a central role in inflammation. Some derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.[13][22]

  • Inhibition of Protein Denaturation: Protein denaturation is a contributing factor in the inflammatory process. Halogenated benzoic acid derivatives can stabilize protein structures and prevent their denaturation.[23]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of halogenated benzoic acid derivatives is influenced by their structural features.

  • Halogen Substitution: The introduction of a chlorine atom, for example, in a salicylic acid derivative has been shown to enhance its affinity for the COX-2 receptor.[13]

  • Esterification: The formation of ester derivatives can modulate the anti-inflammatory potency and pharmacokinetic properties of these compounds.[9]

  • Overall Molecular Structure: The specific arrangement of functional groups on the benzoic acid ring and any associated moieties determines the compound's ability to interact with inflammatory targets.

Experimental Protocol: Protein Denaturation Assay

This in-vitro assay is a simple and effective method for screening the anti-inflammatory potential of compounds by measuring their ability to inhibit heat-induced protein denaturation.[23]

Materials:
  • Bovine Serum Albumin (BSA) or Egg Albumin[23]

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Halogenated benzoic acid derivative

  • Reference standard (e.g., Diclofenac sodium)[23]

  • Spectrophotometer

Protocol:
  • Prepare a reaction mixture containing the test compound at various concentrations, a 1% aqueous solution of BSA, and PBS.

  • Incubate the samples at 37°C for 20 minutes.

  • Induce protein denaturation by heating the samples at 57°C or 70°C for a specified time (e.g., 5-20 minutes).

  • After cooling, measure the turbidity of the samples by recording the absorbance at 660 nm.

  • A control sample containing the solvent instead of the test compound is also prepared and measured.

  • Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

Halogenated benzoic acid derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their antimicrobial, anticancer, and anti-inflammatory properties are well-documented and are the subject of ongoing research and development. The ability to fine-tune their biological activity through synthetic modifications makes them attractive candidates for the development of novel therapeutics. The in-depth understanding of their mechanisms of action and structure-activity relationships, coupled with robust in-vitro screening methodologies, will continue to drive the discovery of new and effective drugs based on this privileged scaffold.

References

A Technical Guide to Polysubstituted Benzoic Acids: Synthesis, Functionalization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polysubstituted benzoic acids are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of various substituents on the benzene ring of benzoic acid allows for the fine-tuning of its chemical and physical properties, leading to a broad spectrum of biological activities and material characteristics. This guide provides an in-depth review of the literature on polysubstituted benzoic acids, with a focus on modern synthetic methodologies, functionalization strategies, and key applications in drug discovery and materials science. We will delve into the causality behind experimental choices and provide detailed protocols for key transformations, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this important area of chemical synthesis.

I. Modern Synthetic Methodologies for Polysubstituted Benzoic Acids

The synthesis of polysubstituted benzoic acids has evolved significantly from classical methods to more sophisticated and regioselective strategies. Modern approaches, such as transition metal-catalyzed cross-coupling and C-H functionalization, have revolutionized the ability to construct complex benzoic acid derivatives with high precision.

A. Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of substituted benzoic acids. The Suzuki-Miyaura coupling, in particular, has proven to be a versatile method.

Key Insights:

  • The carboxylate group can act as a directing group in cross-coupling reactions, influencing the regioselectivity of the transformation.[3][4][5]

  • Palladium catalysts are commonly employed, with the choice of ligands playing a crucial role in reaction efficiency and selectivity.[6][7]

  • The reaction conditions can be tuned to favor coupling at specific positions on the benzoic acid ring, even in the presence of multiple reactive sites.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

This protocol describes the synthesis of 4-bibenzoic acid via a Suzuki-Miyaura coupling reaction using a ligand-free palladium on carbon (Pd/C) catalyst in an open-air atmosphere.[8]

Materials:

  • 4-Bromobenzoic acid

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of ethanol (5 mL) and water (5 mL).

  • Add potassium carbonate (2.0 mmol) to the solution.

  • Add 10% Pd/C (5 mol%) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 30 minutes. The reaction is open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Acidify the filtrate with 1M HCl until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-bibenzoic acid.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryAryl HalideArylboronic AcidCatalystBaseSolventYield (%)Reference
14-Bromobenzoic acidPhenylboronic acidPd/CK₂CO₃EtOH/H₂O95[8]
22,5-Dichlorobenzoic acidPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene85[3][4]
33,5-Dibromobenzoic acid4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O92[3][4]
B. C-H Functionalization: A Paradigm Shift in Synthesis

Direct C-H bond functionalization has emerged as a more atom- and step-economical approach to synthesizing polysubstituted benzoic acids. This strategy avoids the pre-functionalization of starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds.

1. Ortho-C-H Functionalization:

The ortho-position to the carboxylic acid group is often readily functionalized due to the directing effect of the carboxylate.

Key Insights:

  • Palladium and ruthenium catalysts are highly effective for ortho-C-H arylation, olefination, and other transformations.[2][9][10][11]

  • The choice of oxidant and ligand is critical for achieving high yields and selectivity.

  • These reactions often tolerate a wide range of functional groups on both the benzoic acid and the coupling partner.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of Benzoic Acid

This protocol details the direct ortho-arylation of benzoic acid with an aryl iodide using a palladium catalyst.[9][12]

Materials:

  • Benzoic acid

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) acetate (AgOAc)

  • Acetic acid (AcOH)

Procedure:

  • To a sealed tube, add benzoic acid (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and AgOAc (1.0 mmol).

  • Add acetic acid (5 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the ortho-arylated benzoic acid.

2. Meta-C-H Functionalization:

Targeting the meta-position has historically been a significant challenge. However, the development of specialized directing groups has enabled regioselective meta-C-H functionalization.

Key Insights:

  • A nitrile-based sulfonamide template can effectively direct palladium-catalyzed olefination and acetoxylation to the meta-position of benzoic acid derivatives.[13][14][15]

  • Molecular oxygen can be used as a sustainable terminal oxidant in these reactions.[13][14]

  • This methodology provides access to a range of meta-substituted benzoic acids that are difficult to synthesize using traditional methods.[14]

Experimental Protocol: Palladium-Catalyzed Meta-C-H Olefination of a Benzoic Acid Derivative

This protocol describes the meta-olefination of a benzoic acid derivative using a nitrile-based directing group.[13][16]

Materials:

  • Nitrile-derivatized benzoic acid substrate

  • Olefin (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Acetylglycine (Ac-Gly-OH)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Oxygen (O₂)

Procedure:

  • In a reaction vessel, combine the nitrile-derivatized benzoic acid substrate (0.2 mmol), olefin (2.0 equiv.), Pd(OAc)₂ (10 mol%), Ac-Gly-OH (60 mol%), and Cu(OAc)₂ (1.0 equiv.).

  • Add HFIP (2 mL) as the solvent.

  • Purge the vessel with oxygen and maintain an oxygen atmosphere (1 atm).

  • Stir the reaction at 90 °C for 48 hours.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to isolate the meta-olefinated product.

II. Applications of Polysubstituted Benzoic Acids

The diverse structures of polysubstituted benzoic acids translate into a wide array of applications, most notably in medicinal chemistry and materials science.

A. Medicinal Chemistry: Scaffolds for Drug Discovery

Polysubstituted benzoic acids are prevalent motifs in a multitude of approved drugs and clinical candidates. Their ability to engage in various biological interactions makes them valuable scaffolds for drug design.

Case Study: Bexarotene - A Polysubstituted Benzoic Acid in Cancer Therapy

Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs) and is used in the treatment of cutaneous T-cell lymphoma (CTCL).[17][18][19]

Mechanism of Action:

Bexarotene binds to RXRs, which then form heterodimers with other nuclear receptors like retinoic acid receptors (RARs).[5][19] These heterodimers bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] This binding modulates gene expression, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[5][19][20]

Signaling Pathway of Bexarotene:

Bexarotene_Pathway Bexarotene Bexarotene RXR RXR Bexarotene->RXR Binds to Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Cell_Proliferation Inhibition of Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

Caption: Bexarotene signaling pathway leading to anticancer effects.

B. Materials Science: Building Blocks for Advanced Materials

The rigid aromatic core and the functionalizable carboxylic acid group of polysubstituted benzoic acids make them excellent building blocks for liquid crystals and polymers.

1. Liquid Crystals:

p-Alkoxybenzoic acids are classic examples of calamitic (rod-like) liquid crystals.[21][22][23] Through hydrogen bonding, two molecules form a dimer, which then self-assembles into liquid crystalline phases.[21][22][23] The length of the alkoxy chain influences the temperature range of the liquid crystalline phase.[24]

Experimental Workflow for Liquid Crystal Synthesis and Characterization:

Caption: Workflow for synthesizing and characterizing p-alkoxybenzoic acid liquid crystals.

2. High-Performance Polymers:

Poly(p-phenylene) (PPP) is a thermally stable and electroconductive polymer.[25] One synthetic route to PPP involves the decarbonation of poly(benzoic acid).[1][21]

Experimental Protocol: Synthesis of Poly(p-phenylene) from Poly(benzoic acid)

This protocol outlines the conversion of poly(benzoic acid) to poly(p-phenylene).[1][21]

Materials:

  • Poly(benzoic acid)

  • Copper(II) carbonate hydroxide

  • Quinoline

Procedure:

  • In a reaction flask, suspend poly(benzoic acid) (3.0 g) and copper(II) carbonate hydroxide (0.14 g) in quinoline (48 mL).

  • Heat the mixture under reflux for 5 hours in an argon atmosphere.

  • Cool the reaction mixture and pour it into methanol to precipitate the polymer.

  • Collect the solid by filtration, wash thoroughly with methanol, and dry to obtain poly(p-phenylene).

III. Characterization of Polysubstituted Benzoic Acids

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of polysubstituted benzoic acids.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons. The chemical shifts of the aromatic protons are indicative of the substitution pattern.[26][27][28]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments, further confirming the substitution pattern.[28]

B. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI)-MS: A soft ionization technique used to determine the molecular weight of the compound.[29] It can also be used to differentiate positional isomers based on fragmentation patterns.[3][4][30]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile derivatives of benzoic acids, providing information on both retention time and mass-to-charge ratio.[31]

C. X-ray Crystallography:

Provides the definitive three-dimensional structure of the molecule in the solid state, confirming the substitution pattern and providing insights into intermolecular interactions such as hydrogen bonding.[32][33][34]

Logical Relationship: Structure-Acidity Relationship

SAR EWG Electron-Withdrawing Group (e.g., -NO₂, -CF₃) Acidity Benzoic Acid Acidity (pKa) EWG->Acidity Increases acidity (stabilizes conjugate base) EDG Electron-Donating Group (e.g., -OCH₃, -NH₂) EDG->Acidity Decreases acidity (destabilizes conjugate base)

References

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 6-bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the thermochemical properties and stability of 6-bromo-3-chloro-2-fluorobenzoic acid, a highly substituted aromatic carboxylic acid of significant interest in the development of novel pharmaceuticals and agrochemicals. Due to the absence of extensive experimental data in public literature, this paper synthesizes information from analogous halogenated benzoic acids, established thermoanalytical principles, and computational chemistry approaches to build a predictive profile. We will delve into the structural--property relationships dictated by its unique halogenation pattern, outline methodologies for its empirical characterization, and discuss its thermal stability and potential decomposition pathways. This guide is intended for researchers, process chemists, and drug development professionals who require a deep understanding of this molecule's physical chemistry for applications in synthesis, formulation, and safety assessment.

Molecular Profile and Physicochemical Context

This compound is a complex synthetic building block whose utility in medicinal and materials chemistry stems from the unique electronic and steric environment created by its three distinct halogen substituents. The properties of the carboxylic acid group are significantly modulated by the adjacent ("ortho") fluorine and bromine atoms.

All halogen substituents exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring and increasing the acidity of the carboxylic acid proton relative to unsubstituted benzoic acid.[1][2] This effect stabilizes the resulting carboxylate anion.[2] Furthermore, the presence of bulky ortho substituents like bromine can cause steric strain, forcing the carboxyl group out of the plane of the benzene ring.[2] This "ortho effect" disrupts resonance stabilization of the neutral acid form, further increasing its acidity.[2] Understanding these intramolecular forces is foundational to predicting the molecule's reactivity and intermolecular interactions.

PropertyValue / DescriptionSource
IUPAC Name This compound[3]
CAS Number 1428234-67-6[4][5]
Molecular Formula C₇H₃BrClFO₂[3][4]
Molecular Weight 253.45 g/mol [4]
Primary Application Intermediate for Active Pharmaceutical Ingredients (APIs), particularly for CNS and anti-inflammatory drugs, and agrochemicals.[4]

Thermochemical Landscape

In such cases, two primary approaches are employed:

  • Baseline Comparison: Analyzing the known values of a parent or structurally related molecule. Benzoic acid serves as the ideal baseline.

  • Computational Modeling: Utilizing high-level ab initio quantum chemistry methods (e.g., Gaussian-4 (G4) theory) to calculate thermochemical data for novel or heavily substituted molecules.[7] These computational workflows have become highly accurate and are essential for modeling combustion and decomposition.[7]

Below is the established thermochemical data for solid benzoic acid, which provides a reference point for the energetic landscape. The introduction of electronegative halogens is expected to make the enthalpy of formation for the title compound significantly more negative.

Thermochemical ParameterValue (for solid Benzoic Acid, C₇H₆O₂)Units
Standard Enthalpy of Formation (ΔfH°₂₉₈) -384.72 ± 0.17kJ/mol
Standard Molar Entropy (S°) 167.40J/mol·K
Enthalpy of Combustion (ΔcH°solid) -3228 ± 4kJ/mol
Data sourced from the NIST Chemistry WebBook and Active Thermochemical Tables.[8][9][10]

Thermal Stability and Decomposition Profile

The stability of a pharmaceutical intermediate under thermal stress is a critical parameter for process safety, drying, and storage. The primary techniques used to assess this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[11] It is used to determine the onset temperature of decomposition and quantify mass loss associated with specific decomposition events.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[12] DSC is invaluable for identifying melting points, crystallization events, phase transitions, and the enthalpy of these processes.[13][14] It can reveal whether decomposition is endothermic or exothermic.

For halogenated benzoic acids, thermal decomposition often proceeds in multiple stages.[15] A common initial pathway is decarboxylation (the loss of CO₂), followed by further fragmentation of the resulting halogenated aromatic ring at higher temperatures.[16] The presence of multiple C-halogen bonds of varying strengths (C-F > C-Cl > C-Br) suggests a complex, stepwise decomposition.

Below is a proposed primary thermal decomposition pathway for this compound, initiated by decarboxylation.

G cluster_0 Thermal Decomposition Pathway A This compound B Heat (Δ) A->B C 1-bromo-4-chloro-2-fluorobenzene B->C Decarboxylation D Carbon Dioxide (CO₂) B->D Decarboxylation E Further Fragmentation (Higher Temperature) C->E

Caption: Proposed initial thermal decomposition pathway.

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

This section provides a detailed, field-proven methodology for determining the melting point, enthalpy of fusion, and thermal stability onset of this compound using DSC. The protocol is designed as a self-validating system.

Objective: To obtain an accurate thermal profile, including the melting endotherm and the onset of any decomposition events.

Instrumentation: A calibrated heat-flux DSC instrument (e.g., TA Instruments, Mettler Toledo).

Materials:

  • Sample: this compound (>98% purity)

  • Reference: Empty, hermetically sealed aluminum pan

  • Crucibles: Aluminum DSC pans and hermetically sealed lids

  • Purge Gas: High-purity nitrogen (99.999%)

Methodology Workflow:

Caption: A typical workflow for DSC analysis.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the DSC is calibrated for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be 156.6 ± 0.2 °C.

  • Sample Preparation:

    • Tare an aluminum DSC pan and lid.

    • Accurately weigh 1-3 mg of the sample directly into the pan. A smaller sample size minimizes thermal gradients.

    • Causality: The sample mass is critical; too much material can lead to poor peak resolution and shifts in melting temperature.

    • Hermetically seal the pan using a sample press.

    • Causality: A hermetic seal is essential to contain any vapor pressure generated during heating, preventing mass loss through sublimation which would invalidate enthalpy calculations.[13]

  • Instrument Configuration:

    • Place the sealed sample pan in the sample position of the DSC cell and an empty, sealed reference pan in the reference position.

    • Set the nitrogen purge gas flow rate to 50 mL/min.

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation of the sample during the analysis.

  • Thermal Program:

    • Segment 1 (Equilibration): Equilibrate the cell at 25 °C.

    • Segment 2 (Data Collection Ramp): Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.

    • Causality: A 10 °C/min scan rate provides a good balance between sensitivity and resolution. A slower rate (e.g., 2-5 °C/min) can be used to better resolve overlapping thermal events if necessary.[13]

    • Segment 3 (Cooling): Cool the cell back to 25 °C.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Melting Endotherm: Identify the sharp, endothermic peak corresponding to melting. Integrate the peak to determine the onset temperature (melting point), peak temperature, and the enthalpy of fusion (ΔHfus in J/g).

    • Decomposition: Look for any broad exothermic or endothermic events following the melt. The onset of such a peak indicates the beginning of thermal decomposition.

    • Purity Estimation: The shape of the leading edge of the melting peak can be analyzed using the van't Hoff equation to provide an estimate of sample purity, as impurities typically broaden and depress the melting point.[17]

Conclusion

While direct experimental thermochemical data for this compound remains to be published, a robust understanding of its properties can be constructed through a combination of theoretical principles and empirical analysis of related compounds. Its heavily halogenated structure, particularly at the ortho positions, governs its acidity and stability. The thermal profile is best characterized using a combination of DSC and TGA, which can precisely determine its melting point and decomposition temperature—critical parameters for safe handling, process development, and formulation in the pharmaceutical and agrochemical industries. For definitive thermodynamic values, such as the enthalpy of formation, high-level computational modeling stands as the most reliable predictive tool in the absence of calorimetric data.

References

A-Z Guide to Sourcing 6-Bromo-3-chloro-2-fluorobenzoic Acid: A Technical Resource for Advanced R&D

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and procurement specialists involved in drug discovery and fine chemical synthesis. We will explore the critical aspects of 6-bromo-3-chloro-2-fluorobenzoic acid, from its fundamental properties to its commercial availability and strategic applications.

Introduction: The Strategic Value of a Polysubstituted Aromatic Acid

This compound (CAS No. 1428234-67-6) is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern—featuring three distinct halogen atoms (Br, Cl, F) at specific positions on the benzoic acid core—makes it a valuable and versatile building block in medicinal chemistry and materials science.[1] The strategic placement of these halogens provides multiple reaction sites and modulates the electronic properties of the molecule, allowing chemists to fine-tune the steric and electronic characteristics of target compounds.[2][3]

This intermediate is particularly significant in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][4] The presence of fluorine can enhance metabolic stability and bioavailability, while the bromine atom serves as an excellent handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, which are foundational in modern drug development.[2][3]

Physicochemical Properties & Specifications

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 1428234-67-6[5]
Molecular Formula C₇H₃BrClFO₂[5][6]
Molecular Weight 253.45 g/mol [5]
Appearance Solid / Powder (Typically white to beige)
Purity Typically ≥95% - 98%[5]
Storage Conditions Room temperature, in a dry, cool, well-ventilated place, protected from light.[1][7]

Commercial Availability and Sourcing

Identifying reliable commercial suppliers is a critical step in any research and development pipeline. This compound is available from a range of specialty chemical suppliers, often categorized as a research chemical or building block. Availability can range from milligram-scale for initial screening to gram or kilogram quantities for scale-up studies.

SupplierPurityAvailable Quantities
Appretech Scientific ≥98%Inquiry-based
Biosynth Not specifiedInquiry-based
MySkinRecipes 95%100mg, 250mg, 1g
SciSupplies Not specified1g

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current stock and purity with the respective suppliers.

Synthesis and Workflow Analysis

While direct procurement is common, understanding the synthetic origin of this compound provides valuable context for impurity profiling and quality assessment. The synthesis of polysubstituted benzoic acids often involves a multi-step sequence that leverages regioselective halogenation and diazotization reactions.

A plausible synthetic approach could start from a less complex, commercially available fluorinated aniline or benzoic acid derivative. The workflow involves sequential introduction of the chloro and bromo substituents, followed by conversion of a precursor functional group (like a nitrile or an amino group) into the final carboxylic acid.

Below is a generalized workflow diagram illustrating a potential synthetic pathway.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Carboxylic Acid Formation A Starting Material (e.g., 2-Fluoroaniline derivative) B Chlorination (e.g., NCS) A->B Step 1 C Bromination (e.g., NBS) B->C Step 2 D Diazotization & Sandmeyer Reaction (NaNO2, H2SO4, CuCN) C->D Step 3 E Hydrolysis of Nitrile (Acid or Base) D->E Step 4 F This compound E->F Final Product

Caption: Generalized synthetic workflow for polysubstituted benzoic acids.

Exemplary Synthetic Protocol: Diazotization and Hydrolysis

The conversion of an amino group to a carboxylic acid via a nitrile intermediate is a common strategy in aromatic chemistry. The following protocol is a representative example based on established chemical transformations, such as those used for related compounds.[8]

Disclaimer: This protocol is illustrative. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

  • Diazotization:

    • Dissolve the aniline precursor (e.g., 2-bromo-5-chloro-6-fluoroaniline) in a mixture of concentrated sulfuric acid and water.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

    • Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and stir for several hours to ensure complete conversion to the benzonitrile intermediate.

  • Hydrolysis:

    • Extract the benzonitrile intermediate into an organic solvent.

    • Add a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and heat the mixture under reflux for several hours to hydrolyze the nitrile group (-CN) to a carboxylic acid group (-COOH).

    • After cooling, acidify the mixture (if using basic hydrolysis) to precipitate the crude this compound.

  • Purification:

    • Filter the crude product.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a precursor for a variety of pharmacologically relevant scaffolds.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature complex heterocyclic cores. This benzoic acid can be used to construct fragments that bind within the ATP-binding pocket of kinases, a common strategy in oncology drug design.

  • CNS-Targeted Agents: The fluorine atom is often incorporated into drug candidates to improve blood-brain barrier penetration. Therefore, derivatives of this compound are valuable for developing drugs targeting central nervous system disorders.[1]

  • Anti-inflammatory Agents: The compound can serve as a starting point for non-steroidal anti-inflammatory drugs (NSAIDs) and other modulators of inflammatory pathways.[1]

The bromine atom is particularly useful, acting as a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the efficient introduction of aryl, alkyl, or amino groups to build molecular complexity.[3]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[7]

    • Inhalation: Move the person into fresh air.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents and incompatible materials.[7]

Conclusion

This compound is a specialized chemical intermediate with significant utility in advanced organic synthesis, particularly within the pharmaceutical industry. Its commercial availability from various suppliers provides researchers with access to a key building block for creating novel and complex molecules. A comprehensive understanding of its properties, synthetic origins, and safe handling procedures is essential for leveraging its full potential in accelerating research and development programs.

References

Methodological & Application

Synthetic Strategies for the Preparation of 6-bromo-3-chloro-2-fluorobenzoic acid: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-3-chloro-2-fluorobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring three distinct halogen atoms and a carboxylic acid moiety, provides multiple points for diversification and fine-tuning of molecular properties. The presence of bromine allows for facile introduction of various groups via cross-coupling reactions, the chlorine atom influences the electronic properties and metabolic stability, and the fluorine atom can enhance binding affinity and bioavailability of the final active pharmaceutical ingredients (APIs).[1] This application note outlines two distinct and robust synthetic routes for the preparation of this compound, providing detailed protocols and discussing the rationale behind the chosen methodologies.

Strategic Approaches to Synthesis

The synthesis of polysubstituted aromatic compounds like this compound requires careful planning to control the regioselectivity of the substitution reactions. The directing effects of the substituents on the aromatic ring are of paramount importance. Two primary strategies are presented herein:

  • Strategy 1: Directed Ortho-Metalation and Carboxylation. This approach leverages the powerful directing effect of the fluorine atom to achieve regioselective lithiation and subsequent carboxylation of a pre-halogenated benzene ring.

  • Strategy 2: Sequential Aromatic Substitution and Functional Group Interconversion. This classic strategy involves the stepwise introduction of the desired substituents onto a simpler aromatic precursor, utilizing electrophilic aromatic substitution and Sandmeyer reactions.

Strategy 1: Directed Ortho-Metalation and Carboxylation

This elegant and convergent strategy relies on the ability of a fluorine substituent to direct deprotonation to its ortho position.[2][3] The resulting aryllithium intermediate is then trapped with carbon dioxide to install the carboxylic acid group.

Overall Synthetic Workflow

Strategy 1 start 1-Bromo-4-chloro-2-fluorobenzene intermediate 6-Bromo-3-chloro-2-fluorophenyllithium start->intermediate LDA or n-BuLi, THF, -78 °C product This compound intermediate->product 1. CO2 (s) 2. H3O+

Caption: Workflow for Strategy 1: Directed Ortho-Metalation and Carboxylation.

Scientific Rationale

The key to this strategy is the directed ortho-metalation (DoM) reaction.[4] Fluorine, being a highly electronegative atom, can coordinate with the lithium cation of the organolithium base, thereby directing the deprotonation to the adjacent C-H bond. This provides a highly regioselective method for the formation of the desired aryllithium species. Subsequent reaction with an electrophile, in this case, carbon dioxide (from dry ice), introduces the carboxyl group at the lithiated position.[5][6][7][8][9]

Detailed Experimental Protocol

Materials and Reagents:

  • 1-Bromo-4-chloro-2-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 1-bromo-4-chloro-2-fluorobenzene (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.

  • Litiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-BuLi or LDA (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Carboxylation: The reaction flask is carefully opened, and finely crushed dry ice is added in several portions, allowing the temperature to slowly rise. The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Work-up and Extraction: The reaction is quenched by the slow addition of water. The mixture is then acidified to pH 1-2 with 1 M HCl. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Data Summary
ParameterValue
Starting Material 1-Bromo-4-chloro-2-fluorobenzene
Key Reagents n-BuLi or LDA, Dry Ice
Expected Yield 60-80%
Purity >95% after recrystallization
Key Advantages High regioselectivity, convergent synthesis
Potential Challenges Requires strictly anhydrous conditions, handling of pyrophoric n-BuLi

Strategy 2: Sequential Aromatic Substitution and Functional Group Interconversion

This strategy builds the target molecule through a series of well-established reactions, starting from a more readily available precursor. This multi-step approach offers flexibility but requires careful consideration of the directing effects of the substituents at each stage.

Overall Synthetic Workflow

Strategy 2 start 2-Fluoro-5-chloroaniline step1 2-Bromo-5-chloro-1-fluorobenzene start->step1 1. NaNO2, HBr 2. CuBr (Sandmeyer Reaction) step2 6-Bromo-3-chloro-2-fluoroaniline step1->step2 HNO3, H2SO4 (Nitration) step3 6-Bromo-3-chloro-2-fluorobenzenediazonium salt step2->step3 Fe or SnCl2, HCl (Reduction) product This compound step3->product 1. NaNO2, H2SO4 2. CO, Pd catalyst (Carbonylation) or   CuCN then Hydrolysis

Caption: A possible workflow for Strategy 2, starting from 2-fluoro-5-chloroaniline.

Scientific Rationale

This synthetic route relies on a sequence of classical aromatic transformations:

  • Sandmeyer Reaction: The initial amino group of 2-fluoro-5-chloroaniline is converted to a diazonium salt, which is then substituted with a bromine atom using cuprous bromide (CuBr).[10][11][12][13]

  • Electrophilic Nitration: The resulting 2-bromo-5-chloro-1-fluorobenzene is nitrated. The directing effects of the halogens (ortho, para-directing) will need to be carefully considered to achieve the desired regiochemistry. The fluorine at position 1 and the bromine at position 2 will direct the incoming nitro group to the 4 and 6 positions. The chlorine at position 5 will direct to the 2 and 6 positions. The position 6 is sterically hindered, so the major product is expected to be 2-bromo-5-chloro-1-fluoro-4-nitrobenzene.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group using standard conditions, such as iron or tin(II) chloride in acidic media.

  • Final Functional Group Interconversion: The newly introduced amino group is diazotized and can be converted to the carboxylic acid via several methods, including a palladium-catalyzed carbonylation or a Sandmeyer reaction with cuprous cyanide followed by hydrolysis of the resulting nitrile.

Detailed Experimental Protocol (Illustrative Example)

Step 2a: Bromination of 2-Fluoro-5-chloroaniline

  • Diazotization: 2-Fluoro-5-chloroaniline (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, cuprous bromide (CuBr) (1.2 eq) is dissolved in HBr. The cold diazonium salt solution is added slowly to the CuBr solution. The reaction is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

  • Work-up: The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water, aqueous sodium hydroxide, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated to give 2-bromo-5-chloro-1-fluorobenzene.

Subsequent steps would follow standard, well-documented procedures for nitration, reduction, and conversion of the amino group to a carboxylic acid.

Data Summary
ParameterValue
Starting Material e.g., 2-Fluoro-5-chloroaniline
Key Reactions Sandmeyer, Nitration, Reduction, Diazotization
Expected Overall Yield 20-40%
Purity >95% after final purification
Key Advantages Utilizes common and well-understood reactions, potentially more cost-effective starting materials
Potential Challenges Multi-step process with potential for lower overall yield, control of regioselectivity during nitration can be challenging.

Conclusion

Both synthetic strategies presented offer viable pathways to this compound.

  • Strategy 1 is a more modern and efficient approach, offering high regioselectivity and a shorter synthetic sequence. However, it requires strict control of anhydrous conditions and the handling of organolithium reagents.

  • Strategy 2 is a more traditional approach that relies on a series of robust and well-documented reactions. While potentially longer and with a lower overall yield, it may be more amenable to large-scale synthesis and avoids the use of highly pyrophoric reagents.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including available starting materials, scale of synthesis, and the technical capabilities of the laboratory.

References

The Strategic Application of 6-Bromo-3-chloro-2-fluorobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic use of highly functionalized small molecules is paramount to accessing novel chemical space and developing next-generation therapeutics. Among these, 6-bromo-3-chloro-2-fluorobenzoic acid has emerged as a critical building block, particularly in the synthesis of targeted therapies for oncology. Its unique substitution pattern—a trifecta of halogens on a benzoic acid core—offers medicinal chemists a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine and chlorine atoms provide orthogonal handles for a variety of chemical transformations, most notably amide bond formations and palladium-catalyzed cross-coupling reactions.[1][2] This application note will provide an in-depth guide to the utility of this compound, with a focus on its application in the synthesis of kinase inhibitors, and will furnish detailed protocols for its use in key synthetic transformations.

The Rationale for Halogenation in Drug Design

The deliberate incorporation of halogens into a drug scaffold is a well-established strategy in medicinal chemistry. Each halogen imparts distinct electronic and steric properties that can be leveraged to optimize a molecule's interaction with its biological target.

  • Fluorine: The most electronegative element, fluorine, is often introduced to block metabolic oxidation at a specific position, thereby increasing the drug's half-life. Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding interactions and cell permeability.[3]

  • Chlorine: Larger than fluorine, chlorine can also enhance metabolic stability and is frequently involved in favorable hydrophobic and van der Waals interactions within a protein's binding pocket. Its electronic effects can modulate the reactivity of the aromatic ring.

  • Bromine: The bromine atom on the this compound scaffold is particularly valuable as a synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl or heteroaryl moieties. This is a cornerstone of modern fragment-based drug discovery and lead optimization.

Application in the Synthesis of Kinase Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in the BRAF and KRAS genes, are implicated in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer.[4][5] Consequently, the development of inhibitors targeting kinases within this cascade is a major focus of oncological research.

This compound is an ideal starting material for the synthesis of such inhibitors. For instance, it is a documented intermediate in the synthesis of KRAS G12D modulating compounds.[6] The general strategy involves using the carboxylic acid moiety to form a critical amide bond with a core amine-containing fragment, while the bromine atom can be used to introduce further complexity and tune the inhibitor's selectivity and potency.

A notable example of a therapeutic strategy where this building block is highly relevant is in the development of pan-RAF inhibitors. These inhibitors are designed to target multiple forms of the RAF kinase, including wild-type and various mutant versions, to overcome the resistance mechanisms that can arise with selective inhibitors.[7] The synthesis of such complex molecules often relies on the strategic coupling of halogenated aromatic building blocks.

Quantitative Data: Biological Activity of Structurally Related Kinase Inhibitors

The following table summarizes the biological activity of a series of pan-RAF inhibitors whose synthesis is conceptually analogous to what can be achieved starting from this compound. These data are derived from the work of Okaniwa et al. on the discovery of TAK-632, a potent and selective pan-RAF inhibitor.[7]

CompoundBRAF (V600E) IC50 (nM)c-RAF IC50 (nM)VEGFR2 IC50 (nM)Cell Proliferation (A375, V600E) IC50 (nM)
TAK-632 (8B) 4.41.911033
Example 8a 1.91.310036
Example 8c 4.31.813048
Example 8d 5.32.314071

Data extracted from Okaniwa, M., et al. (2013). J Med Chem, 56(16), 6478-94.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two key transformations involving this compound: amide bond formation and Suzuki-Miyaura cross-coupling. These protocols are based on established procedures for similar substrates and can be adapted by researchers for their specific synthetic targets.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, followed by reaction with an amine to form the desired amide. This is a robust and widely used method for amide synthesis.

Amide_Formation cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling start_material 6-Bromo-3-chloro- 2-fluorobenzoic acid reagent1 SOCl₂ or (COCl)₂ cat. DMF start_material->reagent1 intermediate 6-Bromo-3-chloro- 2-fluorobenzoyl chloride reagent1->intermediate amine Primary or Secondary Amine (R¹R²NH) intermediate->amine Reaction product N-(R¹,R²)-6-bromo-3-chloro- 2-fluorobenzamide base Base (e.g., Et₃N, DIPEA) in Anhydrous Solvent (DCM) amine->base base->product

Caption: Workflow for amide bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Remove the solvent and excess reagent in vacuo to obtain the crude 6-bromo-3-chloro-2-fluorobenzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Causality and Trustworthiness: The use of an acyl chloride is a highly reliable method for amide bond formation due to the high electrophilicity of the acyl chloride carbonyl carbon. The addition of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Conducting the reaction under anhydrous conditions is essential to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of the bromo-position of a this compound derivative with a boronic acid or its ester. This reaction is fundamental for introducing aryl or heteroaryl substituents.

Suzuki_Coupling cluster_0 Reaction Setup cluster_1 Reaction and Workup start_material 6-Bromo-3-chloro-2-fluoro- benzoic acid derivative boronic_acid Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 eq) start_material->boronic_acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (optional) boronic_acid->catalyst base Base (e.g., K₂CO₃, Cs₂CO₃) in Solvent (e.g., Dioxane/H₂O) catalyst->base heating Heat under Inert Atmosphere base->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 6-Aryl-3-chloro-2-fluoro- benzoic acid derivative purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound derivative (e.g., the amide from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the this compound derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent system via syringe. The choice of solvent depends on the solubility of the substrates; a mixture of an organic solvent like dioxane with water is common.[8]

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality and Trustworthiness: The success of the Suzuki-Miyaura coupling is highly dependent on the catalytic cycle of the palladium complex. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[9] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The choice of ligand can significantly impact the reaction efficiency, especially for challenging substrates.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its strategically placed halogen atoms provide both the means to modulate biological activity and the synthetic handles for constructing complex molecular architectures. As demonstrated by its utility in the synthesis of kinase inhibitors targeting critical oncogenic pathways, this compound offers researchers a reliable and adaptable scaffold for the development of novel therapeutics. The protocols provided herein serve as a practical guide for harnessing the synthetic potential of this valuable intermediate.

References

Application Notes & Protocols: The Strategic Use of 6-bromo-3-chloro-2-fluorobenzoic acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The strategic incorporation of halogenated aromatic carboxylic acids is a cornerstone in the design of modern agrochemicals. These building blocks, characterized by their unique substitution patterns, offer chemists a powerful tool to fine-tune the physicochemical properties and biological efficacy of active ingredients. Among these, 6-bromo-3-chloro-2-fluorobenzoic acid presents a compelling scaffold for the development of next-generation herbicides and fungicides. The presence of three distinct halogens—bromine, chlorine, and fluorine—on the phenyl ring provides multiple reaction sites and influences the molecule's electronic properties, lipophilicity, and metabolic stability.

While specific, publicly documented syntheses of commercialized agrochemicals commencing directly from this compound are not prevalent in the literature, its structural motifs are highly relevant to established classes of pesticides, particularly picolinamide fungicides and pyridine-based herbicides. The principles guiding its application can be effectively demonstrated through the synthesis of a closely related, cutting-edge agrochemical. This guide will, therefore, provide a comprehensive overview of the synthetic strategy for a representative picolinamide fungicide, illustrating a potential and analogous application for this compound.

Part 1: The Rationale for Halogenated Benzoic Acids in Agrochemical Design

The choice of a starting material like this compound is driven by several key factors that enhance the performance of the final agrochemical product:

  • Metabolic Stability: The presence of fluorine, a strong electron-withdrawing group, can block sites of metabolic oxidation, thereby increasing the persistence and efficacy of the pesticide in the target organism.

  • Enhanced Binding Affinity: The specific arrangement of halogens can lead to more effective binding to the target enzyme or protein, resulting in higher intrinsic activity.

  • Modified Physicochemical Properties: Halogenation influences a molecule's solubility, lipophilicity, and volatility, which are critical for its uptake, translocation, and overall performance in the field.

  • Synthetic Versatility: The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities to build complex molecular architectures.

Part 2: A Representative Application: Synthesis of a Picolinamide Fungicide

To illustrate the potential synthetic utility of a halogenated benzoic acid derivative, we will detail the synthesis of a picolinamide fungicide. This class of compounds has gained prominence for its novel mode of action and broad-spectrum activity. A key step in their synthesis is the amide coupling of a substituted picolinic acid with an appropriate aniline or amine. While the example below does not start with this compound, it demonstrates the type of transformations that a similarly substituted benzoic acid could undergo to produce a biologically active molecule.

The fungicide Florylpicoxamid, developed by Corteva Agriscience, serves as an excellent case study.[1][2] It is a broad-spectrum fungicide inspired by the natural product UK-2A.[1][3]

The synthesis of a picolinamide fungicide like Florylpicoxamid typically involves the preparation of two key intermediates, followed by their coupling to form the final amide bond.[4][5]

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis A1 Halogenated Benzoic Acid Derivative A2 Functional Group Interconversion A1->A2 A3 Activated Carboxylic Acid A2->A3 C Final Picolinamide Fungicide A3->C Amide Coupling B1 Substituted Aniline/Amine B2 Further Functionalization B1->B2 B2->C Amide Coupling

Caption: Generalized synthetic workflow for picolinamide fungicides.

The following protocol outlines the synthesis of a key picolinamide intermediate, illustrating the amide bond formation which is central to this class of fungicides.

Reaction: Amide coupling of a substituted picolinic acid with a chiral amine.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Substituted Picolinic AcidVaries1.0 eq
Chiral Amine IntermediateVaries1.05 eq
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.161.1 eq
DIPEA (N,N-Diisopropylethylamine)129.242.0 eq
Dichloromethane (DCM)84.93Solvent

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the substituted picolinic acid (1.0 eq) and the chiral amine intermediate (1.05 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M solution).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the stirred solution.

  • Coupling Agent Addition: In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient and mild coupling reagent that minimizes side reactions and racemization, which is crucial when working with chiral amines.

  • DIPEA as a Base: DIPEA is a non-nucleophilic hindered base that effectively scavenges the acid formed during the reaction without interfering with the coupling process.

  • Low-Temperature Addition: Adding the coupling reagent at 0 °C helps to control the initial exothermic reaction and further minimizes the risk of side product formation and racemization.

  • Aqueous Workup: The series of acidic, basic, and brine washes effectively removes unreacted reagents, the DIPEA salt, and other water-soluble impurities.

Part 3: Potential Application in Herbicide Synthesis

Halogenated benzoic acids are also precursors to important herbicides. For instance, synthetic auxin herbicides, such as those based on a pyridine carboxylic acid scaffold, are widely used for broadleaf weed control.[6][7][8] A compound like this compound could potentially be a starting point for novel herbicides in this class. The synthetic strategy would likely involve the transformation of the carboxylic acid group and a cross-coupling reaction at the bromine position to build the final herbicidal molecule.

G A This compound B Esterification/Amidation A->B Protect/Activate Carboxyl Group C Suzuki or Stille Coupling at Bromine Position B->C Introduce Pyridine Moiety D Final Pyridine Herbicide C->D Final Modification/Deprotection

Caption: A plausible synthetic route for a novel pyridine herbicide.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of advanced agrochemicals. While direct, commercial examples are not readily found in the public domain, its structural features align well with the synthetic strategies for established and emerging classes of fungicides and herbicides. The protocols and rationale presented here for a representative picolinamide fungicide provide a solid framework for researchers and scientists to explore the utility of this and other polysubstituted benzoic acids in the discovery and development of novel crop protection solutions. The versatility of its halogen substituents offers a rich playground for synthetic chemists to create innovative and effective agrochemicals.

References

Anwendungshinweise und Protokolle zur Derivatisierung der Carbonsäuregruppe von 6-Brom-3-chlor-2-fluorbenzoesäure

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese technische Anleitung bietet einen detaillierten Überblick über die strategische Derivatisierung der Carbonsäuregruppe von 6-Brom-3-chlor-2-fluorbenzoesäure, einem wichtigen Baustein in der Synthese von Pharmazeutika und neuartigen Materialien. Die Anwesenheit von drei Halogensubstituenten am Phenylring – Brom, Chlor und Fluor – führt zu einzigartigen sterischen und elektronischen Eigenschaften, die bei der Auswahl der Synthesemethode sorgfältig berücksichtigt werden müssen.

Dieser Leitfaden wurde von einem erfahrenen Anwendungswissenschaftler verfasst und konzentriert sich auf die praktische Anwendbarkeit und das grundlegende Verständnis der chemischen Prozesse. Wir werden drei primäre Derivatisierungswege untersuchen:

  • Esterifizierung: Umwandlung der Carbonsäure in Ester, die häufig als Zwischenprodukte oder als Wirkstoffe selbst dienen.

  • Amidierung: Synthese von Amiden, einer in der medizinischen Chemie allgegenwärtigen funktionellen Gruppe, durch Kopplung mit verschiedenen Aminen.

  • Acylchlorid-Bildung: Herstellung des hochreaktiven Acylchlorids als vielseitiges Zwischenprodukt für nachfolgende Umwandlungen.

Für jede Methode werden die zugrunde liegende Mechanistik, die experimentellen Überlegungen und detaillierte, schrittweise Protokolle erläutert.

Wissenschaftlicher Kontext: Sterische und elektronische Effekte

Die Reaktivität der Carbonsäuregruppe in 6-Brom-3-chlor-2-fluorbenzoesäure wird maßgeblich durch die Substituenten am aromatischen Ring beeinflusst. Das Fluoratom in ortho-Position (Position 2) und das Bromatom in der anderen ortho-Position (Position 6) erzeugen eine erhebliche sterische Hinderung um das Carboxyl-Kohlenstoffatom. Diese sterische Abschirmung erschwert den direkten nukleophilen Angriff, wie er bei der klassischen säurekatalysierten Veresterung (Fischer-Veresterung) erforderlich ist.

Elektronisch gesehen sind alle drei Halogene elektronegativ und üben einen starken elektronenziehenden Induktionseffekt (-I) aus. Dieser Effekt erhöht die Elektrophilie des Carboxyl-Kohlenstoffatoms, macht es aber gleichzeitig schwieriger, das Carboxyl-Proton abzuspalten. Das Bromatom kann zusätzlich durch Mesomerie (+M-Effekt) Elektronendichte in den Ring spenden, aber der induktive Effekt überwiegt bei Halogenen in der Regel. Diese kombinierten Effekte erfordern den Einsatz von milden und hocheffizienten Aktivierungsmethoden, um hohe Ausbeuten zu erzielen.

Methode 1: Esterifizierung mittels Steglich-Veresterung

Aufgrund der ausgeprägten sterischen Hinderung der Zielverbindung ist die Fischer-Speier-Veresterung, die einen direkten Angriff des Alkohols auf das protonierte Carboxyl-Kohlenstoffatom erfordert, oft ineffizient.[1] Eine weitaus überlegene Methode ist die Steglich-Veresterung , die unter milden, neutralen Bedingungen abläuft und speziell für sterisch gehinderte Substrate entwickelt wurde.[2][3]

Die Reaktion nutzt ein Carbodiimid, typischerweise Dicyclohexylcarbodiimid (DCC) oder das wasserlösliche 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC), um die Carbonsäure zu aktivieren. Ein Katalysator, 4-Dimethylaminopyridin (DMAP), ist entscheidend für die Beschleunigung der Reaktion.[2][4]

Mechanismus der Steglich-Veresterung

Der Mechanismus beginnt mit der Reaktion der Carbonsäure mit DCC, wodurch ein hochreaktives O-Acylisoharnstoff-Intermediat gebildet wird. DMAP, ein stärkeres Nukleophil als der Alkohol, fängt dieses Intermediat ab und bildet einen noch reaktiveren N-Acylpyridinium-Komplex. Dieser "aktive Ester" wird dann leicht vom Alkohol nukleophil angegriffen, um den gewünschten Ester und den Harnstoff-Nebenprodukt (Dicyclohexylharnstoff, DCU) zu bilden.[2]

Visualisierung des Arbeitsablaufs der Steglich-Veresterung

Steglich_Esterification_Workflow cluster_reactants Ausgangsmaterialien cluster_reaction Reaktionsschritte cluster_products Produkte & Aufarbeitung Acid 6-Brom-3-chlor- 2-fluorbenzoesäure Activation 1. Aktivierung der Säure mit DCC/EDC Acid->Activation Alcohol Alkohol (R'-OH) Nucleophilic_Attack 3. Nukleophiler Angriff des Alkohols Alcohol->Nucleophilic_Attack DCC DCC oder EDC DCC->Activation DMAP DMAP (katalytisch) Acyl_Transfer 2. Acyl-Transfer zu DMAP (Bildung des aktiven Esters) DMAP->Acyl_Transfer Activation->Acyl_Transfer O-Acylisoharnstoff Acyl_Transfer->Nucleophilic_Attack N-Acylpyridinium Ester Ester-Produkt Nucleophilic_Attack->Ester Urea Harnstoff-Nebenprodukt (z.B. DCU) Nucleophilic_Attack->Urea Workup 5. Wässrige Aufarbeitung & Reinigung Ester->Workup Filtration 4. Filtration zur Entfernung des Harnstoffs Urea->Filtration Filtration->Workup caption Workflow der Steglich-Veresterung

Abbildung 1: Workflow der Steglich-Veresterung

Detailliertes Protokoll: Steglich-Veresterung

Materialien:

  • 6-Brom-3-chlor-2-fluorbenzoesäure (1.0 Äq.)

  • Gewünschter Alkohol (z.B. Ethanol, Benzylalkohol) (1.2 Äq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1.5 Äq.)

  • 4-Dimethylaminopyridin (DMAP) (0.1 Äq.)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Vorgehensweise:

  • Lösen Sie 6-Brom-3-chlor-2-fluorbenzoesäure (1.0 Äq.) und den Alkohol (1.2 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).

  • Fügen Sie DMAP (0.1 Äq.) zur Lösung hinzu und rühren Sie bei Raumtemperatur.

  • Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Fügen Sie EDC (1.5 Äq.) portionsweise über 15 Minuten hinzu.

  • Entfernen Sie das Eisbad und lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM.

  • Waschen Sie die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den rohen Ester mittels Säulenchromatographie auf Kieselgel.

ParameterEmpfehlungBegründung
Lösungsmittel Wasserfreies DCM, THFAprotische Lösungsmittel verhindern die Hydrolyse des aktivierten Zwischenprodukts.
Kopplungsreagenz EDC oder DCCEDC ist oft bevorzugt, da der entsprechende Harnstoff wasserlöslich und leichter zu entfernen ist.[5]
Temperatur 0 °C bis RaumtemperaturMilde Bedingungen erhalten die Integrität empfindlicher funktioneller Gruppen.[3]
Aufarbeitung Saure und basische WäscheEntfernt überschüssiges DMAP, nicht umgesetzte Säure und EDC/Harnstoff.

Methode 2: Amidierung mittels Peptidkopplungsreagenzien

Die Synthese von Amiden aus Carbonsäuren und Aminen erfordert ebenfalls die Aktivierung der Carboxylgruppe, insbesondere bei sterisch anspruchsvollen Substraten. Peptidkopplungsreagenzien sind hierfür ideal, da sie für die effiziente Bildung von Amidbindungen unter milden Bedingungen optimiert wurden.[6][7] Reagenzien wie O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorphosphat (HBTU) oder O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorphosphat (HATU) sind besonders wirksam.[8]

Mechanismus der Amidierung mit Kopplungsreagenzien

Ähnlich wie bei der Steglich-Veresterung reagiert die Carbonsäure mit dem Kopplungsreagenz (z.B. HBTU), um einen hochreaktiven aktiven Ester zu bilden (in diesem Fall einen OBt-Ester). Dieser wird dann schnell vom Amin angegriffen, um die stabile Amidbindung zu bilden. Eine organische Base wie Diisopropylethylamin (DIPEA) oder N-Methylmorpholin (NMM) wird benötigt, um die Carbonsäure zu deprotonieren und das freigesetzte Proton während der Reaktion zu neutralisieren.

Visualisierung des Arbeitsablaufs der Amidierung

Amidation_Workflow cluster_reactants Ausgangsmaterialien cluster_reaction Reaktionsschritte cluster_products Produkte & Aufarbeitung Acid 6-Brom-3-chlor- 2-fluorbenzoesäure Activation 1. Bildung des aktiven Esters (z.B. OBt-Ester) Acid->Activation Amine Amin (R'-NH₂) Nucleophilic_Attack 2. Nukleophiler Angriff des Amins Amine->Nucleophilic_Attack Coupling_Reagent Kopplungsreagenz (z.B. HBTU, HATU) Coupling_Reagent->Activation Base Organische Base (z.B. DIPEA) Base->Activation Activation->Nucleophilic_Attack Aktiver Ester Amide Amid-Produkt Nucleophilic_Attack->Amide Byproducts Nebenprodukte Nucleophilic_Attack->Byproducts Workup 3. Wässrige Aufarbeitung & Reinigung Amide->Workup Byproducts->Workup caption Workflow der Amidierung

Abbildung 2: Workflow der Amidierung mit Kopplungsreagenzien

Detailliertes Protokoll: Amidierung

Materialien:

  • 6-Brom-3-chlor-2-fluorbenzoesäure (1.0 Äq.)

  • Gewünschtes primäres oder sekundäres Amin (1.1 Äq.)

  • HBTU (1.1 Äq.)

  • Diisopropylethylamin (DIPEA) (2.5 Äq.)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Ethylacetat

  • Wasser

  • Sole

Vorgehensweise:

  • Lösen Sie 6-Brom-3-chlor-2-fluorbenzoesäure (1.0 Äq.) und HBTU (1.1 Äq.) in wasserfreiem DMF in einem trockenen Rundkolben.

  • Fügen Sie DIPEA (2.5 Äq.) hinzu und rühren Sie die Mischung für 15 Minuten bei Raumtemperatur, um die Säure zu aktivieren (Voraktivierung).

  • Fügen Sie das Amin (1.1 Äq.), gelöst in einer minimalen Menge DMF, zur Reaktionsmischung hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur für 2-4 Stunden oder bis die DC eine vollständige Umsetzung anzeigt.

  • Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt dreimal mit Ethylacetat.

  • Kombinieren Sie die organischen Phasen und waschen Sie sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole, um überschüssige Reagenzien und DMF zu entfernen.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das rohe Amid mittels Säulenchromatographie oder Umkristallisation.

ParameterEmpfehlungBegründung
Kopplungsreagenz HATU, HBTU, PyBOPHATU ist oft reaktiver und kann bei besonders schwierigen Kopplungen höhere Ausbeuten liefern.
Base DIPEA, NMMNicht-nukleophile Basen, die die aktivierten Zwischenprodukte nicht abfangen.
Reaktionszeit 2-12 StundenDie Reaktionszeit hängt von der Reaktivität des Amins und der sterischen Hinderung ab.
Reinigung Extraktion & ChromatographieWichtig zur Entfernung von DMF und den Nebenprodukten des Kopplungsreagents.

Methode 3: Bildung von Acylchlorid

Die Umwandlung der Carbonsäure in ein Acylchlorid ist eine klassische Methode zur Aktivierung. Acylchloride sind hochreaktive Zwischenprodukte, die leicht mit einer Vielzahl von Nukleophilen (Alkoholen, Aminen, etc.) reagieren, um die entsprechenden Derivate zu bilden. Thionylchlorid (SOCl₂) ist das am häufigsten verwendete Reagenz für diese Umwandlung.

Mechanismus der Acylchlorid-Bildung

Die Carbonsäure greift das Thionylchlorid an, um ein Chlorsulfit-Intermediat zu bilden. Nachfolgend greift das Chloridion das Carboxyl-Kohlenstoffatom an, was zur Abspaltung von Schwefeldioxid (SO₂) und Chlorwasserstoff (HCl) als gasförmige Nebenprodukte führt und das Acylchlorid zurücklässt. Eine katalytische Menge DMF kann die Reaktion durch die Bildung des Vilsmeier-Reagenz beschleunigen.

Detailliertes Protokoll: Acylchlorid-Bildung

Materialien:

  • 6-Brom-3-chlor-2-fluorbenzoesäure (1.0 Äq.)

  • Thionylchlorid (SOCl₂) (2.0-3.0 Äq.)

  • Toluol oder Dichlormethan (wasserfrei)

  • N,N-Dimethylformamid (DMF) (katalytische Menge, 1-2 Tropfen)

Vorgehensweise:

  • Geben Sie 6-Brom-3-chlor-2-fluorbenzoesäure (1.0 Äq.) in einen trockenen Rundkolben, der mit einem Rückflusskühler und einem Gasauslass (verbunden mit einer Gaswaschflasche zur Neutralisierung von HCl und SO₂) ausgestattet ist.

  • Fügen Sie wasserfreies Toluol oder DCM als Lösungsmittel hinzu, gefolgt von einer katalytischen Menge DMF.

  • Fügen Sie langsam Thionylchlorid (2.0-3.0 Äq.) bei Raumtemperatur hinzu. Es wird eine Gasentwicklung beobachtet.

  • Erhitzen Sie die Reaktionsmischung vorsichtig unter Rückfluss (typischerweise bei 70-80 °C) für 1-3 Stunden, bis die Gasentwicklung aufhört.

  • Kühlen Sie die Mischung auf Raumtemperatur ab.

  • Entfernen Sie das Lösungsmittel und überschüssiges Thionylchlorid vorsichtig unter reduziertem Druck (Rotationsverdampfer). Achtung: Dies sollte in einem gut belüfteten Abzug erfolgen.

  • Das resultierende rohe Acylchlorid ist oft ausreichend rein für die nächste Stufe. Es kann durch Destillation unter Hochvakuum weiter gereinigt werden, ist aber aufgrund seiner Reaktivität oft einfacher, es direkt zu verwenden.

Anschließende Reaktion (Beispiel: Esterbildung):

  • Lösen Sie das rohe Acylchlorid in einem wasserfreien aprotischen Lösungsmittel (z.B. DCM oder THF) unter inerter Atmosphäre und kühlen Sie es auf 0 °C.

  • Fügen Sie eine Lösung des Alkohols (1.1 Äq.) und einer Base (z.B. Pyridin oder Triethylamin, 1.2 Äq.) in demselben Lösungsmittel tropfenweise hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist.

  • Führen Sie eine wässrige Aufarbeitung durch, um die Salze zu entfernen, und reinigen Sie das Produkt wie oben beschrieben.

Charakterisierung der Derivate

Die erfolgreiche Synthese der Derivate sollte durch Standard-Analysemethoden bestätigt werden.

TechnikErwartete Beobachtungen
¹H-NMR - Ester: Auftreten neuer Signale, die der Alkohol-Einheit entsprechen (z.B. ein Quartett bei ~4.2 ppm und ein Triplett bei ~1.3 ppm für einen Ethylester). Das Singulett des Carbonsäure-Protons (~10-13 ppm) verschwindet. - Amide: Auftreten neuer Signale für die Amid-Protonen (typischerweise ein breites Singulett zwischen 5-9 ppm für primäre Amide) und die Reste der Amin-Einheit. Das Carbonsäure-Proton verschwindet.
IR-Spektroskopie - Ester: Charakteristische C=O-Streckschwingungsbande bei ~1720-1740 cm⁻¹, was eine Verschiebung von der breiteren C=O-Bande der Carbonsäure (~1700 cm⁻¹) darstellt. Die breite O-H-Bande der Säure (~2500-3300 cm⁻¹) verschwindet. - Amide: Starke C=O-Streckschwingungsbande (Amid I) bei ~1630-1680 cm⁻¹. N-H-Streckschwingungsbanden erscheinen bei ~3100-3500 cm⁻¹.
Massenspektrometrie Bestätigung des Molekulargewichts des erwarteten Derivats. Das Fragmentierungsmuster kann zusätzliche strukturelle Informationen liefern.

Zusammenfassung und Ausblick

Die Derivatisierung von 6-Brom-3-chlor-2-fluorbenzoesäure erfordert aufgrund der erheblichen sterischen Hinderung und der elektronischen Effekte der Halogensubstituenten sorgfältig ausgewählte Methoden.

  • Für die Esterifizierung ist die Steglich-Veresterung mit EDC/DMAP die Methode der Wahl und der klassischen Fischer-Veresterung überlegen.

  • Für die Amidierung bieten Peptidkopplungsreagenzien wie HBTU oder HATU einen robusten und hocheffizienten Weg zur Bildung von Amidbindungen.

  • Die Umwandlung in das Acylchlorid mit Thionylchlorid bietet einen Zugang zu einem hochreaktiven Zwischenprodukt, das mit einer Vielzahl von Nukleophilen umgesetzt werden kann.

Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide Grundlage für Forscher, um diese wertvollen Derivate effizient zu synthetisieren und ihre Anwendung in der Arzneimittelentdeckung und den Materialwissenschaften weiter zu erforschen.

Referenzen

  • Fiveable. (n.d.). Steglich Esterification Definition. Abgerufen von --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Abgerufen von --INVALID-LINK--

  • Wikipedia. (2023). Steglich esterification. Abgerufen von --INVALID-LINK--

  • Aapptec. (n.d.). Coupling Reagents. Abgerufen von --INVALID-LINK--

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. --INVALID-LINK--

  • The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. Abgerufen von --INVALID-LINK--

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Abgerufen von --INVALID-LINK--

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. --INVALID-LINK--

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Abgerufen von --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Abgerufen von --INVALID-LINK--

References

Application Notes & Protocols: Strategic Functionalization of 6-Bromo-3-chloro-2-fluorobenzoic Acid via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Scaffolding

In the landscape of modern drug discovery and fine chemical synthesis, the strategic and selective functionalization of complex aromatic scaffolds is paramount. 6-Bromo-3-chloro-2-fluorobenzoic acid stands out as a particularly valuable building block. Its unique arrangement of three distinct halogen atoms, each with differential reactivity, alongside a carboxylic acid handle, offers a versatile platform for constructing novel molecular architectures. The presence of fluorine, in particular, is highly desirable in medicinal chemistry for its ability to modulate key pharmacological properties such as metabolic stability and binding affinity.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on this substrate. We will move beyond simple procedural lists to explain the underlying principles of regioselectivity and provide detailed, field-tested protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Core Principle: Understanding Regioselectivity

The success of any synthetic strategy involving a polyhalogenated compound hinges on the ability to control which halogen reacts. In palladium-catalyzed cross-coupling, the rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy, leading to a well-established reactivity trend: C-I > C-Br > C-Cl >> C-F .

For this compound, this principle dictates that the C-Br bond is significantly more susceptible to oxidative addition than the more robust C-Cl bond. This inherent reactivity difference is the cornerstone of achieving selective monofunctionalization at the C6 position, leaving the C3 chloro-substituent intact for subsequent, more forcing, transformations if desired.

G cluster_0 Regioselective Reactivity Substrate This compound CBr_Bond C-Br Bond (at C6) Substrate->CBr_Bond CCl_Bond C-Cl Bond (at C3) Substrate->CCl_Bond Outcome_Br Preferential Oxidative Addition (Lower Bond Energy) CBr_Bond->Outcome_Br Reaction with Pd(0) Catalyst Outcome_Cl Less Reactive (Higher Bond Energy) CCl_Bond->Outcome_Cl Reaction with Pd(0) Catalyst Pd_Catalyst Pd(0) Catalyst

Caption: Logical flow of regioselectivity in palladium-catalyzed reactions.

The Universal Engine: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic cycle.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the benzoic acid derivative, forming a Pd(II) complex.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C, C-N, or C-S bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)Ln-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_diorgano Ar-Pd(II)Ln-R transmetalation->pd2_diorgano reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product_out Ar-R reductive_elimination->product_out (Product) arbr_source Ar-Br arbr_source->oxidative_addition (Substrate) rm_source R-M rm_source->transmetalation (Coupling Partner)

Caption: The general catalytic cycle for cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, owing to the operational simplicity and the commercial availability and stability of boronic acid reagents.[5]

Rationale for Component Selection
  • Catalyst: While classic catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher turnover numbers and are more effective for less reactive aryl chlorides, though they work exceptionally well for aryl bromides too.[6] We will use a Pd(OAc)₂/SPhos system for its robustness.

  • Base: A base is required to activate the boronic acid in the transmetalation step.[7] Potassium phosphate (K₃PO₄) is an effective base for this transformation, offering a good balance of reactivity and functional group tolerance.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. Water is often crucial for the efficacy of the inorganic base and facilitates the transmetalation step.

Detailed Experimental Protocol

G start Start: Reagent Preparation reagents 1. To a dry Schlenk flask, add: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K₃PO₄ (3.0 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) start->reagents inert 2. Seal flask, evacuate and backfill with Argon (3x cycle). reagents->inert solvents 3. Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. inert->solvents reaction 4. Heat reaction to 80-100 °C. Monitor by TLC or LC-MS. solvents->reaction workup 5. Cool, dilute with EtOAc. Wash with water, then brine. reaction->workup purify 6. Dry organic layer (Na₂SO₄), filter, and concentrate. workup->purify end 7. Purify by column chromatography. purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Data Table: Representative Suzuki Coupling Partners
Coupling Partner (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Expected Outcome
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90High yield of 3-chloro-2-fluoro-6-phenylbenzoic acid
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100Good to high yield; electron-donating groups are well-tolerated
4-Trifluoromethylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O85High yield; electron-withdrawing groups are well-tolerated
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90Good yield of the heteroaromatic product

Application Protocol 2: Sonogashira C-C Alkynylation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes, which are valuable precursors in synthesis.[8] The classic protocol employs both palladium and copper(I) catalysts.

Rationale for Component Selection
  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective precatalyst for this reaction.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the traditional mechanism. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9][10]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the alkyne and to act as a solvent.

  • Solvent: The reaction is often run in the amine base itself or with a co-solvent like THF or DMF.

Detailed Experimental Protocol
  • Reagent Setup: To a dry, argon-flushed Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2-3 eq). Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.3 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the crude material in ethyl acetate, wash with dilute aq. HCl (to remove amine), water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Note on Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[11] These typically require stronger bases and specialized ligands to facilitate the direct reaction of the alkyne with the palladium center.[9]

Application Protocol 3: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, replacing harsher classical methods.[12] It is indispensable for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.

Rationale for Component Selection
  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step, which is often challenging for C-N bond formation. Ligands like XPhos, RuPhos, or Josiphos are standards in the field.[13] We will use a G3 (third-generation) XPhos precatalyst for its high activity and air stability.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Detailed Experimental Protocol
  • Reagent Setup (Glovebox Recommended): In an inert atmosphere glovebox, add to a vial: XPhos Pd G3 precatalyst (2 mol%), XPhos ligand (2 mol%), sodium tert-butoxide (1.5 eq), and this compound (1.0 eq).

  • Reaction Vessel Sealing: Seal the vial with a septum cap. Remove from the glovebox.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 eq).

  • Reaction: Place the vial in a preheated heating block (100-110 °C) and stir vigorously. Monitor reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water.

  • Extraction and Isolation: Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Table: Representative Buchwald-Hartwig Coupling Partners
Amine PartnerCatalyst SystemBaseSolventTemp (°C)Expected Outcome
MorpholineXPhos Pd G3NaOtBuToluene110High yield of the corresponding morpholinyl-benzoic acid
AnilineRuPhos Pd G3LHMDSDioxane100Good yield of the diarylamine product
BenzylamineXPhos Pd G3K₃PO₄t-BuOH100Good yield; a weaker base may be used for primary alkylamines
tert-Butyl carbamateBrettPhos Pd G3K₂CO₃Dioxane110Effective for coupling ammonia surrogates, followed by deprotection

References

Application Note: Protocols for the Esterification of Sterically Hindered 6-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of esters from 6-bromo-3-chloro-2-fluorobenzoic acid is a critical step in the development of various pharmaceutical and agrochemical compounds. However, the substitution pattern of this benzoic acid derivative presents a significant synthetic challenge. The presence of two ortho-substituents (bromo and fluoro) creates substantial steric hindrance around the carboxylic acid moiety, rendering traditional esterification methods like the Fischer-Speier reaction inefficient. This application note provides a detailed guide for researchers, outlining robust and field-proven protocols to achieve high-yield esterification of this challenging substrate. We will explore the underlying chemical principles, compare alternative methods, and provide a comprehensive, step-by-step protocol for the recommended approach: the Steglich esterification.

The Synthetic Challenge: Understanding the Ortho Effect

The primary obstacle in the esterification of this compound is the pronounced "ortho effect." This effect is a combination of steric and electronic factors originating from the substituents adjacent to the carboxylic acid group.

  • Steric Hindrance: The bulky bromine atom and the fluorine atom flanking the carboxyl group physically obstruct the approach of an alcohol molecule to the carbonyl carbon.[1][2] In acid-catalyzed methods like Fischer esterification, this hindrance severely slows the rate of the nucleophilic attack by the alcohol, often leading to low conversion rates even under harsh conditions.[3][4]

  • Electronic Influence: While all halogens exert an electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid and should, in principle, favor reactions at the carbonyl carbon, this is overshadowed by the steric blockade.[1] The steric strain can also force the carboxyl group out of plane with the aromatic ring, disrupting resonance stabilization.[1][2]

Given these challenges, methods that do not rely on the direct nucleophilic attack of a neutral alcohol on a protonated carboxylic acid are required. Instead, the strategy must involve activating the carboxylic acid to create a highly reactive intermediate that can be readily attacked by the alcohol, even in a sterically congested environment.

Comparative Analysis of Esterification Protocols

Three primary methods were evaluated for their efficacy with this substrate. The Steglich esterification is the recommended protocol due to its mild conditions and high efficiency with sterically demanding substrates.[3][5]

Parameter Fischer-Speier Esterification Steglich Esterification Mitsunobu Reaction
Reagents Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄)[6][7]Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalytic)[5][8]Carboxylic Acid, Alcohol, Triphenylphosphine (PPh₃), DIAD or DEAD[9]
Conditions High Temperature (Reflux), Long Reaction Times[6][10]Mild (0 °C to Room Temperature)[11]Mild (0 °C to Room Temperature)
Mechanism Acid-catalyzed nucleophilic acyl substitution[6]Formation of a highly reactive O-acylisourea intermediate[3]Redox-activated condensation via a phosphonium intermediate[9]
Pros Inexpensive reagents, simple setup.Excellent for sterically hindered acids and sensitive substrates; mild conditions; high yields.[3][5][8]High yields, proceeds with inversion of stereochemistry at the alcohol center.[9]
Cons Ineffective for sterically hindered substrates; requires harsh conditions; reversible reaction.[3][4]Stoichiometric urea byproduct must be removed; DCC is a known sensitizer.[5][11]Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification.[12]
Suitability Low: Not recommended for this substrate.High: The most reliable and recommended method.Moderate: A viable alternative, but purification can be more challenging.

Recommended Protocol: Steglich Esterification

The Steglich esterification is a powerful method for forming ester bonds under exceptionally mild conditions.[5] Its key advantage is the use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[5][8]

The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[3] DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to generate an even more reactive N-acylpyridinium species.[3] This "active ester" is readily attacked by the alcohol, even a sterically hindered one, to furnish the desired product and the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which conveniently precipitates from the reaction mixture and can be removed by simple filtration.[3][5]

Workflow of the Steglich Esterification

G A 1. Reagent Combination (Acid, Alcohol, DMAP in DCM) B 2. Cooling (Ice Bath, 0 °C) A->B Prepare mixture C 3. DCC Addition (Solution in DCM, dropwise) B->C Initiate activation D 4. Reaction (Stir at 0 °C to RT, 4-12h) C->D Allow to react E 5. Byproduct Removal (Filter precipitated DCU) D->E Reaction complete F 6. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) E->F Remove insoluble urea G 7. Purification (Dry, Concentrate, Column Chromatography) F->G Remove soluble impurities H Purified Ester Product G->H Isolate final product

Caption: General experimental workflow for the Steglich esterification protocol.

Detailed Experimental Procedure

This protocol describes the synthesis of Methyl 6-bromo-3-chloro-2-fluorobenzoate.

Materials and Reagents:

  • This compound (1.0 eq)

  • Methanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Reagent Addition: Dissolve the acid in anhydrous Dichloromethane (DCM). To this solution, add Methanol (1.2 eq) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Activation: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) should begin to form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature. Stir for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Byproduct Removal): Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Work-up (Aqueous Extraction): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (to remove excess DMAP)

    • Saturated NaHCO₃ solution (to remove any unreacted acid)

    • Saturated Brine solution (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate as the eluent, to yield the pure ester.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Safety Precautions

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle it in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a volatile and potentially hazardous solvent. All operations should be performed within a fume hood.

  • Acids: Handle concentrated acids and their solutions with care.

Conclusion

The esterification of the sterically encumbered this compound requires a departure from classical acid-catalyzed methods. The Steglich esterification protocol, utilizing DCC for carboxylic acid activation and DMAP as a nucleophilic catalyst, provides a mild, efficient, and high-yielding pathway to the desired esters. This method's operational simplicity, particularly the easy removal of the urea byproduct via filtration, makes it a superior choice for synthesizing complex intermediates in drug discovery and development.

References

Analytical techniques for the characterization of 6-bromo-3-chloro-2-fluorobenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 6-bromo-3-chloro-2-fluorobenzoic acid

Abstract

This comprehensive application note provides a detailed framework of analytical techniques for the thorough characterization of this compound, a key halogenated intermediate in pharmaceutical and chemical synthesis.[1] Ensuring the identity, purity, and stability of such starting materials is paramount for the quality and safety of final drug products. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical explanations and field-proven experimental protocols for techniques including chromatography, mass spectrometry, NMR and FT-IR spectroscopy, and thermal analysis.

Introduction: The Imperative for Rigorous Characterization

This compound is a polysubstituted aromatic carboxylic acid. Its structural complexity and the presence of multiple reactive halogens make it a valuable building block in medicinal chemistry, particularly for synthesizing active pharmaceutical ingredients (APIs) for central nervous system and anti-inflammatory drugs.[1] The precise arrangement of the bromo, chloro, and fluoro substituents, along with the carboxylic acid moiety, dictates its reactivity and suitability for downstream applications. Consequently, unambiguous structural confirmation and stringent purity assessment are not merely procedural formalities but foundational requirements for reproducible synthesis and regulatory compliance.

This guide details a multi-technique approach, leveraging the strengths of orthogonal analytical methods to build a complete profile of the molecule. We will explore chromatographic techniques for separation and purity, spectroscopic methods for definitive structural elucidation, and thermal analysis for stability assessment.

Physicochemical Profile

A foundational understanding begins with the basic physicochemical properties of the target compound.

PropertyValueSource(s)
IUPAC Name This compound---
CAS Number 1428234-67-6[2][3]
Molecular Formula C₇H₃BrClFO₂[2]
Molecular Weight 253.45 g/mol [2]
Appearance Expected to be a solid at room temperature.---

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of chemical intermediates. It separates the main compound from any process-related impurities, degradation products, or isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the principal technique for quantifying the purity of non-volatile organic acids.[4][5][6][7] A reversed-phase method is ideal, as it separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilane) column is selected for its excellent retention and separation of aromatic compounds.

  • Mobile Phase: An acidified water/acetonitrile gradient is used. The acid (e.g., formic acid or trifluoroacetic acid) suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.

  • Detector: A UV detector is chosen because the benzene ring in the molecule is a strong chromophore, providing high sensitivity.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (ACS grade)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength220 nm (or scan with DAD to find optimal wavelength)
Gradient Program30% B to 95% B over 20 min; hold at 95% B for 5 min
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for acidic compounds without derivatization, GC-MS is invaluable for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[8][9] The mass spectrometer provides definitive identification of separated components.[10]

Causality Behind Experimental Choices:

  • Derivatization: Benzoic acids are polar and non-volatile. Derivatization (e.g., esterification or silylation) is often required to make them amenable to GC analysis.

  • Mass Spectrometry: MS is a powerful detector that fragments molecules in a reproducible way, providing a "fingerprint" for identification. It is particularly useful for halogenated compounds due to their distinct isotopic patterns.[11][12]

Spectroscopic Analysis: Definitive Structural Elucidation

A combination of spectroscopic techniques is required to unambiguously confirm the molecular structure.

Caption: General analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure and connectivity of atoms in a molecule.[13][14] Both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not interfere with most analyte signals. Crucially, it allows for the observation of the exchangeable carboxylic acid proton.[13]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • For ¹H NMR: Accurately weigh 5-10 mg of the sample.

    • For ¹³C NMR: Accurately weigh 20-40 mg of the sample.

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation:

    • 400 MHz (or higher) NMR Spectrometer.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.

Expected Spectral Features:

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically between 11.0 and 13.0 ppm.[14] Its broadness is due to hydrogen bonding and chemical exchange.

    • Aromatic Protons (-ArH): The two protons on the aromatic ring will appear between 7.0 and 8.5 ppm. Due to the complex substitution pattern, they will likely appear as doublets or multiplets, and their specific chemical shifts are influenced by the electronic effects of the adjacent halogen atoms.[15]

  • ¹³C NMR:

    • Carboxylic Carbon (-COOH): A signal between 165-175 ppm.[16][17]

    • Aromatic Carbons (-ArC): Six distinct signals are expected in the range of 110-150 ppm. The carbons directly attached to the electronegative halogens (Br, Cl, F) will have their chemical shifts significantly influenced.

Mass Spectrometry (MS)

MS provides the molecular weight and, through isotopic pattern analysis, can confirm the elemental composition, which is critical for this multi-halogenated compound.

Causality Behind Experimental Choices:

  • Ionization: Electrospray ionization in negative mode (ESI-) is ideal for carboxylic acids, as they readily lose a proton to form a stable [M-H]⁻ ion.

Data Interpretation: Isotopic Pattern

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a highly characteristic isotopic cluster for the molecular ion.[18][19][20]

  • The molecular ion will appear as a cluster of peaks: [M-H]⁻, [M-H+2]⁻, and [M-H+4]⁻.

  • The relative intensities of these peaks provide a unique fingerprint confirming the presence of one Br and one Cl atom.[18][20]

Caption: Logic of combined spectroscopic data for structure confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to confirm the presence of key functional groups.[21]

Experimental Protocol: FT-IR Analysis

  • Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Spectral Features:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[16][22]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1710 cm⁻¹ and 1680 cm⁻¹ (for a hydrogen-bonded dimer).[16][22][23]

  • C-O Stretch & O-H Bend: Medium intensity bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[22]

  • C-Halogen Stretches: Absorptions for C-F, C-Cl, and C-Br bonds will appear in the fingerprint region (<1100 cm⁻¹).

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques like DSC and TGA are essential for characterizing the thermal stability, melting point, and decomposition behavior of a compound.[24][25] This information is critical for determining appropriate storage and handling conditions.

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.[26]

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

    • Place the pan in the instrument furnace.

  • Analytical Conditions:

    • Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.

Data Interpretation:

  • DSC Curve: An endothermic peak will indicate the melting point of the compound. The onset of this peak is typically reported as the melting point.[27]

  • TGA Curve: A sharp drop in the weight percentage indicates thermal decomposition. The onset temperature of this weight loss is the decomposition temperature.

  • Combined Analysis: By observing both curves simultaneously, one can confirm that the endothermic event seen in the DSC is indeed melting and not decomposition accompanied by a mass loss.[26]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. HPLC provides the primary measure of purity, while the combined power of NMR, MS, and FT-IR spectroscopy delivers an unambiguous confirmation of its chemical structure. Thermal analysis provides crucial data on its physical properties and stability. The protocols and insights provided in this guide establish a robust framework for ensuring the quality and consistency of this important chemical intermediate, thereby supporting successful outcomes in research, development, and manufacturing.

References

Application Notes and Protocols: The Role of Fluorinated Benzoic Acids in Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Benzoic Acid Scaffolds

The benzoic acid motif is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. However, the strategic incorporation of fluorine atoms onto this fundamental scaffold has revolutionized its utility, providing medicinal chemists with a powerful tool to fine-tune the properties of drug candidates.[1][2] Fluorine's unique and potent electronic properties—stemming from its high electronegativity and the strength of the carbon-fluorine (C-F) bond—allow for the precise modulation of a molecule's physicochemical and pharmacokinetic profiles.[1][3][4][5]

Selective fluorination can dramatically enhance metabolic stability, modulate acidity (pKa), improve membrane permeability, and increase binding affinity to biological targets.[3][4][6] These modifications often lead to drugs with improved efficacy, longer half-lives, and better overall therapeutic outcomes.[1][7] This guide provides an in-depth exploration of the role of fluorinated benzoic acids, offering both foundational scientific principles and actionable experimental protocols for researchers in drug discovery.

The Fluorine Advantage: Modulating Key Drug Properties

The introduction of fluorine can productively influence a molecule's conformation, pKa, potency, permeability, and metabolic pathways.[4][6] This is not merely an incremental improvement; it is a strategic design choice rooted in the fundamental physicochemical effects of the fluorine atom.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][8] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often involves the oxidation of a vulnerable C-H bond.[7][8] The C-F bond is substantially stronger and more resistant to enzymatic cleavage than a C-H bond.[8][9] By replacing a hydrogen atom at a metabolic "soft spot" with fluorine, chemists can effectively block this metabolic pathway, thereby extending the drug's half-life and improving its bioavailability.[7][8] For instance, fluorine substitution on an aryl ring can prevent oxidative hydroxylation, a modification crucial for achieving once-daily oral dosing in drugs like Empagliflozin.[7]

Modulating Acidity (pKa) and Lipophilicity (LogP)

Fluorine's powerful electron-withdrawing nature significantly influences the acidity of the carboxylic acid group.[4][10] This pKa modulation is critical as it affects a drug's ionization state at physiological pH, which in turn governs its solubility, absorption, distribution, and ability to interact with its target.[10] Generally, fluorine substitution lowers the pKa of the benzoic acid, making it more acidic.[10]

Lipophilicity, often measured as LogP, is another critical parameter that fluorine can adjust. While the effect can be complex and position-dependent, fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[2][9] The difluoromethoxy group (-OCF2H), for example, offers a unique balance of lipophilicity and polarity that is highly valuable for optimizing pharmacokinetic properties.[1]

The following table summarizes the impact of fluorine substitution on the physicochemical properties of benzoic acid.

CompoundpKa (at 25 °C)LogPRationale for Change
Benzoic Acid4.201.87Baseline reference compound.
2-Fluorobenzoic Acid3.27[11]1.80[11]The ortho-fluoro group's strong inductive electron-withdrawal and potential intramolecular hydrogen bonding significantly increase acidity.
3-Fluorobenzoic Acid3.86[12]2.20[12][13]The meta-fluoro group exerts a purely inductive electron-withdrawing effect, increasing acidity relative to the parent compound.
4-Fluorobenzoic Acid4.14[14]2.07[14]The para-fluoro group has opposing inductive (withdrawing) and resonance (donating) effects, resulting in a smaller increase in acidity compared to the ortho and meta isomers.
Influencing Binding Affinity and Conformation

While fluorine's steric footprint is only slightly larger than hydrogen's (van der Waals radius of 1.47 Å vs. 1.20 Å), its electronic influence is profound.[4] The highly polarized C-F bond can engage in favorable electrostatic and dipole interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[3][10] Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, sometimes "locking" it into a more biologically active shape.[9]

Logical Relationship: Impact of Fluorine Substitution

The diagram below illustrates the causal chain of how introducing a fluorine atom onto a benzoic acid scaffold impacts key drug discovery parameters.

sub Fluorine Substitution on Benzoic Acid ewg Strong Electron- Withdrawing Effects sub->ewg bond High C-F Bond Strength sub->bond pka Modulates Acidity (pKa) ewg->pka logp Alters Lipophilicity (LogP) ewg->logp binding Enhances Target Binding ewg->binding metabolism Blocks Metabolic Oxidation bond->metabolism absorption Improved Absorption & Distribution pka->absorption logp->absorption stability Increased Metabolic Stability & Half-Life metabolism->stability potency Increased Potency & Selectivity binding->potency

Caption: Logical flow of fluorine's impact on molecular properties.

Experimental Protocols and Methodologies

Successful drug discovery relies on robust and reproducible synthetic and analytical methods. The following section provides detailed protocols for the synthesis and analysis of fluorinated benzoic acids.

Protocol 1: Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction

The Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring.[14][15][16] This protocol adapts the method for synthesizing 4-fluorobenzoic acid from 4-aminobenzoic acid.

Objective: To synthesize 4-fluorobenzoic acid.

Materials:

  • Ethyl p-aminobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Fluoboric Acid (HBF4)

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Ice

  • Starch-iodide paper

Procedure:

  • Protection of Carboxylic Acid: The starting material is ethyl p-aminobenzoate to protect the carboxylic acid during diazotization.

  • Diazotization:

    • In a flask cooled in an ice-salt bath to 0°C, create a paste of ethyl p-aminobenzoate hydrochloride by mixing it with water and concentrated HCl.[17]

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 7°C.[17]

    • Continue the addition until a persistent positive test for nitrous acid is observed with starch-iodide paper.[17]

  • Formation of Diazonium Fluoborate Salt:

    • In a separate paraffin-wax-coated beaker, prepare an ice-cold solution of fluoboric acid.[17]

    • Add the cold fluoboric acid solution to the diazonium salt solution while maintaining a temperature below 10°C. A thick paste of the diazonium fluoborate salt will precipitate.[17]

  • Fluorination (Schiemann Reaction):

    • Filter the precipitated diazonium fluoborate salt and dry it thoroughly.

    • Gently heat the dry salt. Thermal decomposition will yield ethyl 4-fluorobenzoate, nitrogen gas, and boron trifluoride. This step should be performed in a well-ventilated fume hood.

  • Hydrolysis:

    • Saponify the resulting ethyl 4-fluorobenzoate by refluxing with a solution of potassium hydroxide in aqueous ethanol.[17]

    • After the reaction is complete, filter the hot solution.[17]

    • Acidify the hot filtrate with concentrated HCl to precipitate the 4-fluorobenzoic acid product.[17]

  • Purification:

    • Cool the mixture and filter the crude product.

    • Recrystallize the solid from hot water to obtain pure 4-fluorobenzoic acid as a white crystalline solid.[18]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a fluorinated compound compared to its non-fluorinated analog.[8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of test compounds in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add phosphate buffer, the microsomal suspension, and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[8]

Experimental Workflow: From Synthesis to Stability Assessment

The following diagram outlines the integrated workflow for synthesizing a novel fluorinated benzoic acid and evaluating its metabolic stability.

start Design & Select Target Molecule synthesis Protocol 1: Chemical Synthesis start->synthesis purification Purification (Recrystallization / Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization stability_assay Protocol 2: Metabolic Stability Assay characterization->stability_assay Confirmed Pure Compound data_analysis LC-MS/MS Data Analysis (Calculate t½, CLint) stability_assay->data_analysis end SAR Decision: Advance or Redesign? data_analysis->end

Caption: Integrated workflow for synthesis and metabolic evaluation.

Application in Drug Design: Case Studies

The strategic use of fluorinated benzoic acids is not theoretical; it is a validated approach present in numerous approved drugs and clinical candidates.

Lifitegrast: An ophthalmic solution for treating dry eye disease, Lifitegrast incorporates a 2-fluoro-6-(trifluoromethyl)benzoic acid amide moiety. The fluorine atoms are critical for its mechanism of action, which involves blocking the interaction between LFA-1 and ICAM-1. The electronic properties imparted by the fluorine atoms are believed to enhance the binding affinity and overall efficacy of the drug.

Mefenamic Acid Analogs: Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID). Research into fluorinated analogs has demonstrated that the introduction of fluorine can modulate the drug's activity and pharmacokinetic profile. For example, replacing a methyl group with a trifluoromethyl group can significantly alter lipophilicity and metabolic stability, leading to potentially improved drug candidates.

Conclusion and Future Perspectives

Fluorinated benzoic acids are indispensable building blocks in modern drug discovery.[1] Their utility stems from the predictable and powerful influence of fluorine on a molecule's physicochemical and pharmacokinetic properties.[3][4] By strategically blocking metabolic soft spots, modulating pKa for optimal absorption, and enhancing target binding interactions, medicinal chemists can overcome common developmental hurdles.[2][7]

The continued development of novel synthetic fluorination methods, including late-stage fluorination techniques, will further expand the toolkit available to researchers.[4][7] As our understanding of fluorine's subtle effects on molecular interactions deepens, the rational design of next-generation therapeutics will increasingly rely on the strategic deployment of fluorinated benzoic acids and related scaffolds.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-bromo-3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the synthesis of novel heterocyclic compounds utilizing 6-bromo-3-chloro-2-fluorobenzoic acid as a versatile starting material. The unique substitution pattern of this aromatic carboxylic acid, featuring three distinct halogen atoms, offers a rich platform for the construction of diverse and complex molecular architectures of interest in medicinal chemistry and materials science. This guide will delve into the strategic considerations for selective functionalization and provide detailed, field-proven protocols for the synthesis of key heterocyclic cores, including quinazolinones and acridones. The underlying principles of reaction mechanisms, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, will be discussed to provide a robust framework for experimental design and optimization.

Introduction: The Strategic Value of this compound in Heterocyclic Synthesis

This compound is a highly functionalized aromatic building block with significant potential in the synthesis of novel heterocyclic compounds. Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective and sequential transformations. The presence of a carboxylic acid moiety provides a convenient handle for further derivatization or for directing intramolecular reactions.

The strategic placement of the electron-withdrawing fluorine atom ortho to the carboxylic acid group activates the C2 position for nucleophilic aromatic substitution (SNAr), making it a prime site for the introduction of nitrogen or oxygen nucleophiles, a key step in the formation of many heterocyclic systems.[1][2] The bromine and chlorine atoms, on the other hand, are well-suited for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the formation of C-N bonds at the C6 and C3 positions, respectively.[3][4][5] This orthogonal reactivity provides a powerful toolkit for the rational design and synthesis of a wide array of heterocyclic scaffolds.

This application note will focus on two primary classes of heterocycles accessible from this compound: Quinazolinones and Acridones . These scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals, making their synthesis a topic of considerable interest in drug discovery.

Synthetic Strategy I: Synthesis of Substituted Quinazolinones

The synthesis of quinazolinones from this compound typically proceeds through a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The highly activated fluorine atom is displaced by an amine to form a 2-amino-6-bromo-3-chlorobenzoic acid derivative.

  • Cyclization to the Quinazolinone Core: The resulting anthranilic acid derivative is then cyclized with a suitable one-carbon (C1) or one-nitrogen (N1) synthon to construct the quinazolinone ring system. Common methods for this cyclization include reaction with formamide, orthoesters, or isocyanates.[6][7]

Mechanistic Considerations

The initial SNAr reaction is facilitated by the electron-withdrawing nature of the carboxylic acid group and the other halogen substituents, which stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[8] The subsequent cyclization to the quinazolinone can proceed through various mechanisms depending on the chosen reagent. For instance, reaction with formamide involves initial formation of an N-formyl derivative, followed by intramolecular cyclization and dehydration.

Diagram 1: General Workflow for Quinazolinone Synthesis

G A This compound B Nucleophilic Aromatic Substitution (SNAr) + Amine (R-NH2) A->B Step 1 C 2-amino-6-bromo-3-chlorobenzoic acid derivative B->C D Cyclization + C1 or N1 Synthon C->D Step 2 E Substituted Quinazolinone D->E

Caption: A two-step synthetic route to substituted quinazolinones.

Detailed Experimental Protocol: Synthesis of 6-bromo-3-chloro-2-(methylamino)benzoic acid and subsequent cyclization to 6-bromo-3-chloro-1-methylquinazolin-4(1H)-one

Part A: Synthesis of 2-amino-6-bromo-3-chlorobenzoic acid derivative

Parameter Value
Reactants This compound (1.0 eq), Methylamine (40% in H₂O, 3.0 eq)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 80 °C
Reaction Time 12 hours

Protocol:

  • To a solution of this compound (2.53 g, 10 mmol) in DMSO (20 mL) in a sealed tube, add methylamine (40% in H₂O, 2.33 mL, 30 mmol).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the mixture with 2N HCl to pH 2-3, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the crude 2-amino-6-bromo-3-chlorobenzoic acid derivative.

  • Purify the crude product by recrystallization from ethanol/water.

Part B: Synthesis of Substituted Quinazolinone

Parameter Value
Reactants 2-amino-6-bromo-3-chlorobenzoic acid derivative (1.0 eq), Formamide (10 eq)
Temperature 150 °C
Reaction Time 6 hours

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine the 2-amino-6-bromo-3-chlorobenzoic acid derivative (2.65 g, 10 mmol) and formamide (4.0 mL, 100 mmol).

  • Heat the mixture at 150 °C for 6 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 6-bromo-3-chloro-1-methylquinazolin-4(1H)-one.

Synthetic Strategy II: Synthesis of Substituted Acridones

The synthesis of acridones from this compound is envisioned to proceed via an initial SNAr reaction with an appropriate aniline, followed by an intramolecular Friedel-Crafts acylation.[9][10]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is displaced by an aniline derivative to yield an N-phenylanthranilic acid intermediate.

  • Intramolecular Cyclization: The N-phenylanthranilic acid is then cyclized under acidic conditions to form the tricyclic acridone core.

Mechanistic Insights

The key step in this sequence is the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) where the carboxylic acid, activated by a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid), acylates the ortho-position of the aniline ring.[4][5] The regioselectivity of this cyclization is governed by the electronic nature of the substituents on the aniline ring.

Diagram 2: General Workflow for Acridone Synthesis

G A This compound B Nucleophilic Aromatic Substitution (SNAr) + Aniline (Ar-NH2) A->B Step 1 C N-phenyl-6-bromo-3-chloro-2-aminobenzoic acid B->C D Intramolecular Friedel-Crafts Acylation (e.g., H2SO4, PPA) C->D Step 2 E Substituted Acridone D->E

Caption: A two-step synthetic pathway to substituted acridones.

Detailed Experimental Protocol: Synthesis of 1-bromo-4-chloroacridone

Part A: Synthesis of N-phenyl-6-bromo-3-chloro-2-aminobenzoic acid

Parameter Value
Reactants This compound (1.0 eq), Aniline (1.2 eq)
Base Potassium Carbonate (K₂CO₃, 2.0 eq)
Solvent N,N-Dimethylformamide (DMF)
Temperature 120 °C
Reaction Time 24 hours

Protocol:

  • To a stirred suspension of this compound (2.53 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in DMF (25 mL), add aniline (1.1 mL, 12 mmol).

  • Heat the reaction mixture to 120 °C and maintain for 24 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 3:7).

  • After cooling to room temperature, pour the reaction mixture into 100 mL of water and acidify with 2N HCl to pH 4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude N-phenyl-6-bromo-3-chloro-2-aminobenzoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Part B: Synthesis of 1-bromo-4-chloroacridone

Parameter Value
Reactant N-phenyl-6-bromo-3-chloro-2-aminobenzoic acid (1.0 eq)
Cyclizing Agent Polyphosphoric Acid (PPA)
Temperature 140 °C
Reaction Time 4 hours

Protocol:

  • Add N-phenyl-6-bromo-3-chloro-2-aminobenzoic acid (3.27 g, 10 mmol) to polyphosphoric acid (30 g) in a round-bottom flask.

  • Heat the stirred mixture at 140 °C for 4 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:4).

  • Pour the hot reaction mixture carefully onto crushed ice (100 g).

  • The acridone product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water, then with a 5% sodium bicarbonate solution, and finally with water again until the washings are neutral.

  • Dry the solid under vacuum to yield the crude 1-bromo-4-chloroacridone.

  • Purify the product by recrystallization from a high-boiling point solvent such as N,N-dimethylformamide or by column chromatography.

Conclusion and Future Perspectives

This application note has detailed robust and adaptable protocols for the synthesis of quinazolinones and acridones from the versatile starting material, this compound. The orthogonal reactivity of the halogen substituents provides a clear strategic advantage for the construction of these important heterocyclic cores. The presented methodologies, grounded in well-established reaction mechanisms, offer a solid foundation for researchers to explore the synthesis of a wide range of novel derivatives.

Future work could focus on leveraging the remaining bromo and chloro substituents for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would enable the generation of highly complex and diverse molecular libraries for screening in drug discovery and materials science applications. The protocols outlined herein serve as a valuable starting point for such endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Bromination of 3-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction: The Chemistry at Play

The bromination of 3-chloro-2-fluorobenzoic acid is a classic example of an electrophilic aromatic substitution reaction.[1][2][3] The directing effects of the substituents on the aromatic ring—the chlorine, fluorine, and carboxylic acid groups—play a crucial role in determining the regioselectivity of the reaction. The carboxylic acid group is a deactivating, meta-directing group, while the halogens (chlorine and fluorine) are deactivating but ortho-, para-directing.[4][5][6] Understanding the interplay of these electronic effects is fundamental to controlling the reaction's outcome. This guide will help you troubleshoot common issues and refine your reaction conditions for optimal yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the bromination of 3-chloro-2-fluorobenzoic acid. Each issue is presented in a question-and-answer format, providing not just a solution but also the scientific reasoning behind the recommended adjustments.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this bromination can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[7][8][9]

  • Sub-optimal Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) in the presence of a Lewis acid like FeBr₃ is a traditional choice, it can sometimes lead to side reactions or be too harsh for the substrate.[10][11]

    • Recommendation: Consider using N-bromosuccinimide (NBS) as a milder and more selective brominating agent.[12][13] NBS often provides better control over the reaction and can minimize the formation of polybrominated byproducts. A patent for the synthesis of 2-halo-5-bromobenzoic acid suggests using NBS in the presence of sulfuric acid.[14]

  • Inadequate Catalyst Activity: If you are using a Lewis acid catalyst such as FeBr₃ or AlCl₃, its activity is paramount. These catalysts can be deactivated by moisture.

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Consider using freshly opened or purified reagents.

  • Incorrect Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity.

    • Recommendation: Start with a low temperature (e.g., 0-5 °C) and gradually warm the reaction mixture to room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) will help determine the optimal temperature profile.[15][16]

  • Incomplete Reaction: The reaction may not be running to completion.

    • Recommendation: Increase the reaction time and monitor its progress. If the reaction stalls, a slight increase in temperature or the addition of more brominating agent might be necessary.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the bromination?

The formation of multiple isomers is a common challenge due to the competing directing effects of the substituents.

  • Understanding Directing Effects: The -COOH group directs incoming electrophiles to the meta position, while the -Cl and -F groups direct to the ortho and para positions. The interplay of these effects dictates the final isomeric distribution.

    • Causality: The fluorine atom is the most electronegative, exerting a strong inductive electron-withdrawing effect, which deactivates the ring.[17] However, its ability to donate a lone pair of electrons via resonance can still direct incoming electrophiles. The chlorine atom has a similar but less pronounced effect. The carboxylic acid group is a strong deactivating group. The position of bromination will be a result of the net electronic effects.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the regioselectivity.

    • Recommendation: Experiment with a range of solvents, from non-polar (e.g., dichloromethane, carbon tetrachloride) to more polar aprotic solvents (e.g., acetonitrile). A patent for a similar bromination process highlights the use of an organic solvent.[14]

  • Steric Hindrance: The existing substituents can sterically hinder the approach of the electrophile to certain positions on the ring.

    • Recommendation: Changing the brominating agent to one with a different steric profile might favor the formation of a specific isomer.

Q3: The purification of my product is difficult due to persistent impurities. What are the likely impurities and how can I remove them?

Effective purification is key to obtaining a high-quality final product.[18]

  • Common Impurities:

    • Unreacted Starting Material: If the reaction did not go to completion.

    • Polybrominated Products: If the reaction conditions were too harsh.

    • Isomeric Byproducts: As discussed in the previous question.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation.

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.

    • Acid-Base Extraction: Since the product is a carboxylic acid, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.

Q4: My reaction is not proceeding at all. What should I check first?

A stalled reaction can be frustrating, but a systematic check of the basics often reveals the issue.[19]

  • Reagent Quality:

    • Recommendation: Verify the purity and activity of your starting materials and reagents, especially the brominating agent and any catalyst used. NBS, for instance, can decompose over time.

  • Reaction Setup:

    • Recommendation: Ensure your reaction is set up correctly, with proper stirring and temperature control. For moisture-sensitive reactions, confirm that an inert atmosphere (e.g., nitrogen or argon) is maintained.[8]

  • Monitoring:

    • Recommendation: Use an appropriate analytical technique (TLC, GC-MS, or NMR spectroscopy) to confirm that the starting material is being consumed.[15][16] If there is no change over time, it confirms the reaction has not initiated.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the bromination of 3-chloro-2-fluorobenzoic acid?

Predicting the major product requires a careful analysis of the directing effects. The -COOH group is a meta-director, and the -Cl and -F are ortho, para-directors. The positions ortho and para to the halogens are also meta to the carboxylic acid. The activating/deactivating nature of the substituents will also play a role. Fluorine is more electronegative than chlorine, making the ring more electron-deficient.[17] The most likely position for bromination would be directed by the halogens to a position that is also meta to the carboxylic acid. A detailed analysis of the resonance structures of the intermediates is necessary for a precise prediction.

Q2: What are the necessary safety precautions when handling bromine and strong acids like sulfuric acid?

Safety is paramount in the laboratory.

  • Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[20]

    • Handling: Always handle bromine in a well-ventilated chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and gloves resistant to bromine (e.g., fluorinated rubber).[20][21]

    • Spills: Have a bromine spill kit readily available. Small spills can be neutralized with a solution of sodium thiosulfate.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[22][23]

    • Handling: Always wear appropriate PPE, including gloves, goggles, and a lab coat. When diluting, always add the acid slowly to water, never the other way around, to dissipate the heat generated.[23]

    • Spills: Neutralize spills with a weak base like sodium bicarbonate.

Q3: How can I monitor the progress of the reaction effectively?

Regular monitoring is crucial for optimizing reaction time and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide information on the relative amounts of starting material, product, and any volatile byproducts.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for monitoring the reaction, allowing for precise determination of the concentration of each component in the reaction mixture over time.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[15][16]

Experimental Protocols

Optimized Protocol for the Bromination of 3-Chloro-2-fluorobenzoic Acid using NBS

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • 3-chloro-2-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 3-chloro-2-fluorobenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) to the stirred solution.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC/HPLC.
Poor quality reagentsUse fresh, high-purity starting materials and reagents.
Suboptimal brominating agentConsider using a milder agent like NBS.
Poor Regioselectivity Competing directing effectsExperiment with different solvents and temperatures.
Steric hindranceTry a brominating agent with a different steric profile.
Difficult Purification Presence of multiple byproductsOptimize reaction conditions to minimize side reactions.
Inefficient purification methodEmploy recrystallization, column chromatography, or acid-base extraction.
No Reaction Inactive catalyst or reagentsVerify the activity of all reagents.
Incorrect reaction setupEnsure proper stirring, temperature control, and inert atmosphere.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp Yes check_reagents Check Reagent Quality incomplete->check_reagents No increase_time_temp->check_completion success Yield Improved increase_time_temp->success bad_reagents Reagents Suboptimal check_reagents->bad_reagents purify_reagents Use Fresh/Purified Reagents bad_reagents->purify_reagents Yes optimize_conditions Optimize Other Conditions (Solvent, Catalyst) bad_reagents->optimize_conditions No purify_reagents->start purify_reagents->success optimize_conditions->start optimize_conditions->success

Caption: A decision tree for troubleshooting low reaction yields.

References

Purification strategies for crude 6-bromo-3-chloro-2-fluorobenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 6-bromo-3-chloro-2-fluorobenzoic acid

Welcome to the technical support center for the purification of this compound (CAS 1428234-67-6). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key building block in high purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Understanding the Purification Challenge

This compound is a multi-halogenated aromatic carboxylic acid. Its purification can be complicated by the presence of structurally similar impurities, including regioisomers from the synthesis, starting materials, or byproducts from side reactions. The choice of purification strategy depends critically on the nature of these impurities and the desired final purity. This guide outlines the three primary methods for purification: Acid-Base Extraction, Recrystallization, and Column Chromatography.

Primary Purification Strategy: Acid-Base Extraction

Acid-base extraction is the most effective initial strategy for separating carboxylic acids from neutral or basic impurities. The technique exploits the acidic nature of the carboxyl group, which can be deprotonated by a base to form a water-soluble salt.[1][2]

Workflow for Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate, DCM) wash 2. Add Aqueous NaHCO3 Solution & Mix Gently crude->wash separate1 3. Separate Layers wash->separate1 organic_impurities Neutral/Basic Impurities in Organic Layer separate1->organic_impurities back_extract 5. (Optional) Back-extract organic layer with fresh aqueous base separate1->back_extract aqueous_salt Water-Soluble Carboxylate Salt (Sodium 6-bromo-3-chloro-2-fluorobenzoate) separate1->aqueous_salt Carboxylate salt moves to aq. layer dry 7. Dry with Na2SO4, Filter, & Evaporate organic_impurities->dry pure_neutral Isolated Neutral Impurities dry->pure_neutral acidify 4. Acidify Aqueous Layer with conc. HCl (pH ~2) aqueous_salt->acidify precipitate 6. Precipitated Pure Acid acidify->precipitate collect 8. Collect by Filtration, Wash with Cold Water, & Dry precipitate->collect final_product Pure 6-bromo-3-chloro- 2-fluorobenzoic acid collect->final_product

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Troubleshooting Acid-Base Extraction

Question: An emulsion formed between the organic and aqueous layers and they won't separate. What should I do?

Answer: Emulsion formation is common when the layers are shaken too vigorously.

  • Immediate Steps: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can help coalesce the droplets.

  • Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation.[3]

  • Last Resort: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

Question: My yield is very low after re-acidifying the aqueous layer. Where did my product go?

Answer: Low recovery can stem from several issues:

  • Incomplete Extraction: You may not have extracted the organic layer enough times. It is often better to perform three extractions with smaller volumes of base than one extraction with a large volume.

  • Product Solubility: Your desired product might have some solubility in the organic layer even in its salt form, or you may not have acidified the aqueous phase sufficiently. Perform a "back-extraction" by washing the organic layer again with a fresh portion of the basic solution to recover more product.[3] When acidifying, ensure the pH is low enough (pH 1-2) to fully protonate the carboxylate. Check with pH paper.

  • Premature Precipitation: If the aqueous layer becomes saturated with the sodium benzoate salt, it may precipitate. If this happens, add more water to the separatory funnel to redissolve it before proceeding.[3]

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure. Do not shake vigorously to avoid emulsions.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~2, check with pH paper). A white precipitate of the purified product should form.[4][5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air dry or dry it in a vacuum oven at a low temperature.

Purification by Recrystallization

Recrystallization is an excellent technique for purifying compounds that are crystalline solids, provided a suitable solvent can be found. The principle relies on the higher solubility of the compound in a hot solvent and lower solubility upon cooling, leaving impurities behind in the mother liquor.[6][7]

Troubleshooting Recrystallization

Question: I've added a lot of hot solvent, but my compound won't fully dissolve. What's wrong?

Answer: This suggests one of two things: either you have insoluble impurities, or the solvent is not appropriate for your compound.

  • Insoluble Impurities: If most of the solid dissolves but some particulates remain, you should perform a hot filtration. Quickly filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.

  • Poor Solvent Choice: The solvent may simply be a poor choice. A good recrystallization solvent should dissolve the compound completely at its boiling point. You may need to screen other solvents (see Table 1).

Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add more solvent to decrease the saturation level, then allow it to cool more slowly.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates a rough surface that can initiate crystal growth. Adding a tiny "seed crystal" of pure product can also work.

  • Change Solvent System: If the problem persists, the compound may be too soluble in that solvent. Try a different solvent or a solvent pair (e.g., ethanol/water, hexane/ethyl acetate).

Table 1: Solvent Selection Guide for Recrystallization
SolventSolubility (Hot)Solubility (Cold)Notes
Water LowVery LowMay be suitable, but solubility is generally low for halogenated aromatics.[6]
Ethanol/Water GoodPoorA common and effective solvent pair. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of ethanol to clarify and then cool.
Hexanes/Ethyl Acetate GoodPoorAnother excellent solvent pair. Dissolve in minimal hot ethyl acetate and add hot hexanes to the cloud point.
Toluene ModeratePoorCan be effective. Ensure slow cooling for good crystal formation.
Detailed Protocol: Recrystallization from a Solvent Pair (Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution turns faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of a cold ethanol/water mixture and then dry them thoroughly.

Advanced Purification: Column Chromatography

When impurities are very similar in chemical properties to the desired product (e.g., isomers), column chromatography is the most powerful purification technique.[8] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[8]

Logical Flow for Column Chromatography

G start Start: Crude Mixture tlc 1. Develop TLC System (e.g., Hexane:EtOAc + 0.5% Acetic Acid) Aim for Rf of 0.2-0.4 start->tlc pack 2. Pack Column with Silica Gel (Wet or Dry Packing) tlc->pack load 3. Load Sample (Dissolved in min. solvent or dry-loaded) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution combine 7. Combine Pure Fractions analyze->combine Fractions with only product spot evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

References

Identification of byproducts in the synthesis of 6-bromo-3-chloro-2-fluorobenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and identify common byproducts encountered during this multi-step synthesis. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound, and what are the key reaction steps?

A common and practical starting material is 2-bromo-5-chloro-6-fluorotoluene.[1][2] The synthesis generally proceeds in two main stages:

  • Side-Chain Oxidation: The methyl group of 2-bromo-5-chloro-6-fluorotoluene is oxidized to a carboxylic acid. This is a crucial transformation that converts the toluene derivative into the desired benzoic acid.

  • Purification: The crude product is then purified to isolate the this compound.

Q2: I'm observing incomplete conversion of my starting material, 2-bromo-5-chloro-6-fluorotoluene. What are the likely causes?

Incomplete conversion during the side-chain oxidation of a toluene derivative can often be attributed to a few key factors:

  • Insufficient Oxidizing Agent: Ensure that a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate, chromic acid) is used.[3][4]

  • Reaction Temperature: The oxidation of benzylic carbons often requires elevated temperatures to proceed at a reasonable rate.[5]

  • Presence of at Least One Benzylic Hydrogen: The benzylic carbon (the carbon attached to the aromatic ring) must have at least one hydrogen atom for the oxidation to occur.[3][4]

Q3: My final product shows impurities that are difficult to remove by standard crystallization. What could they be?

Persistent impurities often arise from side reactions during either the formation of an organometallic intermediate (if applicable to your specific route) or the subsequent carboxylation step. Common culprits include:

  • Homocoupling Products: Formation of biphenyl derivatives from the reaction of two organometallic intermediates.

  • Protonated Starting Material: If any moisture is present, the highly basic organometallic intermediate can be quenched, leading back to the starting aryl halide.[6]

  • Over-addition Products: In carboxylation reactions using organolithium or Grignard reagents, addition of the organometallic reagent to the newly formed carboxylate can occur, leading to ketone and eventually tertiary alcohol byproducts.[7][8]

II. Troubleshooting Guide: Identification of Byproducts

This section provides a more detailed analysis of potential byproduct formation at different conceptual stages of the synthesis and methods for their identification.

Scenario 1: Issues Arising from a Grignard or Lithiation Approach

While direct oxidation is common, alternative routes might involve the formation of a Grignard or organolithium reagent from a dihalogenated precursor followed by carboxylation.

Q: During a lithium-halogen exchange followed by carboxylation, I've isolated a significant amount of a debrominated, non-carboxylated compound. What happened?

A: This is a classic issue of premature quenching of the organolithium reagent.[9] Organolithium and Grignard reagents are extremely strong bases and will react with any available proton source, including trace amounts of water in your solvent or on your glassware.[6][8] This protonation event regenerates the arene without the halogen, in this case, 1-chloro-2-fluorobenzene.

Experimental Protocol: Rigorous Drying of Reaction Components

  • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a strong drying agent like phosphorus pentoxide.

  • Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).

  • Atmosphere: Conduct the reaction under an inert atmosphere of dry nitrogen or argon.

Q: My mass spectrometry analysis shows a peak corresponding to a dimer of my starting material. How is this formed?

A: This byproduct is likely a result of a Wurtz-Fittig type coupling reaction. This can occur when the organometallic intermediate reacts with the unreacted aryl halide starting material.

Logical Relationship of Byproduct Formation in Organometallic Reactions

Byproduct_Formation ArylHalide Aryl Halide (e.g., 6-bromo-3-chloro-2-fluorobenzene) Organometallic Organometallic Intermediate (Aryl-Li or Aryl-MgBr) ArylHalide->Organometallic  Mg or R-Li Dimer Dimer Byproduct ArylHalide->Dimer CarboxylicAcid Desired Product (this compound) Organometallic->CarboxylicAcid  1. CO2  2. H3O+ Debrominated Debrominated Byproduct Organometallic->Debrominated  Quenching Organometallic->Dimer  Coupling with  Aryl Halide ProtonSource Proton Source (e.g., H2O) ProtonSource->Debrominated CO2 CO2

Caption: Byproduct pathways from an organometallic intermediate.

Scenario 2: Byproducts from Side-Chain Oxidation

The direct oxidation of 2-bromo-5-chloro-6-fluorotoluene is a more direct route but is not without its own potential for byproduct formation.

Q: After oxidation, I have a byproduct that still contains the aromatic core but appears to be an aldehyde. Is this possible?

A: Yes, this is a common byproduct of incomplete oxidation. The oxidation of a methyl group to a carboxylic acid proceeds through benzyl alcohol and benzaldehyde intermediates. If the reaction conditions are not sufficiently vigorous or the reaction time is too short, the reaction can stall at the aldehyde stage, yielding 6-bromo-3-chloro-2-fluorobenzaldehyde.

Q: I'm seeing evidence of over-oxidation or ring degradation. What conditions could cause this?

A: Very harsh oxidizing conditions, such as highly concentrated potassium permanganate at high temperatures for extended periods, can lead to the degradation of the aromatic ring itself.[10] This can result in a complex mixture of smaller, often water-soluble, organic acids.

Data Presentation: Common Byproducts in the Synthesis of this compound

Byproduct NameProbable OriginIdentification Method
1-chloro-2-fluorobenzeneQuenching of organometallic intermediateGC-MS, ¹H NMR
Biphenyl derivativeHomocoupling of organometallic intermediateLC-MS, ¹H NMR
6-bromo-3-chloro-2-fluorobenzaldehydeIncomplete side-chain oxidationGC-MS, ¹H NMR, IR (aldehyde C=O stretch)
Ring-opened fragmentsOver-oxidation/degradationDifficult to characterize, often results in low yield

III. Visualization of the Main Synthetic Pathway

The following diagram illustrates the primary synthetic route from 2-bromo-5-chloro-6-fluorotoluene.

Synthesis_Pathway Start 2-Bromo-5-chloro-6-fluorotoluene Intermediate1 6-Bromo-3-chloro-2-fluorobenzyl alcohol (Intermediate) Start->Intermediate1 [O] Intermediate2 6-Bromo-3-chloro-2-fluorobenzaldehyde (Intermediate/Byproduct) Intermediate1->Intermediate2 [O] Product This compound Intermediate2->Product [O]

Caption: Stepwise oxidation of the benzylic carbon.

IV. Concluding Remarks

The successful synthesis of this compound hinges on careful control of reaction conditions to favor the desired transformation while minimizing side reactions. Understanding the potential byproducts and their formation mechanisms is crucial for effective troubleshooting and optimization of the synthetic protocol. The use of appropriate analytical techniques such as GC-MS and NMR spectroscopy is indispensable for the unambiguous identification of these impurities.

V. References

  • 2-Bromo-5-fluorotoluene synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • 2-Bromo-6-Fluorotoluene: Properties, Synthesis, and Applications. Stanford Advanced Materials. Available at: --INVALID-LINK--

  • Grignard Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 18.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Chemistry Grignard Reaction Mechanism. SATHEE. Available at: --INVALID-LINK--

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry (RSC Publishing). DOI:10.1039/C9GC03000J. Available at: --INVALID-LINK--

  • Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions. Available at: --INVALID-LINK--

  • US5527956A - Process for the oxidation of aromatic methyl groups. Google Patents. Available at: --INVALID-LINK--

  • Grignard reaction. Wikipedia. Available at: --INVALID-LINK--

  • Reactions at the Benzylic Position. Chemistry Steps. Available at: --INVALID-LINK--

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Carboxylic Derivatives - Reaction with Organometallic Reagents. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci. Available at: --INVALID-LINK--

  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • This compound. Apollo Scientific. Available at: --INVALID-LINK--

  • Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Unlock the Potential: 2-Bromo-5-fluorotoluene for Advanced Chemical Synthesis. Autech Industry Co.,Limited. Available at: --INVALID-LINK--

  • Organolithium reagent. Wikipedia. Available at: --INVALID-LINK--

  • Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. Benchchem. Available at: --INVALID-LINK--

  • WO 2014/056465 A1. Google Patents. Available at: --INVALID-LINK--

  • 2-Bromo-6-fluorotoluene. ChemicalBook. Available at: --INVALID-LINK--

  • Reactions of organolithium reagents with quinazoline derivatives. -ORCA - Cardiff University. Available at: --INVALID-LINK--

  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • 3-BROMO-2-CHLORO-6-FLUOROBENZOIC ACID. Biosynth. Available at: --INVALID-LINK--

  • I keep getting debrominated starting material and low conversion after lithiation. Reddit. Available at: --INVALID-LINK--

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • (12) United States Patent. Google Patents. Available at: --INVALID-LINK--

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH. Available at: --INVALID-LINK--

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents. Available at: --INVALID-LINK--

References

How to improve the yield and purity of 6-bromo-3-chloro-2-fluorobenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-bromo-3-chloro-2-fluorobenzoic acid (CAS: 1428234-67-6). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this compound, enhancing both yield and purity. The following content is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound. The most reliable synthetic route involves a directed ortho-metalation (lithiation) of the commercially available precursor, 3-chloro-2-fluorobenzoic acid, followed by quenching with an electrophilic bromine source.

Q1: My reaction yield is consistently low. What are the primary causes and how can I mitigate them?

Low yields in the synthesis of this compound via ortho-lithiation are typically traced back to three main areas: incomplete deprotonation, degradation of the organolithium intermediate, or inefficient workup.

Causality & Solutions:

  • Inefficient Deprotonation: The first step, the deprotonation of 3-chloro-2-fluorobenzoic acid, is critical. The fluorine atom is a powerful ortho-directing group, making the C6 proton the most acidic.[1] However, success hinges on the strength and stoichiometry of the base.

    • Base Selection: Lithium diisopropylamide (LDA) is a common choice, but for some substrates, hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer better regioselectivity and prevent side reactions.[2]

    • Stoichiometry: At least two equivalents of the lithium amide base are required: the first equivalent deprotonates the acidic carboxylic acid proton, and the second deprotonates the C6 position on the aromatic ring. Using insufficient base is a common cause of low conversion.

    • Temperature Control: Lithiation reactions must be conducted at low temperatures (typically -78 °C) to ensure the stability of the aryllithium intermediate. Allowing the temperature to rise prematurely can lead to decomposition.

  • Degradation of the Intermediate: The generated dianion is highly reactive and can degrade through several pathways.

    • Moisture and Air: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Anhydrous solvents are mandatory.

    • Benzyne Formation: Although less common at low temperatures, elimination of lithium chloride can form a reactive benzyne intermediate, leading to a mixture of byproducts.[2] This is minimized by maintaining a low temperature until the electrophilic quench.

  • Inefficient Workup & Product Loss: The product is an acid and its solubility is pH-dependent.

    • Acidification: After quenching the reaction, the product must be protonated by adding a strong acid (e.g., 1M HCl) to precipitate the neutral carboxylic acid. Ensure the aqueous phase is sufficiently acidic (pH < 2) to minimize product loss in the aqueous layer.

    • Extraction: If the product does not fully precipitate, perform extractions with a suitable organic solvent like ethyl acetate or diethyl ether.

Q2: My final product is contaminated with an isomeric impurity. How can I identify it and improve the regioselectivity of my reaction?

The most likely isomeric impurity is 4-bromo-3-chloro-2-fluorobenzoic acid, arising from incorrect deprotonation at the C4 position.

Identification & Prevention:

  • Identification: The presence of isomers can be confirmed using ¹H NMR, where a different aromatic splitting pattern will be observed, or by analytical HPLC, where a separate peak with the same mass-to-charge ratio (m/z) will appear in an LC-MS analysis.

  • Improving Regioselectivity: The directing group strength generally follows the order: -CONR₂ > -OMe > -F.[3] In 3-chloro-2-fluorobenzoic acid, the fluorine at C2 is the strongest directing group, favoring lithiation at C6. However, the chloro group at C3 also has a directing effect.

    • Choice of Base and Solvent: The choice of the lithiating agent and solvent can influence regioselectivity. Using a bulky base like LiTMP can enhance selectivity for the less sterically hindered C6 position. The solvent system, typically THF, should be anhydrous to prevent scrambling or side reactions.

    • Temperature and Addition Rate: Add the organolithium base slowly to the cooled solution of the starting material. This maintains a low concentration of the base and can prevent less selective, kinetically driven deprotonation at other sites.

Frequently Asked Questions (FAQs)

Synthesis & Mechanism

Q3: What is the underlying mechanism of the directed ortho-lithiation used in this synthesis?

Directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings. The process relies on a directing group (in this case, the fluorine atom) that coordinates to the lithium base. This coordination brings the base into close proximity with the ortho-proton (at C6), significantly increasing its acidity and facilitating its removal. The resulting aryllithium species is then trapped by an electrophile (e.g., Br₂ or NBS).

G cluster_0 Reaction Pathway cluster_1 Potential Side Reaction A 3-chloro-2-fluorobenzoic acid B Dianion Intermediate (Lithiation at C6) A->B  + 2.2 eq. LDA  THF, -78 °C D Isomeric Dianion (Lithiation at C4) A->D  Side Reaction C This compound B->C  1. + Br₂ (or NBS)  2. H₃O⁺ Quench E Isomeric Impurity (4-bromo isomer) D->E  1. + Br₂ (or NBS)  2. H₃O⁺ Quench

Caption: Synthetic workflow for this compound.

Purification

Q4: What is the best method to purify the crude product?

Recrystallization is the most effective and scalable method for purifying multi-gram quantities of solid this compound.

Key Considerations for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point, while impurities remain either insoluble at high temperatures or soluble at low temperatures. A mixed-solvent system is often required for halogenated aromatics.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., methanol, ethanol, or ethyl acetate).

    • If impurities remain undissolved, perform a hot filtration.

    • Slowly add a "poor" solvent (e.g., water or hexanes) to the hot solution until it becomes slightly cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale & Use Case
Methanol / Water Good for moderately polar compounds. Dissolve in hot methanol, add hot water until persistent cloudiness, then cool.[4]
Ethanol / Water Similar to methanol/water, a common choice for carboxylic acids.[5]
Ethyl Acetate / Hexanes A less polar system. Good for removing more polar impurities that remain in the mother liquor.[5]
Acetic Acid / Water Can be effective but may require more extensive drying to remove residual acetic acid.[4]
Analysis & Quality Control

Q5: How can I reliably assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Typical HPLC Method Parameters:

A reverse-phase method is generally suitable for this type of molecule.

Table 2: Example HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3-5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient Start with a higher percentage of A, ramp up to a high percentage of B over 10-15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 254 nm
Column Temperature 30-40 °C

Note: This is a starting point. Method optimization will be required for baseline separation of all impurities.[6][7]

G cluster_0 Troubleshooting Logic for Low Purity A Low Purity Detected by HPLC B Multiple Peaks Observed A->B C Isomeric Impurity? (Check MS data) B->C D Unreacted Starting Material? B->D G Reaction Byproduct? B->G E Optimize Reaction (Base, Temp, Time) C->E F Improve Purification (Recrystallization, Chromatography) C->F D->E D->F G->E G->F

Caption: Logic diagram for troubleshooting low product purity.

Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Lithiation

Disclaimer: This is a representative protocol based on established chemical principles for similar transformations.[2][3] It should be optimized for safety and efficiency in your laboratory setting.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-chloro-2-fluorobenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Addition: Slowly add the freshly prepared LDA solution to the stirred solution of 3-chloro-2-fluorobenzoic acid at -78 °C over 30-45 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

  • Bromination: Slowly add a solution of bromine (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C. Alternative: N-Bromosuccinimide (NBS) can also be used.

  • Quenching: After stirring for an additional hour at -78 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Warm-up & Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate.

  • Acidification: Wash the organic layer with water. Acidify the combined aqueous layers to pH 1-2 with 1M HCl.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by vacuum filtration. If not, extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solubilization: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot methanol to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot, clear solution, add hot water dropwise while swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to re-clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 methanol/water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

Technical Support Center: Regioselective Functionalization of 6-Bromo-3-Chloro-2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 6-bromo-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to strategically modify this versatile, yet challenging, building block. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of selectively reacting at the C-Br, C-Cl, or other positions of the aromatic ring.

Understanding the Reactivity Landscape

The key to successfully functionalizing this compound lies in understanding the differential reactivity of its three halogen substituents and the influence of the carboxylic acid and fluorine groups on the aromatic ring's electronics and sterics.

FAQ: Which halogen is the most reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond is primarily dictated by its bond dissociation energy. The general trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl > C-F.[1] Therefore, for this compound, the C-Br bond at the C6 position is the most labile and will preferentially react under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions, leaving the C-Cl and C-F bonds intact. This inherent reactivity difference is the foundation for achieving regioselectivity.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during your experiments.

Palladium-Catalyzed Cross-Coupling Reactions

Question 1: My Suzuki-Miyaura coupling at the C6-bromo position is sluggish or gives low yields. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to poor performance in Suzuki-Miyaura couplings with this substrate. Let's break down the potential issues and solutions:

  • Catalyst and Ligand Choice: The steric hindrance from the ortho-carboxylic acid and fluorine atom can impede the reaction. Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of the active catalytic species and facilitate the challenging oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is critical. An inappropriate base can lead to poor reactivity or decomposition of the starting material.

    • Solution: For substrates with a free carboxylic acid, a weaker base like K₂CO₃ or Cs₂CO₃ is often preferred to avoid side reactions. If the carboxylic acid is protected (e.g., as a methyl ester), a stronger base like K₃PO₄ can be used.

  • Solvent and Temperature: The reaction may require specific solvent conditions and thermal energy to proceed efficiently.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Ensure the solvents are properly degassed to prevent catalyst deactivation. If the reaction is slow at lower temperatures, cautiously increasing the temperature to 80-110 °C may improve the rate.[2]

Question 2: I want to perform a Sonogashira coupling at the C6-bromo position. What are the key considerations?

Answer:

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, follows the same reactivity trend (C-Br > C-Cl).[3][4]

  • Catalyst System: The standard Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3][5]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base also serves as a solvent in some cases.

  • Troubleshooting Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by running the reaction under a strict inert atmosphere (nitrogen or argon) and using a slight excess of the alkyne.

Question 3: How can I achieve functionalization at the C3-chloro position?

Answer:

Functionalizing the C3-chloro position requires that the more reactive C6-bromo position has already been reacted. This is a sequential functionalization strategy.

  • First, perform a cross-coupling reaction at the C6-bromo position as described above. Purify the resulting product.

  • Then, subject the product to more forcing reaction conditions to react the C3-chloro position. This will likely require a more active catalyst system (e.g., a palladium catalyst with a highly active ligand like a Buchwald ligand), a stronger base, and higher temperatures. The choice of coupling partner can also influence the reactivity.

The workflow for sequential functionalization can be visualized as follows:

G start This compound step1 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) - Milder Conditions start->step1 Reacts at C-Br intermediate 6-Functionalized-3-chloro-2-fluorobenzoic acid step1->intermediate step2 Pd-catalyzed Cross-Coupling - More Forcing Conditions - Highly Active Ligand intermediate->step2 Reacts at C-Cl final_product 3,6-Difunctionalized-2-fluorobenzoic acid step2->final_product

Caption: Sequential cross-coupling workflow.

Nucleophilic Aromatic Substitution (SNAr)

Question 4: Can I introduce a nucleophile via SNAr? Which position is most likely to react?

Answer:

Yes, Nucleophilic Aromatic Substitution (SNAr) is a viable strategy. The reactivity order for SNAr is the inverse of that for cross-coupling: F > Cl > Br > I.[6] This is because the rate-determining step is the attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

For this compound, the ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. The fluorine atom at C2 is ortho to the carboxylic acid, and the chlorine at C3 is para, making both positions activated. However, the C-F bond is generally the most reactive towards SNAr.[6]

  • Expected Regioselectivity: Nucleophilic attack is most likely to occur at the C2 position , displacing the fluoride. This is due to the high electronegativity of fluorine and the stabilization of the Meisenheimer intermediate by the adjacent carboxylic acid group.

  • Reaction Conditions: SNAr reactions are typically run with a strong nucleophile (e.g., an alkoxide, amine, or thiol) in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

SNAr substrate This compound product 6-Bromo-3-chloro-2-(Nu)-benzoic acid substrate->product SNAr at C2-F position nucleophile Strong Nucleophile (Nu⁻) (e.g., RO⁻, R₂N⁻, RS⁻) nucleophile->product

Caption: Regioselectivity in SNAr reactions.

Directed Ortho-Lithiation

Question 5: I'm considering directed ortho-lithiation. Which position will be deprotonated?

Answer:

Directed ortho-lithiation is a powerful technique for C-H functionalization. In your molecule, both the carboxylic acid and the fluorine atom are strong ortho-directing groups.[7][8] The carboxylic acid, after deprotonation by the strong base to form a carboxylate, directs lithiation to the C2 and C6 positions. The fluorine atom directs to the C1 and C3 positions.

Given the substitution pattern, the most likely site for lithiation is the C5 position . This position is ortho to the C6-bromo group. While halogens are generally weaker directing groups than a carboxylate, the combined electronic effects and the potential for chelation with the lithium base can favor this position. However, deprotonation at the C3 position, ortho to the fluorine, is also a possibility.[9] The outcome can be highly dependent on the base (e.g., n-BuLi, s-BuLi, LDA, LTMP), solvent, and temperature. Careful experimental validation is required.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Bromo Position

This protocol provides a general starting point for the coupling of an arylboronic acid at the C6 position.

Parameter Recommendation
Reactants This compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.)
Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand SPhos (4-10 mol%)
Base K₂CO₃ (3.0 eq.)
Solvent Toluene/H₂O (e.g., 5:1 v/v)
Temperature 100-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid and wash with water. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Regioselective Sonogashira Coupling at the C6-Bromo Position

This protocol outlines a general procedure for coupling a terminal alkyne at the C6 position.

Parameter Recommendation
Reactants This compound (1.0 eq.), Terminal alkyne (1.2 eq.)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (TEA)
Solvent THF or DMF
Temperature Room temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and purge with an inert gas.

  • Add the degassed solvent (THF or DMF) and TEA.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • After completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Scalable synthesis of 6-bromo-3-chloro-2-fluorobenzoic acid for industrial applications.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 6-bromo-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1][2] Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this compound.

Synthesis Overview: Navigating the Pathway

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. While several synthetic routes have been patented, a common approach involves the halogenation and subsequent functional group manipulations of a substituted benzene derivative.

A representative synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Material Selection cluster_1 Key Transformation Steps cluster_2 Final Product Substituted_Benzene Substituted Benzene Derivative (e.g., 2-chloro-1-fluoro-4-bromobenzene) Ortholithiation ortho-Lithiation Substituted_Benzene->Ortholithiation n-BuLi or LDA -78 °C to -70 °C Carboxylation Carboxylation (e.g., with CO2) Ortholithiation->Carboxylation Dry Ice (CO2) Workup_Purification Aqueous Work-up & Purification Carboxylation->Workup_Purification Acidification Final_Product This compound Workup_Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Low yield of the desired product after carboxylation.

Potential Causes:

  • Incomplete Lithiation: The ortho-lithiation step may not have gone to completion. This can be due to insufficient organolithium reagent, the presence of moisture or other electrophilic impurities in the reaction mixture, or a reaction temperature that is too high.

  • Side Reactions: The highly reactive aryllithium intermediate can participate in side reactions, such as coupling with the starting material or solvent.

  • Inefficient Carboxylation: The introduction of carbon dioxide may be inefficient, leading to unreacted aryllithium at the time of quenching.

  • Product Loss During Work-up: The product may be lost during the aqueous work-up and extraction phases if the pH is not carefully controlled or if emulsions form.

Solutions:

  • Optimize Lithiation Conditions:

    • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly titrated organolithium reagents to accurately determine their concentration.

    • Maintain a low reaction temperature (typically -78 °C to -70 °C) during the addition of the organolithium reagent.

    • Consider using a coordinating solvent like tetrahydrofuran (THF) to stabilize the aryllithium intermediate.

  • Improve Carboxylation Efficiency:

    • Use a large excess of freshly crushed dry ice to ensure complete carboxylation.

    • Introduce the aryllithium solution to the dry ice (or vice versa) in a manner that maximizes surface area contact.

  • Refine Work-up Procedure:

    • Carefully acidify the reaction mixture to a pH of 1-2 to ensure complete protonation of the carboxylate.

    • If emulsions form during extraction, consider adding brine or filtering the mixture through celite.

Q2: Presence of isomeric impurities in the final product.

Potential Causes:

  • Non-regioselective Lithiation: While the fluorine atom is a strong ortho-directing group, lithiation at other positions on the aromatic ring can occur, leading to the formation of isomeric benzoic acids.

  • Rearrangement Reactions: Under certain conditions, the aryllithium intermediate may undergo rearrangement.

Solutions:

  • Precise Temperature Control: Maintain strict control over the reaction temperature during lithiation, as higher temperatures can lead to decreased regioselectivity.

  • Choice of Lithiating Agent: The choice of organolithium reagent (e.g., n-butyllithium vs. lithium diisopropylamide (LDA)) can influence the regioselectivity of the reaction.

  • Purification Strategy:

    • Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective precipitation of the desired isomer.

    • Chromatography: While less ideal for large-scale production, column chromatography can be used to separate isomers.

Q3: Difficulty in removing unreacted starting material.

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Similar Physical Properties: The starting material and the product may have similar solubility profiles, making separation by simple extraction or recrystallization challenging.

Solutions:

  • Drive the Reaction to Completion: Increase the reaction time or the stoichiometry of the reagents to ensure maximum conversion of the starting material.

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid product. After the reaction, an extraction with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) will selectively move the product into the aqueous layer, leaving the neutral starting material in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: The synthesis of this compound involves several hazardous materials and conditions.

  • Organolithium Reagents: These are highly pyrophoric and react violently with water. They should be handled under an inert atmosphere by experienced personnel.[1]

  • Cryogenic Temperatures: The use of dry ice and low-temperature baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Halogenated Aromatic Compounds: These compounds can be irritants and may have other health hazards. Always consult the Safety Data Sheet (SDS) for the specific starting materials and product.[3] Handle these materials in a well-ventilated fume hood and wear appropriate PPE.[1]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction conversion and final product purity. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and for identifying and quantifying isomeric impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group.

Q3: How can this synthesis be optimized for scale-up?

A3: Scaling up this synthesis requires careful consideration of several factors:

  • Heat Transfer: The lithiation reaction is often exothermic. Ensure the reactor has adequate cooling capacity to maintain the required low temperature.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity, especially during the addition of reagents.

  • Reagent Addition: The rate of addition of the organolithium reagent should be carefully controlled to manage the exotherm.

  • Work-up and Isolation: The work-up procedure should be designed to handle large volumes and to minimize product loss. Consider using a filter-dryer for efficient isolation and drying of the final product.

Data Summary

ParameterRecommended ConditionRationale
Lithiation Temperature -78 °C to -70 °CMinimizes side reactions and improves regioselectivity.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the organolithium reagent by atmospheric moisture and oxygen.
Carboxylation Agent Dry Ice (solid CO₂)Readily available, inexpensive, and effective source of CO₂.
Work-up pH 1-2Ensures complete protonation of the carboxylate for efficient extraction and isolation.

Process Logic Diagram

Troubleshooting_Logic Start Low Product Yield or Purity Check_Lithiation Verify Lithiation Efficiency Start->Check_Lithiation Check_Carboxylation Assess Carboxylation Step Check_Lithiation->Check_Carboxylation Yes Incomplete_Lithiation Incomplete Lithiation: - Check reagent quality/quantity - Ensure anhydrous conditions - Verify temperature control Check_Lithiation->Incomplete_Lithiation No Check_Workup Review Work-up & Purification Check_Carboxylation->Check_Workup Yes Inefficient_Carboxylation Inefficient Carboxylation: - Use excess fresh dry ice - Improve mixing Check_Carboxylation->Inefficient_Carboxylation No Product_Loss Product Loss: - Optimize pH for precipitation - Break emulsions Check_Workup->Product_Loss Yield Issue Impurity_Issues Isomeric Impurities: - Optimize lithiation regioselectivity - Develop selective crystallization Check_Workup->Impurity_Issues Purity Issue Side_Reactions Side Reactions: - Lower temperature - Adjust addition rate Incomplete_Lithiation->Side_Reactions

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: High-Purity Recrystallization of 6-bromo-3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity for downstream applications. Achieving high purity is critical as even minor impurities can significantly impact reaction yields, biological activity, and the safety profile of final drug candidates.

This document moves beyond a simple protocol, offering in-depth explanations for procedural choices, robust troubleshooting guides for common experimental hurdles, and a curated FAQ section to address frequent challenges.

Fundamental Principles of Recrystallization for Halogenated Benzoic Acids

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a specific solvent system at varying temperatures.[1] For a compound like this compound, which is a rigid, polar, aromatic carboxylic acid, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] Impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).

The presence of multiple halogen substituents and a carboxylic acid group makes solvent selection a nuanced process. The carboxylic acid moiety allows for strong hydrogen bonding, while the halogenated aromatic ring contributes to van der Waals interactions and dictates the overall polarity.

Solvent Selection and Rationale

The choice of solvent is the most critical parameter for successful recrystallization. There are no universal rules, but an empirical approach guided by the principle of "like dissolves like" is effective.[3] Given the structure of this compound, moderately polar solvents are often a good starting point. A patent for a similar compound, 5-bromo-2-chlorobenzoic acid, suggests solvents such as water, methanol, ethanol, acetic acid, and isopropanol, or mixtures thereof.[4]

Below is a table summarizing potential solvent systems for consideration.

Solvent SystemRationale & SuitabilityPotential Issues & Mitigation
Ethanol A good general-purpose solvent for polar organic molecules. Its hydroxyl group can hydrogen bond with the carboxylic acid, and its alkyl chain interacts with the aromatic ring. Often provides a good solubility differential between hot and cold conditions.[3]Rapid cooling can sometimes lead to co-precipitation of impurities. Ensure slow, controlled cooling.
Isopropanol Similar to ethanol but slightly less polar. May offer a better solubility curve if the compound is too soluble in hot ethanol.Higher boiling point than ethanol requires more careful temperature management.
Ethanol/Water A versatile mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol ("soluble solvent"), and water ("anti-solvent") is added dropwise until the solution becomes cloudy (the saturation point). Reheating to clarify, followed by slow cooling, can yield very pure crystals.Oiling out can occur if the anti-solvent is added too quickly or if the solution is cooled too rapidly.[5][6] To fix, reheat the solution, add a small amount of the soluble solvent (ethanol), and cool more slowly.
Acetic Acid The carboxylic acid group of the solvent can effectively solvate the target molecule. Often used for compounds that are difficult to dissolve in alcohols.Can be difficult to remove completely from the final product. Requires thorough washing of the crystals with a more volatile solvent (like cold water or heptane) and extended drying under vacuum.
Heptane/Ethyl Acetate A non-polar/polar mixed system. Useful if impurities are significantly different in polarity from the target compound. Dissolve in hot ethyl acetate and add heptane as the anti-solvent.[7]Prone to oiling out if the polarity difference is too great. The boiling points of these solvents are relatively low, requiring careful handling to prevent solvent loss during heating.

Detailed Experimental Protocol

This protocol provides a robust starting point for the purification of this compound.

Step 1: Solvent Screening (Small Scale) Before committing your entire batch, test several promising solvents. Place ~20 mg of your crude material into separate test tubes. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is unsuitable. If it is insoluble, heat the solvent and add it dropwise until the solid dissolves. Cool to room temperature and then in an ice bath to observe crystal formation. The best solvent will dissolve the compound when hot but yield a large quantity of crystals when cold.

Step 2: Recrystallization Workflow

Recrystallization_Workflow start_node Start: Crude Product process_node_1 Dissolve crude solid in minimum hot solvent start_node->process_node_1  1. Dissolution process_node process_node decision_node decision_node filter_node filter_node end_node End: Pure Crystals waste_node Waste: Impurities in Mother Liquor decision_node_1 Insoluble impurities? process_node_1->decision_node_1 filter_node_1 2. Hot Filtration decision_node_1->filter_node_1 Yes process_node_2 3. Slow Cooling (Crystallization) decision_node_1->process_node_2 No filter_node_1->process_node_2 filter_node_2 4. Vacuum Filtration process_node_2->filter_node_2 filter_node_2->waste_node Collect Filtrate process_node_3 5. Wash Crystals with cold solvent filter_node_2->process_node_3 Collect Crystals process_node_4 6. Dry Crystals under vacuum process_node_3->process_node_4 process_node_4->end_node

Caption: Recrystallization workflow for this compound.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the desired product in solution upon cooling.[5][6]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Note: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the glassware prevents premature crystallization of the product on the funnel or in the filter paper, which would decrease the yield.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. This is the most common reason for crystallization failure.[6] The solution is supersaturated. Crystal growth requires a nucleation site.[6]1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution, then attempt to cool again.[5][6] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" from a previous pure batch if available.[6]
"Oiling Out" - A Liquid Layer Forms Instead of Crystals The solution is saturated above the compound's melting point. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if high impurity levels depress the melting point.[5] Cooling is too rapid. 1. Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (the "soluble" solvent in a mixed system) to lower the saturation temperature.[5][6] 2. Ensure Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask can help.
Low Yield Too much solvent was used. A significant amount of product remains in the mother liquor.[5] Premature crystallization during a hot filtration step. Incomplete crystallization. The solution was not cooled for long enough or to a low enough temperature.1. Concentrate the Mother Liquor: The filtrate can be concentrated by boiling off some solvent and cooled again to recover a second crop of crystals (which may be less pure). 2. Refine Hot Filtration Technique: Ensure all glassware is properly pre-heated. 3. Extend Cooling Time: Ensure the flask is left in an ice bath for at least 30 minutes before filtering.
Product is Still Impure (e.g., off-color, low melting point) Inappropriate solvent choice. The solvent may dissolve impurities as well as the product. Crystallization was too rapid. Impurities were trapped in the crystal lattice.[5]1. Re-crystallize: Perform a second recrystallization, potentially using a different solvent system. 2. Slow Down Cooling: Ensure the solution cools as slowly as possible without disturbance. 3. Consider an Alternative Method: If impurities have very similar solubility profiles, another purification technique like column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I definitively confirm the purity of my recrystallized this compound? Purity should be assessed using orthogonal methods. A sharp melting point that matches the literature value is a strong indicator of purity.[8][9] Further confirmation should be obtained via analytical techniques such as ¹H NMR, ¹³C NMR, or HPLC, which can quantify residual impurities.

Q2: What are the likely impurities in my crude sample? Common impurities often arise from the synthetic route. These can include unreacted starting materials, reagents, or regioisomers formed during halogenation steps. For instance, if the synthesis involves bromination of a chloro-fluorobenzoic acid precursor, positional isomers could be present.[8] Recrystallization is often effective at removing such isomers if their solubility differs sufficiently.

Q3: Can I use a rotary evaporator to remove solvent instead of boiling it off? Yes, a rotary evaporator is an excellent and often more controlled method for reducing solvent volume if your initial attempt used too much solvent.[6] After reducing the volume, you would then proceed with the slow cooling and crystallization steps as described.

Q4: My compound seems to be insoluble in all common solvents at room temperature. What should I do? This is often a good sign for recrystallization. It indicates a low solubility in the cold solvent, which is a desirable property. The key is to find a solvent that will dissolve it when heated. Test higher-boiling point solvents like toluene, xylenes, or acetic acid, but always be mindful of safety and the compound's melting point to avoid oiling out.

References

Mitigating decomposition of 6-bromo-3-chloro-2-fluorobenzoic acid during reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-bromo-3-chloro-2-fluorobenzoic acid (CAS No. 1820604-36-3). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile, yet sensitive, building block. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The inherent reactivity of the multiple halogen substituents, combined with the carboxylic acid functionality, presents unique challenges that, when properly managed, unlock its full synthetic potential.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction mixture is turning dark brown/black upon heating, and I'm observing significant starting material decomposition with low yields. What is the likely cause?

This is a common observation and typically points to thermal decomposition, likely initiated by decarboxylation. The electron-withdrawing nature of the three halogen substituents on the aromatic ring can destabilize the carboxylate intermediate, especially at elevated temperatures.

Answer and Mitigation Strategies:

  • Primary Cause: Thermally-induced decarboxylation is a primary degradation pathway for many polyhalogenated benzoic acids. The resulting aryl anion is highly reactive and can polymerize or engage in a cascade of side reactions, leading to the observed discoloration and product loss.

  • Troubleshooting Workflow:

    • Strict Temperature Control: This is the most critical parameter. Do not assume that the reported "reaction temperature" is the ideal setpoint for your specific setup. Use a calibrated temperature probe and ensure even heating. It is often better to run the reaction for a longer duration at a lower temperature than to force it at a higher temperature.

    • Inert Atmosphere: The presence of oxygen can exacerbate decomposition, especially if radical mechanisms are at play. Always conduct reactions under a dry, inert atmosphere (Nitrogen or Argon). Ensure all reagents and solvents are appropriately degassed.

    • Solvent Choice: High-boiling polar aprotic solvents (e.g., DMF, DMAc, NMP) can promote decarboxylation. If the reaction chemistry allows, consider switching to a lower-boiling solvent like THF or 1,4-dioxane and running the reaction under reflux, which provides a natural temperature ceiling.

  • Visualization of the Problem:

    SM 6-bromo-3-chloro- 2-fluorobenzoic acid Heat Excessive Heat (> 120 °C) SM->Heat Reaction Reaction Conditions SM->Reaction Intended Path Decomp Decomposition (Decarboxylation) Heat->Decomp Initiates Polymer Polymerization & Side Products (Dark Color) Decomp->Polymer Leads to Desired Desired Product Reaction->Desired

    Caption: The impact of excessive heat on reaction outcome.

Question 2: I am attempting a Suzuki cross-coupling reaction targeting the C-Br bond, but I'm observing significant debromination and formation of the dechlorinated byproduct. How can I improve selectivity?

This is a classic selectivity challenge in polyhalogenated systems. The choice of catalyst, base, and solvent system is paramount to favoring the desired C-C bond formation over hydrodehalogenation side reactions.

Answer and Mitigation Strategies:

  • Understanding the Side Reaction: Hydrodehalogenation (replacement of a halogen with hydrogen) can occur via several mechanisms, including protonolysis of the organometallic intermediate. The choice of a weak, non-nucleophilic base and a well-defined palladium catalyst can minimize these unwanted pathways.

  • Recommended Protocol for Selective Suzuki Coupling:

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄These catalysts provide a good balance of reactivity and stability, often favoring oxidative addition at the C-Br bond over the C-Cl bond.
Base K₂CO₃ or Cs₂CO₃ (anhydrous)Carbonates are sufficiently basic to facilitate transmetalation without promoting significant hydrolysis or elimination side reactions. Avoid strong bases like hydroxides or alkoxides.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v)The aqueous component is necessary to solubilize the inorganic base and facilitate the catalytic cycle. Ensure the solvent is thoroughly degassed.
Temperature 80-90 °CThis temperature range is typically sufficient for the reaction to proceed without inducing significant thermal decomposition of the starting material.
  • Experimental Protocol:

    • To a dried reaction vessel, add this compound (1.0 equiv), the boronic acid partner (1.1-1.2 equiv), and the carbonate base (2.0-3.0 equiv).

    • Evacuate and backfill the vessel with Argon or Nitrogen (repeat 3 times).

    • Add the palladium catalyst (1-5 mol%).

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to the target temperature (80-90 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and proceed with standard aqueous workup and purification.

  • Logical Flow for Optimization:

    Start Initial Observation: Low Yield & Debromination Check1 Is the Base too Strong? (e.g., NaOH, K-tBuO) Start->Check1 Sol1 Switch to K₂CO₃ or Cs₂CO₃ Check1->Sol1 Yes Check2 Is the Catalyst Appropriate? Check1->Check2 No Sol1->Check2 Sol2 Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ Check2->Sol2 Yes Check3 Is the Temperature too High? Check2->Check3 No Sol2->Check3 Sol3 Reduce Temperature to 80-90 °C Check3->Sol3 Yes End Optimized Selective Coupling Check3->End No Sol3->End

    Caption: Troubleshooting workflow for selective Suzuki coupling.

Question 3: How should I handle the conversion of the carboxylic acid to an amide or ester? I am concerned about side reactions involving the halogens.

This is a valid concern. Standard methods for amide or ester formation are generally compatible, but careful selection of reagents and conditions is necessary to avoid nucleophilic aromatic substitution (SNAr), particularly at the fluorine-activated ortho position.

Answer and Mitigation Strategies:

  • For Amide Coupling:

    • Recommended Method: Use standard peptide coupling reagents like HATU, HOBt/EDC, or T3P®. These reagents activate the carboxylic acid under mild, neutral pH conditions, forming an active ester in situ that readily reacts with the amine. This avoids the generation of highly reactive acyl chlorides.

    • Conditions to Avoid: Avoid converting the acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride unless absolutely necessary and at low temperatures. The harsh conditions and generation of HCl can promote side reactions. Also, avoid using strong, nucleophilic bases for an extended period.

  • For Esterification:

    • Fischer Esterification: This classic method (acid catalyst in alcohol solvent) is often effective but may require elevated temperatures, which brings back the risk of decarboxylation. Use a minimal amount of a strong acid catalyst (e.g., H₂SO₄) and monitor the reaction closely.

    • Milder Alternatives: For sensitive substrates, Mitsunobu reaction (DEAD/PPh₃) or alkylation of the carboxylate salt with an alkyl halide (e.g., using Cs₂CO₃ and an alkyl iodide in DMF at room temperature) are excellent, milder alternatives that avoid high temperatures and acidic conditions.

  • General Guideline: The key is to activate the carboxylic acid under conditions that are not harsh enough to promote SNAr on the aromatic ring. The C-F bond, being ortho to the activating carboxyl group, is the most susceptible, followed by the C-Cl bond. The C-Br bond is least likely to undergo SNAr.

Validation & Comparative

A Senior Application Scientist's Guide to Structural Confirmation: An Objective Comparison of NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. To navigate this critical step, researchers rely on a trio of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of principles. It provides an in-depth, comparative analysis of these cornerstone techniques, explaining the causality behind experimental choices and presenting a synergistic workflow for confident structure elucidation. We will explore not only what each technique tells us but, more importantly, how their datasets interlock to solve the molecular puzzle.

The Orthogonal & Complementary Nature of Spectroscopic Techniques

Viewing NMR, IR, and MS as competing methods is a fundamental misconception. Instead, they should be considered orthogonal and complementary, each providing a unique and essential piece of structural information.[1] Imagine solving a complex jigsaw puzzle. Mass Spectrometry gives you the exact weight of the entire puzzle, IR spectroscopy tells you about the colors and textures (functional groups) present on the pieces, and NMR spectroscopy provides the intricate details of each piece's shape and how they connect to their neighbors.[2] Only by combining all three sets of information can one confidently assemble the final picture.

  • Mass Spectrometry (MS): Answers "What is its mass and elemental formula?"[3]

  • Infrared (IR) Spectroscopy: Answers "What functional groups does it possess?"[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Answers "How are the atoms connected and arranged in 3D space?"[5]

The power of this combined approach lies in cross-validation. An observation from one technique can be confirmed or refuted by another, leading to a self-validating system that builds a robust, evidence-based structural assignment.

Deep Dive into Each Technique

Mass Spectrometry (MS): The Molecular Scale

Fundamental Principle: MS measures the mass-to-charge ratio (m/z) of ions in the gas phase.[3] By precisely measuring the mass of a molecule, it provides its molecular weight. High-Resolution Mass Spectrometry (HRMS) takes this a step further, measuring mass with such high precision (typically to four decimal places) that it can distinguish between compounds with the same nominal mass but different elemental compositions, allowing for the direct determination of the molecular formula.[6][7][8]

Strengths & Limitations:

  • Strengths: Unparalleled sensitivity (picomole to femtomole range), provides exact molecular weight and elemental composition (HRMS), and analysis of fragmentation patterns can offer structural clues.[9][10]

  • Limitations: It is a destructive technique, generally cannot distinguish between isomers (compounds with the same formula but different structures), and provides limited information about the specific connectivity of atoms.[6]

Experimental Protocol: Obtaining a High-Resolution Mass Spectrum for Elemental Composition

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent must be compatible with the chosen ionization method.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique for polar molecules, imparting a charge with minimal fragmentation.

  • Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to separate the ions based on their m/z. These analyzers have the resolving power to differentiate between ions with very close masses.[11]

  • Data Acquisition: Acquire the mass spectrum, ensuring the instrument is properly calibrated with a known standard to guarantee high mass accuracy (typically < 5 ppm error).

  • Data Analysis: Use the instrument's software to process the spectrum. The software will use the highly accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to generate a list of possible elemental formulas that fit within the specified mass tolerance. The correct formula is often selected based on chemical plausibility and data from other techniques.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Fundamental Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[4] Specific covalent bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).[12][13] Thus, an IR spectrum provides a "fingerprint" of the functional groups present.[4]

Strengths & Limitations:

  • Strengths: Fast, non-destructive, requires minimal sample preparation (especially with Attenuated Total Reflectance, ATR), and is excellent for the rapid identification of key functional groups (e.g., O-H, N-H, C=O).[14]

  • Limitations: Provides limited information about the overall molecular skeleton, spectra can be complex in the "fingerprint region" (< 1500 cm⁻¹), and it is not typically a quantitative technique.[15][16]

Experimental Protocol: Sample Preparation and Data Acquisition using ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique that simplifies IR analysis.[17]

  • Background Scan: Before analyzing the sample, a background spectrum of the clean ATR crystal is recorded. This captures any ambient absorbances (like CO₂ and water vapor) which can then be computationally subtracted from the sample spectrum.[18]

  • Sample Application:

    • Solids/Powders: Place a small amount of the solid sample directly onto the ATR crystal. Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal.[17]

    • Liquids/Pastes: Place a single drop of the liquid onto the center of the crystal.[17]

  • Data Acquisition: Initiate the scan. The instrument passes an IR beam through the crystal, where it reflects internally. At the point of reflection, an "evanescent wave" penetrates a short distance into the sample, where absorption can occur.[17][19]

  • Cleaning: After the measurement, the crystal is simply wiped clean with a soft tissue, often moistened with a suitable solvent like isopropanol or ethanol.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Fundamental Principle: NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C).[5][20] When placed in a strong magnetic field, these nuclei can absorb energy from radiofrequency waves, causing them to transition between spin states.[5] The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a wealth of structural information.[21]

Key Experiments & Their Outputs:

  • ¹H NMR: Provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and how many neighboring protons they have (spin-spin splitting).[22]

  • ¹³C NMR: Shows the number of different types of carbon atoms in a molecule.[23]

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.[24][25][26]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[27]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons they are attached to.[27]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for piecing together molecular fragments and identifying quaternary carbons.[27][28]

Strengths & Limitations:

  • Strengths: Provides the most detailed information for complete structure elucidation, including atom connectivity, stereochemistry, and conformation. It is a non-destructive technique.[29][30]

  • Limitations: Relatively low sensitivity compared to MS (requires mg of sample), can be time-consuming to acquire a full suite of experiments, and complex molecules can lead to overlapping signals that are difficult to interpret.[31]

Experimental Protocol: A Practical Guide to Acquiring High-Quality 1D and 2D NMR Data

  • Sample Preparation:

    • Accurately weigh the sample (5-20 mg for ¹H, 20-50 mg for ¹³C and 2D experiments) into a clean vial.[31][32]

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[31] The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides the deuterium signal needed for the spectrometer to "lock" and stabilize the magnetic field.[33]

    • Once fully dissolved, transfer the solution into a high-quality NMR tube using a pipette. Ensure there is no particulate matter.[34] The solution height should be at least 4-5 cm.[31][33]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer's magnet.

    • Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift.[35]

    • Shimming: The magnetic field homogeneity is optimized across the sample volume to achieve sharp, symmetrical peaks. This is often an automated process.[35]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal reception.[35]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum first. This is a quick experiment that confirms the sample is correct and helps in setting up more advanced experiments.

    • Set up and run subsequent experiments as needed (¹³C, DEPT, COSY, HSQC, HMBC). The parameters for these experiments (e.g., number of scans, spectral width) are chosen based on the sample concentration and the specific information required.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a readable spectrum via a mathematical process called a Fourier Transform. The processed spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).[36]

A Synergistic Workflow for Structure Elucidation: A Case Study

Let's illustrate this synergistic approach with a hypothetical novel compound, "Pharma-X."

Hypothetical Data for Pharma-X:

  • HRMS (ESI+): Measured m/z = 208.0941. This corresponds to a molecular formula of C₁₁H₁₃NO₂ (Calculated m/z for [C₁₁H₁₃NO₂ + H]⁺ = 208.0968, within 2 ppm error).

  • IR (ATR): Key peaks at 3350 cm⁻¹ (sharp, medium), 1710 cm⁻¹ (strong, sharp), 1610 cm⁻¹ (medium), 1520 cm⁻¹ (medium).

  • NMR: Data summarized in the table below.

Logical Integration of Data:

  • Start with the Formula (MS): The high-resolution mass spectrum confidently provides the molecular formula: C₁₁H₁₃NO₂. This gives us the complete list of "puzzle pieces."

  • Identify Functional Groups (IR):

    • The strong, sharp peak at 1710 cm⁻¹ is highly characteristic of a carbonyl (C=O) group.[14][37]

    • The sharp peak at 3350 cm⁻¹ suggests an N-H stretch.[4]

    • Peaks at 1610 and 1520 cm⁻¹ are characteristic of an aromatic ring.[38]

    • This combination strongly suggests the presence of an amide group within an aromatic system.

  • Assemble the Skeleton (NMR):

    • ¹³C NMR: Shows 9 distinct carbon signals, implying some symmetry as the formula has 11 carbons. The peak at 168.5 ppm confirms the carbonyl (likely an amide, based on IR and chemical shift). Four peaks between 115-145 ppm confirm an aromatic ring.

    • ¹H NMR & HSQC: We use the HSQC spectrum to directly link protons to their attached carbons. This allows us to identify specific fragments (see table). For example, the triplet at 4.05 ppm (H5) is attached to the carbon at 63.5 ppm (C5).

    • COSY: This experiment connects the proton spin systems. We would see correlations between H5 (4.05 ppm) and H6 (2.95 ppm), confirming the -CH₂-CH₂- fragment. We would also see correlations between the aromatic protons H1/H1' and H2/H2', confirming their adjacency on the ring.

    • HMBC: This is the key to connecting the fragments. We would observe a crucial correlation from the protons at H6 (2.95 ppm) to the carbonyl carbon C4 (168.5 ppm). This links the ethyl chain to the amide carbonyl. Further HMBC correlations from the aromatic protons (H1/H1') to the carbonyl carbon (C4) and from the N-H proton (8.50 ppm) to the aromatic carbons would confirm the final structure.

Data Summary Table for "Pharma-X"

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityIntegrationKey HMBC Correlations (¹H → ¹³C)
C1/C1'128.57.50d2HC3, C4
C2/C2'115.26.90d2HC3
C3145.1----
C4168.5----
C563.54.05t2HC4, C6
C638.22.95t2HC4, C5
C714.11.20t3H-
N-H-8.50s1HC3, C4
OCH₃55.43.80s3HC3

The combined data leads unambiguously to the structure of N-phenethylacetamide . The initial hypothesis of symmetry from the ¹³C spectrum is confirmed.

Diagrams of Logical Workflows

dot digraph "Spectroscopic_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_MS" { label="Mass Spectrometry"; style="rounded"; bgcolor="#E8F0FE"; MS [label="Acquire HRMS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formula [label="Determine Molecular Formula\n(e.g., C₁₁H₁₃NO₂)", shape=parallelogram, fillcolor="#FFFFFF"]; MS -> Formula [label="High Mass Accuracy"]; }

subgraph "cluster_IR" { label="Infrared Spectroscopy"; style="rounded"; bgcolor="#FCE8E6"; IR [label="Acquire ATR-FTIR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Func_Groups [label="Identify Functional Groups\n(e.g., C=O, N-H, Aromatic)", shape=parallelogram, fillcolor="#FFFFFF"]; IR -> Func_Groups [label="Characteristic Frequencies"]; }

subgraph "cluster_NMR" { label="NMR Spectroscopy"; style="rounded"; bgcolor="#E6F4EA"; NMR_1D [label="Acquire ¹H, ¹³C NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR_2D [label="Acquire COSY, HSQC, HMBC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragments [label="Identify Molecular Fragments\n(-CH₂, Aromatic Ring, etc.)", shape=parallelogram, fillcolor="#FFFFFF"]; Connectivity [label="Establish Atom Connectivity", shape=parallelogram, fillcolor="#FFFFFF"]; NMR_1D -> Fragments; NMR_2D -> Connectivity [label="Correlation Peaks"]; Fragments -> Connectivity; }

Integrate [label="Synthesize & Integrate Data", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Propose & Confirm Structure", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Formula -> Integrate; Func_Groups -> Integrate; Connectivity -> Integrate; Integrate -> Structure; } dot Caption: General workflow for structure elucidation using orthogonal spectroscopic methods.

dot digraph "Data_Integration_Case_Study" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", dir=back, arrowhead=normal];

Structure [label="Confirmed Structure\n(N-phenethylacetamide)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_data" { label="Experimental Data"; style="rounded"; bgcolor="#F1F3F4";

}

subgraph "cluster_info" { label="Derived Information"; style="rounded"; bgcolor="#FFFFFF";

}

Structure -> Connectivity [label="HMBC links fragments"]; Connectivity -> Fragments [label="COSY & HSQC define fragments"]; Fragments -> NMR_Data; Connectivity -> Func_Groups [label="Cross-validates"]; Func_Groups -> IR_Data; Structure -> Formula [label="Must Match"]; Formula -> MS_Data; } dot Caption: Logical flow of data integration for the "Pharma-X" case study.

Comparative Summary & Best Practices

FeatureMass Spectrometry (MS)Infrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR)
Primary Information Molecular Weight & FormulaFunctional GroupsAtomic Connectivity & 3D Structure
Sensitivity Very High (µg to ng)Moderate (mg)Low (mg)
Sample Amount Micrograms (µg)Milligrams (mg)Milligrams (mg)
Resolution High (distinguishes isotopes)Low (identifies bonds)Very High (atomic level)
Analysis Time Fast (minutes)Very Fast (minutes)Slow (minutes to hours)
Destructive? YesNoNo
Key Application Confirming elemental compositionRapidly identifying functional groupsComplete structure determination

Best Practices for Trustworthy Data:

  • Sample Purity: The quality of your data is only as good as the purity of your sample. Impurities can complicate spectral interpretation across all three techniques. Chromatography (e.g., HPLC, Flash) should be used to ensure high sample purity before analysis.

  • Data Reporting Standards: Always report key acquisition parameters alongside your data. For NMR, this includes the spectrometer field strength (e.g., 500 MHz) and the solvent used.[36] For MS, report the ionization technique and mass analyzer type. Adhering to standards like those proposed by IUPAC facilitates data sharing and reusability.[39][40]

  • Orthogonal Confirmation: Never rely on a single piece of data in isolation. A proposed structure must be consistent with all available spectroscopic evidence. If the NMR suggests a structure that contradicts the molecular formula from MS, further investigation is required.

Conclusion

The structural confirmation of a compound is a multi-faceted challenge that cannot be adequately addressed by a single analytical technique. Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy each provide a unique and indispensable perspective on a molecule's identity. By understanding the fundamental principles, strengths, and limitations of each method, and by employing a synergistic workflow that integrates their outputs, researchers can achieve a level of structural confidence that is robust, defensible, and essential for the advancement of chemical and pharmaceutical sciences.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 6-bromo-3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is paramount. The compound 6-bromo-3-chloro-2-fluorobenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is a critical step that directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this complex halogenated benzoic acid derivative.

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to guide the selection of the most appropriate analytical methodology.

The Analytical Challenge: this compound

The structure of this compound presents unique analytical challenges. Its polarity, conferred by the carboxylic acid group, and its potential for thermal lability require careful consideration in method development. Potential impurities can arise from starting materials, by-products of the synthetic route, and degradation products. These may include positional isomers or compounds with slight structural variations, demanding highly selective analytical methods for accurate quantification.

Principles of Separation and Detection: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both cornerstone techniques in analytical chemistry, yet they operate on fundamentally different principles.

HPLC separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase. For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[1][2][3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used.[1][2][3] Less polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds are eluted earlier.[3]

GC-MS , on the other hand, is suitable for volatile and thermally stable compounds. The separation occurs in the gas phase within a capillary column. The subsequent detection by mass spectrometry provides not only quantitative information but also structural information based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns.[4][5] Due to the low volatility of carboxylic acids, a derivatization step is often necessary to convert the analyte into a more volatile form suitable for GC analysis.[6][7]

Workflow Comparison

The following diagram illustrates the general workflows for the purity analysis of this compound using HPLC and GC-MS.

Workflow Comparison cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow hplc_start Sample Preparation (Dissolution in Mobile Phase) hplc_injection HPLC Injection hplc_start->hplc_injection hplc_separation Reversed-Phase C18 Column Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_analysis Data Analysis (Peak Integration, Purity Calculation) hplc_detection->hplc_analysis gcms_start Sample Preparation (Dissolution) gcms_derivatization Derivatization (e.g., Silylation) gcms_start->gcms_derivatization gcms_injection GC Injection gcms_derivatization->gcms_injection gcms_separation Capillary Column Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_analysis Data Analysis (Peak Integration, Spectral Interpretation) gcms_detection->gcms_analysis

Caption: General workflows for HPLC and GC-MS analysis.

Experimental Protocols

The following protocols are presented as robust starting points for the purity assessment of this compound. These methods are designed to be self-validating, adhering to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[8][9][10][11]

Optimized Reversed-Phase HPLC Method

The choice of a C18 column is standard for the separation of aromatic carboxylic acids.[12] A gradient elution is employed to ensure the separation of the main component from both early-eluting polar impurities and later-eluting non-polar impurities.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 30% B

    • 27-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method with Derivatization

For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of the carboxylic acid.[6][7] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for this purpose.[13]

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

Method Parameters:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector Temperature: 270°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

  • Scan Range: 40-550 m/z

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

  • Inject 1 µL of the derivatized solution.

Method Selection Logic

The choice between HPLC and GC-MS depends on several factors, including the nature of potential impurities, the need for structural confirmation, and available instrumentation.

Method Selection start Purity Assessment of This compound question1 Are potential impurities non-volatile or thermally labile? start->question1 hplc_path HPLC is the preferred method question1->hplc_path Yes question2 Is structural confirmation of impurities required? question1->question2 No hplc_gcms_path HPLC for quantification, GC-MS for identification hplc_path->hplc_gcms_path question2->hplc_path No gcms_path GC-MS is highly advantageous question2->gcms_path Yes gcms_path->hplc_gcms_path

Caption: Decision tree for selecting between HPLC and GC-MS.

Performance Comparison

The following table summarizes the expected performance characteristics of the optimized HPLC and GC-MS methods, in line with ICH validation guidelines.[8][9][11]

Performance MetricHPLCGC-MSRationale
Specificity HighVery HighHPLC provides good separation of isomers. GC-MS offers the added dimension of mass spectral data, which can distinguish between co-eluting peaks with different masses.
Sensitivity (LOD/LOQ) Good (ng range)Excellent (pg-fg range)MS detectors are generally more sensitive than UV detectors.
Precision (%RSD) < 2%< 5%HPLC systems typically exhibit higher precision due to the robustness of the injection and detection systems. The derivatization step in GC-MS can introduce additional variability.
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy. The derivatization and extraction steps in GC-MS can slightly impact recovery.
Sample Throughput ModerateLowerThe derivatization step in the GC-MS protocol adds to the overall analysis time per sample.
Structural Information Limited (Retention Time)High (Mass Spectrum)GC-MS provides fragmentation patterns that are invaluable for the structural elucidation of unknown impurities. The presence of bromine and chlorine isotopes results in characteristic isotopic patterns in the mass spectrum, aiding in identification.[14][15]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of this compound. The choice of method should be guided by the specific analytical needs.

  • For routine quality control and quantitative purity determination, the optimized RP-HPLC method is highly recommended. It offers excellent precision, accuracy, and a more straightforward workflow without the need for derivatization.

  • For impurity profiling, identification of unknown impurities, and in-depth characterization, the GC-MS method is superior. The structural information obtained from the mass spectra is invaluable for understanding the impurity profile of the material.

In a comprehensive drug development program, a hybrid approach is often the most effective. HPLC can be used for routine purity testing and quantification, while GC-MS can be employed for the initial characterization of the impurity profile and for investigating any out-of-specification results. This dual-pronged strategy ensures a thorough understanding and control of the purity of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Senior Application Scientist's Guide to the Synthesis of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated benzoic acids are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific halogen atom and its position on the aromatic ring profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the ability to synthesize specific isomers in high yield and purity is of paramount importance to researchers in discovery and process chemistry.

This guide provides a comparative analysis of the principal synthetic methodologies for preparing halogenated benzoic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each strategy, offering field-proven insights into the causal factors that govern reaction outcomes. We will compare classical methods, such as electrophilic aromatic substitution and the Sandmeyer reaction, with modern, metal-catalyzed C-H activation and decarboxylative techniques, providing the data-driven context necessary for rational method selection.

Methodology 1: Electrophilic Aromatic Halogenation

This classical approach involves the direct halogenation of the benzoic acid scaffold. It is often the most straightforward method conceptually, but its utility is dictated by the inherent electronic properties of the substrate.

Principle & Mechanistic Insight

The carboxylic acid group is an electron-withdrawing and deactivating substituent. Through resonance and inductive effects, it removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the primary site of electrophilic attack.[1][2]

The reaction proceeds via the standard electrophilic aromatic substitution mechanism:

  • Generation of a potent electrophile (e.g., Br⁺) from the halogen source, typically activated by a Lewis acid catalyst like FeBr₃ or AlCl₃.[3][4]

  • Attack of the π-system of the benzoic acid ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Deprotonation of the arenium ion to restore aromaticity, yielding the meta-halogenated benzoic acid.[4]

Due to the ring's deactivation, harsh reaction conditions are often required.[2][6]

Electrophilic_Halogenation cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution Br2 Br-Br Electrophile Br⁺---[FeBr₄]⁻ Br2->Electrophile + FeBr₃ FeBr3 FeBr₃ Benzoic_Acid Benzoic Acid Arenium_Ion Arenium Ion (Sigma Complex) Benzoic_Acid->Arenium_Ion + Br⁺ Meta_Product m-Bromobenzoic Acid Arenium_Ion->Meta_Product - H⁺

Caption: Mechanism of Lewis acid-catalyzed meta-bromination.

Experimental Protocol: Synthesis of 3-Bromobenzoic Acid[7]
  • Reaction Setup: In a sealed, thick-walled glass tube, introduce benzoic acid (6 g), bromine (8 g), and water (40 g).

  • Heating: Heat the sealed tube in an air bath at 140-150°C for approximately 12 hours. Causality Note: The high temperature and pressure are necessary to overcome the deactivation of the ring by the carboxyl group.

  • Workup: After cooling completely, carefully open the tube (caution: high internal pressure). Wash the solid product from the tube and filter.

  • Purification: Boil the crude product with ~500 mL of water for one hour to remove any unreacted benzoic acid. Treat the hot solution with charcoal and filter. The 3-bromobenzoic acid crystallizes upon cooling. A typical yield is around 7 g.

Performance Analysis
ParameterAssessment
Regioselectivity Almost exclusively meta. Limited access to ortho or para isomers.[7]
Substrate Scope Generally limited to substrates that can withstand harsh, acidic conditions.
Scalability Feasible, but safety concerns with high-pressure reactions must be addressed.
Cost Low, uses inexpensive bulk reagents.
Advantages Direct, operationally simple for meta products.
Disadvantages Requires harsh conditions; poor control for polysubstituted or sensitive substrates; limited isomer access.

Methodology 2: The Sandmeyer and Related Diazotization Reactions

The Sandmeyer reaction is a powerful and versatile method for introducing a wide range of substituents, including halogens, onto an aromatic ring starting from a primary aniline.[8]

Principle & Mechanistic Insight

This two-step process leverages the transformation of an amino group into an excellent leaving group—dinitrogen gas.[9]

  • Diazotization: The starting aminobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[10] Maintaining low temperatures is critical as diazonium salts can be unstable and even explosive when isolated and dry.[10]

  • Substitution: The diazonium salt solution is then added to a solution of a copper(I) halide (CuCl, CuBr). The copper(I) salt catalyzes the substitution of the diazonium group with the halide. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, involving a single-electron transfer from the copper(I) catalyst to the diazonium salt, which liberates N₂ gas and generates an aryl radical.[8][9]

For iodination, a copper catalyst is typically not required; the diazonium salt is simply treated with a solution of potassium or sodium iodide.[11] For fluorination, the Balz-Schiemann reaction is employed, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt.[12][13]

Sandmeyer_Workflow Start Aminobenzoic Acid (e.g., Anthranilic Acid) Step1 Diazotization NaNO₂, HCl 0-5 °C Start->Step1 Intermediate Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Step1->Intermediate Step2_Cl CuCl Intermediate->Step2_Cl Step2_Br CuBr Intermediate->Step2_Br Step2_I KI (No Cu Catalyst) Intermediate->Step2_I Product_Cl Chlorobenzoic Acid Step2_Cl->Product_Cl Product_Br Bromobenzoic Acid Step2_Br->Product_Br Product_I Iodobenzoic Acid Step2_I->Product_I

Caption: General workflow for Sandmeyer halogenations.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid[11]
  • Diazotization: Suspend anthranilic acid (10.0 g) in 100 mL of water and add concentrated HCl (25 mL). Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. Slowly add a cold aqueous solution of sodium nitrite (5.3 g in 20 mL water) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 15 minutes. Causality Note: Strict temperature control prevents the premature decomposition of the diazonium salt and minimizes the formation of phenolic byproducts.

  • Iodide Solution: In a separate 1 L beaker, dissolve potassium iodide (12.5 g) in 50 mL of water.

  • Substitution: Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will occur.

  • Workup & Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water, followed by a cold sodium bisulfite solution to remove excess iodine, and then again with cold water. Recrystallize the crude product from a minimal amount of hot 95% ethanol/water.

Performance Analysis
HalogenationReagentCatalystTypical YieldReference
Chlorination NaNO₂, HClCuClGood[14][15]
Bromination NaNO₂, HBrCuBr82% (for 2-bromobenzoic acid)[16]
Iodination NaNO₂, HClKI (no Cu needed)72-81% (for p-iodobenzoic acid)[17][18]
Fluorination NaNO₂, HBF₄Heat (Balz-Schiemann)Good[12][13]

Advantages:

  • Excellent regiocontrol, dictated by the position of the amino group on the starting material.

  • Provides access to ortho, meta, and para isomers.

  • Wide applicability for Cl, Br, I, and F (via Balz-Schiemann).[8]

Disadvantages:

  • The instability of diazonium salts requires careful temperature control and handling.[10]

  • The availability of the corresponding aminobenzoic acid is a prerequisite.

  • Copper waste is generated (except for iodination).

Methodology 3: Oxidation of Halogenated Toluenes

This method is a workhorse in industrial and laboratory settings, relying on the robust chemical transformation of a methyl group to a carboxylic acid.

Principle & Mechanistic Insight

The synthesis leverages the high stability of the benzoic acid functional group. The methyl group of a pre-existing halotoluene is oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[14][19][20] The reaction is often performed under basic or neutral conditions, followed by an acidic workup to protonate the resulting benzoate salt and precipitate the desired carboxylic acid. The halogen substituent is generally stable to these oxidative conditions.

Oxidation_Workflow Start Halogenated Toluene (e.g., o-Chlorotoluene) Step1 Oxidation 1. KMnO₄, H₂O, Heat 2. HCl (acidification) Start->Step1 Product Halogenated Benzoic Acid (e.g., o-Chlorobenzoic Acid) Step1->Product

Caption: Synthesis via oxidation of a substituted toluene.

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid[15]
  • Reaction Setup: In a 12 L flask fitted with a stirrer and reflux condenser, place potassium permanganate (600 g), water (7 L), and o-chlorotoluene (200 g).

  • Oxidation: Heat the mixture slowly to boiling with continual stirring. Reflux until the purple permanganate color has disappeared (typically 3-4 hours). Causality Note: The reflux condition ensures the reaction goes to completion. The disappearance of the purple MnO₄⁻ ion is a visual indicator of reaction progress.

  • Workup: Filter the hot mixture with suction to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake with hot water.

  • Isolation: Concentrate the combined filtrate to ~3.5 L. While still hot, acidify by cautiously adding concentrated HCl (~250 cc) with agitation.

  • Purification: Cool the mixture to precipitate the o-chlorobenzoic acid. Filter, wash with cold water, and dry. The yield is typically 163–167 g (76–78%).

Performance Analysis
ParameterAssessment
Regioselectivity Excellent; determined entirely by the starting halotoluene.
Substrate Scope Broad, as long as other functional groups are stable to strong oxidation.
Scalability Highly scalable and widely used in industrial processes.[21]
Cost Very low, uses inexpensive starting materials and oxidants.
Advantages High yields, cost-effective, straightforward procedure.
Disadvantages Use of stoichiometric amounts of strong, often hazardous, oxidizing agents (e.g., KMnO₄) generates significant waste (MnO₂).

Methodology 4: Modern Directed C-H Halogenation

Recent advances in organometallic chemistry have enabled the direct halogenation of C-H bonds with regioselectivity that is complementary to classical electrophilic substitution. These methods use a directing group to position a metal catalyst near a specific C-H bond.

Principle & Mechanistic Insight

For benzoic acids, the carboxylate group itself can act as an effective directing group.[22] Transition metals like palladium (Pd) or iridium (Ir) are commonly used.[23][24] A general catalytic cycle often involves:

  • Coordination of the metal catalyst to the carboxylate directing group.

  • Cleavage of a specific C-H bond (typically ortho to the carboxylate) via a concerted metalation-deprotonation (CMD) or related pathway, forming a metallacyclic intermediate.

  • Oxidation of the metal center by a halogenating agent (e.g., N-iodosuccinimide, NIS).

  • Reductive elimination to form the C-halogen bond and regenerate the active catalyst.

This chelation-assisted strategy allows for selective functionalization of the typically less reactive ortho C-H bond, a transformation that is very difficult to achieve using classical methods.[23][25] Some sophisticated ligand and directing group strategies have even enabled meta-C-H halogenation, overcoming the innate electronic biases of the substrate.[26][27]

CH_Activation Conceptual ortho-C-H Halogenation Cycle Catalyst Pd(II) Catalyst Substrate Benzoic Acid Coordination Chelation Complex Substrate->Coordination + Pd(II) Metallacycle Palladacycle Intermediate Coordination->Metallacycle C-H Activation Oxidation Oxidative Addition (+ 'X⁺') Metallacycle->Oxidation Product_Release Reductive Elimination Oxidation->Product_Release Product_Release->Catalyst Regeneration Product ortho-Halobenzoic Acid Product_Release->Product

Caption: Directed C-H activation for ortho-halogenation.

Performance Analysis
MethodCatalyst SystemSelectivityReference
Ortho-Iodination [Cp*IrCl₂]₂High ortho[23]
Ortho-Halogenation Pd(OAc)₂ / LigandHigh ortho[24]
Meta-Halogenation Pd(OAc)₂ / Directing GroupHigh meta[26][27]

Advantages:

  • Exceptional regiocontrol, enabling access to previously difficult-to-make isomers.[28][29]

  • Often proceeds under milder conditions than classical methods.

  • High functional group tolerance.

Disadvantages:

  • Requires expensive and sometimes air-sensitive transition metal catalysts and ligands.

  • Catalyst loading can be high, and removal from the final product can be challenging.

  • Substrate scope can be sensitive to the specific catalytic system.

Methodology 5: Decarboxylative Halogenation

This non-classical approach involves the replacement of the entire carboxylic acid group with a halogen atom. It provides a retrosynthetic disconnection that is fundamentally different from all other methods.

Principle & Mechanistic Insight

Historically known as the Hunsdiecker reaction (using silver salts), modern variations often use more practical reagents.[1] A unified strategy using a copper catalyst has been developed that can achieve fluorination, chlorination, bromination, and iodination from the same benzoic acid starting material.[30] These reactions typically proceed via the generation of an aryl radical intermediate through oxidative decarboxylation, which is then trapped by a halogen source.[30] Photoredox catalysis has also been employed to facilitate this transformation under mild, visible-light-mediated conditions.[31]

This method is particularly valuable for synthesizing isomers that are difficult to access otherwise. For example, if a specific polysubstituted benzoic acid is available, this reaction allows for the selective removal of the carboxyl group in favor of a halogen, a transformation that would be impossible with methods that functionalize the ring itself.[32]

Decarboxylative_Halogenation Start Substituted Benzoic Acid Process Catalyst (e.g., Cu or Photoredox) + Halogen Source Start->Process Intermediate Aryl Radical Intermediate Process->Intermediate Product Aryl Halide (-CO₂) Intermediate->Product

Caption: General concept of decarboxylative halogenation.

Performance Analysis

Advantages:

  • Provides a unique synthetic route, replacing the -COOH group directly.[32]

  • Access to halogenation patterns not achievable by other methods.

  • Recent methods offer broad scope across all four common halogens.[30]

Disadvantages:

  • Can require stoichiometric or high loadings of metal mediators.

  • The development of general and high-yielding protocols is relatively recent.

  • Substrate scope can be limited by the stability of the aryl radical intermediate.

Comparative Summary and Outlook

The choice of synthetic methodology for a target halogenated benzoic acid is a multi-factorial decision. The optimal route depends on the desired isomeric purity, the availability of starting materials, the scale of the reaction, and economic and environmental considerations.

MethodologyPrimary ProductKey AdvantageKey DisadvantageStarting Material
Electrophilic Halogenation meta-IsomerSimplicity, low costHarsh conditions, poor regiocontrolBenzoic Acid
Sandmeyer Reaction ortho, meta, paraHigh versatility, excellent regiocontrolDiazonium salt instabilityAminobenzoic Acid
Oxidation of Toluene ortho, meta, paraScalability, high yield, low costGenerates significant wasteHalotoluene
Directed C-H Halogenation ortho or metaUnconventional regioselectivityExpensive catalysts, potential for metal contaminationBenzoic Acid
Decarboxylative Halogenation VariesUnique C-C to C-X transformationNewer methodology, can require specific catalystsBenzoic Acid

For researchers, the classical Sandmeyer reaction and the oxidation of halotoluenes remain the most reliable and versatile methods for accessing a wide range of specific isomers. However, for the synthesis of novel derivatives or for instances where traditional methods fail, the advent of directed C-H activation and decarboxylative halogenation offers powerful new tools that are expanding the landscape of chemical synthesis. As these modern methods become more robust and economically viable, they will undoubtedly play an increasingly important role in the development of next-generation pharmaceuticals and materials.

References

Reactivity comparison between 6-bromo-3-chloro-2-fluorobenzoic acid and its isomers.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 6-bromo-3-chloro-2-fluorobenzoic Acid and Its Positional Isomers

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Halogenated benzoic acids are foundational building blocks, prized for their versatility in cross-coupling reactions, nucleophilic substitutions, and as scaffolds for complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of this compound and its key positional isomers.

Our analysis moves beyond a simple cataloging of properties, instead focusing on the underlying chemical principles that govern reactivity. We will dissect the intricate interplay of electronic and steric effects imposed by the halogen substituents, offering predictive insights into the behavior of these molecules in common synthetic transformations. This guide is structured to empower chemists to make informed decisions by understanding the "why" behind the reactivity, supported by established literature and detailed experimental protocols for validation.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of any substituted benzoic acid is primarily governed by the electronic nature of its substituents and their position relative to the carboxylic acid group and each other. Halogens exert two opposing electronic influences: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1]

  • Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the aromatic ring through the sigma bond network. This effect acidifies the carboxylic proton and makes the aromatic ring more electron-deficient (electrophilic). The strength of the inductive effect decreases with distance and follows the order: F > Cl > Br.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions. The effectiveness of this donation is dependent on the orbital overlap between the halogen and the carbon, following the order: F > Cl > Br.

  • Overall Electronic Influence: For halogens, the inductive effect universally outweighs the resonance effect, making them net electron-withdrawing groups and ring deactivators in electrophilic aromatic substitution.[2] However, the subtle balance between these forces, especially in poly-halogenated systems, creates nuanced differences in reactivity.

Furthermore, substituents in the ortho position (C2 and C6) to the carboxyl group introduce significant steric hindrance . This can force the -COOH group out of the plane of the benzene ring, a phenomenon known as the "ortho effect" .[3][4] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which paradoxically increases the acidity of the benzoic acid.[3]

Comparative Analysis of Isomer Reactivity

For this guide, we will compare the title compound, This compound (Compound 1) , with two representative positional isomers to illustrate the impact of substituent placement.

  • Isomer A: 3-bromo-6-chloro-2-fluorobenzoic acid

  • Isomer B: 4-bromo-3-chloro-2-fluorobenzoic acid

Acidity (pKa) Comparison

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups stabilize this anion, leading to a lower pKa and higher acidity.[2]

  • Compound 1 (this compound): This isomer features two bulky ortho substituents (Fluorine at C2 and Bromine at C6). The powerful inductive effect of the fluorine atom at the ortho position, combined with the steric hindrance from both ortho groups forcing the carboxyl group out of plane, should lead to a significant increase in acidity.[3][5]

  • Isomer A (3-bromo-6-chloro-2-fluorobenzoic acid): The electronic environment around the carboxyl group is very similar to Compound 1, with fluorine at C2 and a halogen (chlorine) at C6. Given that chlorine is smaller and slightly less inductively withdrawing from the C6 position than bromine, its acidity is predicted to be very high, but potentially marginally lower than Compound 1.

  • Isomer B (4-bromo-3-chloro-2-fluorobenzoic acid): This isomer has only one ortho substituent (fluorine). While still highly acidic due to the cumulative inductive effects of three halogens, the absence of a second ortho group reduces the steric component of the "ortho effect."[6][7] Therefore, its acidity is predicted to be lower than both Compound 1 and Isomer A.

Predicted Acidity Trend: Compound 1 > Isomer A > Isomer B

CompoundKey Structural FeaturesPredicted Relative AcidityRationale
Compound 1 F at C2, Br at C6HighestMaximum "ortho effect" from two ortho substituents disrupting ring-carboxyl resonance. Strong -I effect from ortho fluorine.[3][4]
Isomer A F at C2, Cl at C6HighStrong "ortho effect" from two ortho substituents. Slightly less steric bulk at C6 compared to Compound 1.
Isomer B F at C2, no C6 subLowerOnly one ortho substituent, leading to a diminished steric "ortho effect" compared to the others.[6]
Nucleophilic Aromatic Substitution (SNAr)

The presence of multiple, strongly electron-withdrawing halogens renders the aromatic ring electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr).[8][9] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][11]

The rate and regioselectivity of an SNAr reaction are dictated by two primary factors:

  • Ring Activation: The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge in the Meisenheimer complex.[8]

  • Leaving Group Ability: The C-X bond must be broken in the second step. For SNAr, reactivity is often dominated by the electronegativity of the halogen, which makes the carbon atom more electrophilic and stabilizes the intermediate. The typical reactivity order is F > Cl > Br > I, which is opposite to that seen in Sₙ1/Sₙ2 reactions.[9] The highly polarized C-F bond is most susceptible to nucleophilic attack.

  • Compound 1 (this compound): The fluorine at C2 is ortho to the carboxyl group and para to the bromine at C6 (if considering activation around the ring). More importantly, the fluorine is highly activating for its own displacement due to its powerful inductive effect. The chlorine at C3 is ortho to the fluorine, and the bromine at C6 is also ortho to the fluorine. This dense placement of electron-withdrawing groups makes the C2 carbon attached to fluorine a prime target for nucleophilic attack.

  • Isomer A (3-bromo-6-chloro-2-fluorobenzoic acid): Similar to Compound 1, the fluorine at C2 is heavily activated by the flanking chloro and bromo groups. It is the most likely site for substitution.

  • Isomer B (4-bromo-3-chloro-2-fluorobenzoic acid): The fluorine at C2 is activated by the chlorine at C3 (ortho) and the bromine at C4 (meta). The lack of a para or second ortho activating group relative to the fluorine might slightly reduce its reactivity compared to Compound 1 and Isomer A, where the activation is more pronounced.

Predicted SNAr Reactivity (Displacement of Fluorine): Compound 1 ≈ Isomer A > Isomer B

SNAr_Mechanism

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity trends, the following generalized protocols can be employed. These workflows are designed as self-validating systems, incorporating analytical checkpoints to ensure data integrity.

Protocol 1: Competitive Esterification to Assess Steric Hindrance

This experiment evaluates the relative ease of access to the carboxylic acid group, which is primarily influenced by steric hindrance from ortho substituents.

  • Reaction Setup: In separate, identical vials, dissolve equimolar amounts (e.g., 0.1 mmol) of Compound 1, Isomer A, and Isomer B in a suitable solvent (e.g., 1 mL of anhydrous Dichloromethane).

  • Initiation: To each vial, add a limiting amount of a bulky alcohol (e.g., 0.08 mmol of tert-butanol) and a catalytic amount of an acid catalyst (e.g., 0.01 mmol of DMAP/DCC or a similar coupling agent).

  • Monitoring: Seal the vials and stir at a constant temperature (e.g., 25°C). At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 10 µL) from each reaction.

  • Analysis: Quench the aliquots in a known volume of a suitable solvent containing an internal standard. Analyze the samples by LC-MS or GC-MS to determine the ratio of starting material to the ester product.

  • Interpretation: A higher rate of conversion to the ester product indicates lower steric hindrance around the carboxylic acid. It is expected that Isomer B will react fastest due to having only one ortho substituent.

Esterification_Workflow

Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol directly compares the rate of displacement of the most activated halogen (predicted to be fluorine) by a common nucleophile.

  • Reaction Setup: In separate, identical pressure-rated vials, dissolve equimolar amounts (e.g., 0.1 mmol) of Compound 1, Isomer A, and Isomer B in a polar aprotic solvent (e.g., 1 mL of anhydrous DMSO).

  • Initiation: To each vial, add a slight excess of a nucleophile (e.g., 0.12 mmol of sodium methoxide) and an internal standard suitable for NMR or LC-MS analysis.

  • Monitoring: Seal the vials and heat to a constant temperature (e.g., 80°C) with vigorous stirring. At regular intervals (e.g., 30, 60, 120, 240 minutes), carefully remove the vials from heat, cool, and withdraw a small aliquot.

  • Analysis: Quench the aliquots in a dilute acid solution. Extract with an organic solvent and prepare for analysis by ¹⁹F NMR (to monitor the disappearance of the starting material's fluorine signal) or LC-MS (to monitor the appearance of the methoxy-substituted product and disappearance of the starting material).

  • Interpretation: The isomer that shows the fastest consumption of starting material and formation of the product is the most reactive under SNAr conditions. The predicted trend is Compound 1 ≈ Isomer A > Isomer B.

Conclusion and Strategic Recommendations

The choice between this compound and its positional isomers is a strategic one, heavily dependent on the desired transformation.

  • For reactions involving the carboxylic acid (e.g., amide coupling, esterification): Be mindful of the profound steric hindrance imparted by two ortho substituents. Isomers like Compound 1 and Isomer A will likely require more forcing conditions or specialized coupling reagents compared to Isomer B . If facile reaction at the carboxyl group is the priority, an isomer with a single, smaller ortho group is preferable.

  • For reactions involving Nucleophilic Aromatic Substitution (SNAr): All isomers are highly activated for the displacement of the C2-fluorine. Compound 1 and Isomer A are predicted to be the most reactive due to superior activation from multiple adjacent halogens. These would be the substrates of choice for introducing a nucleophile at the C2 position.

This guide provides a predictive framework based on established principles of physical organic chemistry. It is essential for researchers to use the provided protocols as a template for empirical validation within their specific reaction systems. By understanding the delicate balance of electronic and steric effects, chemists can harness the nuanced reactivity of these versatile building blocks to accelerate discovery and development.

References

Navigating the Structural Maze: A Comparative Guide to the X-ray Crystallographic Analysis of 6-bromo-3-chloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug discovery and development. Halogenated benzoic acids, such as 6-bromo-3-chloro-2-fluorobenzoic acid, are prevalent scaffolds in medicinal chemistry. Their electronic and steric properties, governed by the nature and position of the halogen substituents, critically influence their biological activity and physicochemical properties. This guide provides an in-depth, objective comparison of single-crystal X-ray diffraction (XRD) with alternative analytical techniques for the structural elucidation of these complex molecules. We will delve into the causality behind experimental choices, present supporting data from related structures, and offer detailed experimental protocols.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1] It provides a high-resolution, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be precisely determined.

Why X-ray Crystallography is Pivotal for Halogenated Benzoic Acids

The presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the benzoic acid ring of the title compound introduces significant electronic effects and the potential for various non-covalent interactions, such as halogen bonding. These interactions can dictate the crystal packing and, consequently, the solid-state properties of the material, including solubility and stability. X-ray crystallography is uniquely capable of directly visualizing these intricate interactions.

A Hypothetical Experimental Workflow for this compound

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount for a successful XRD experiment.[2] For a compound like this compound, which is a solid at room temperature, slow evaporation from a suitable solvent system is a common starting point. A solvent screen using solvents of varying polarity (e.g., ethanol, acetone, dichloromethane, ethyl acetate, and hexane mixtures) should be performed in small vials. The key is to allow the solvent to evaporate slowly over several days to weeks to promote the formation of well-ordered crystals.[2]

  • Crystal Selection and Mounting: Under a polarized light microscope, select a transparent crystal with sharp edges and no visible defects.[2] The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is then mounted on a cryoloop using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is then interpreted to locate the atoms. The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.

The Power of Alternatives: When Single Crystals Remain Elusive

Obtaining diffraction-quality single crystals can be a significant bottleneck in structural elucidation.[3] In such cases, a combination of other analytical techniques can provide a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity in Solution

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in the solution state.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be crucial.

Expected NMR Signatures:

  • ¹H NMR: The aromatic region would show a complex splitting pattern for the two aromatic protons. Their chemical shifts and coupling constants would be indicative of their relative positions to the bulky and electronegative substituents.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum would confirm the number of unique carbon atoms in the molecule. The chemical shifts of the carbons bonded to the halogens would be significantly affected.

  • ¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum would confirm the presence of the single fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the carboxylic proton and the adjacent aromatic carbons.

Distinguishing Regioisomers: NMR is particularly adept at distinguishing between regioisomers, which have the same molecular formula but different arrangements of substituents on the aromatic ring.[5] The distinct chemical shifts and coupling patterns in the ¹H NMR spectrum would allow for the differentiation of this compound from its other isomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[6] This technique is invaluable for confirming the molecular weight and elemental composition.

Expected Mass Spectrum Features:

For a molecule containing both bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern.[7][8]

  • Molecular Ion Peak (M+): Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a cluster of peaks. The most intense peak will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There will be a significant M+2 peak (from ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and a smaller M+4 peak (from ⁸¹Br and ³⁷Cl). The relative intensities of these peaks are highly predictable and serve as a definitive indicator of the presence of one bromine and one chlorine atom. For example, for 2-bromo-5-chlorobenzoic acid, the NIST WebBook shows a prominent molecular ion peak cluster.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[10]

Expected FT-IR Absorptions:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, broadened due to hydrogen bonding.[10]

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[11]

  • C-X Stretches: Absorptions corresponding to the C-Br, C-Cl, and C-F stretching vibrations would be expected in the fingerprint region (below 1500 cm⁻¹).

Performance Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Fourier-Transform Infrared (FT-IR)
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ionsVibrational transitions of molecular bonds
Sample Type High-quality single crystalSoluble compoundIonizable compoundSolid or liquid
Information Obtained 3D atomic structure, bond lengths/angles, stereochemistry, intermolecular interactionsConnectivity, solution-state conformation, regioisomer differentiationMolecular weight, elemental composition, fragmentation patternPresence of functional groups
Key Advantage Unambiguous, high-resolution 3D structureExcellent for isomer differentiation in solutionHigh sensitivity, confirms elemental compositionRapid and non-destructive
Key Limitation Requires high-quality single crystalsProvides indirect structural informationDoes not provide stereochemical informationProvides limited structural detail

Visualizing the Workflow

Experimental Workflow for Structural Elucidation

G cluster_0 Primary Analysis cluster_1 Structural Elucidation Pathways cluster_2 Data Analysis & Structure Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization XRD Single-Crystal XRD Initial_Characterization->XRD If single crystals obtained NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Initial_Characterization->NMR If soluble MS Mass Spectrometry Initial_Characterization->MS FTIR FT-IR Spectroscopy Initial_Characterization->FTIR XRD_Analysis Structure Solution & Refinement XRD->XRD_Analysis NMR_Analysis Spectral Interpretation & Assignment NMR->NMR_Analysis MS_Analysis Isotopic Pattern & Fragmentation Analysis MS->MS_Analysis FTIR_Analysis Functional Group Identification FTIR->FTIR_Analysis Final_Structure Final Structure Confirmation XRD_Analysis->Final_Structure NMR_Analysis->Final_Structure MS_Analysis->Final_Structure FTIR_Analysis->Final_Structure

Caption: A comprehensive workflow for the structural elucidation of a small organic molecule.

Logical Relationship of Analytical Techniques

G XRD Single-Crystal XRD 3D Structure Bond Lengths Bond Angles Stereochemistry Intermolecular Interactions NMR NMR Spectroscopy Connectivity Regioisomerism Solution Conformation XRD:port->NMR Confirms connectivity in solid state MS Mass Spectrometry Molecular Weight Elemental Formula Fragmentation NMR->MS Confirms molecular formula of isomers FTIR FT-IR Spectroscopy Functional Groups MS->FTIR Correlates with functional group fragments FTIR->XRD:port Confirms functional groups in the crystal

Caption: Interplay of information from different analytical techniques.

Conclusion and Future Outlook

While single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials like this compound derivatives, a multi-technique approach is often necessary and prudent. The complementary data obtained from NMR, mass spectrometry, and FT-IR not only corroborates the final structure but also provides valuable insights into the molecule's behavior in solution and its fundamental chemical properties. For researchers in drug development, mastering the application and interpretation of these techniques is essential for accelerating the discovery pipeline and ensuring the quality and efficacy of new therapeutic agents. As crystallisation techniques for small molecules continue to advance, such as with the use of co-crystallization or microcrystal electron diffraction (MicroED), the hurdles to obtaining single-crystal data for challenging compounds are progressively being lowered.[3]

References

A Comparative In Silico Analysis of 6-bromo-3-chloro-2-fluorobenzoic Acid Analogs as Potential Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary oncology research, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Aurora Kinase A (AurkA), a key regulator of mitotic progression, represents a validated and compelling target for anti-cancer drug discovery due to its frequent overexpression in a multitude of human tumors.[1][2] This guide presents a detailed in silico modeling and molecular docking study of a series of novel 6-bromo-3-chloro-2-fluorobenzoic acid analogs, designed to explore their potential as AurkA inhibitors. Through a rigorous computational workflow, we will compare their predicted binding affinities and interaction profiles against a known potent AurkA inhibitor, MLN8054, providing a rational framework for their further development and optimization.

Introduction: The Rationale for Targeting Aurora Kinase A with Halogenated Benzoic Acids

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in several mitotic events, including centrosome maturation and separation, and the formation of the bipolar spindle.[1] Its dysregulation is intimately linked with genomic instability and tumorigenesis, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors against AurkA has been an active area of research, with several compounds advancing into clinical trials.[3]

Halogenated organic molecules have a rich history in medicinal chemistry, with halogen atoms often contributing to improved potency and pharmacokinetic properties.[4] The unique electronic and steric properties of halogens can facilitate critical interactions within a protein's binding site, including the increasingly appreciated halogen bonding. The this compound scaffold was selected as a starting point for this study due to its synthetic tractability and the presence of multiple halogen atoms, which offer diverse opportunities for interaction with the AurkA active site.

This guide will provide a comprehensive, step-by-step methodology for the in silico evaluation of a focused library of analogs derived from this scaffold. We will then present a comparative analysis of their predicted efficacy against the benchmark inhibitor MLN8054, a well-characterized and potent AurkA inhibitor.[1][3]

Design of the this compound Analog Series

To investigate the structure-activity relationship (SAR) of the this compound scaffold, a series of five analogs (designated as BFA-01 to BFA-05 ) were designed. These analogs feature systematic modifications to the core structure, allowing for a focused exploration of the chemical space around the benzoic acid ring. The parent compound, this compound, is included as BFA-01 .

Table 1: Designed Analogs of this compound

Compound IDR1-positionR2-positionR3-position
BFA-01 -Br-Cl-F
BFA-02 -I-Cl-F
BFA-03 -Br-CN-F
BFA-04 -Br-Cl-OH
BFA-05 -Br-Cl-NH2
MLN8054 \multicolumn{3}{c}{Benchmark Inhibitor}

In Silico Methodology: A Validated Protocol for Virtual Screening

The following section details the computational workflow employed for the molecular docking and comparative analysis of the designed analogs. This protocol is designed to be a self-validating system, incorporating established best practices in computational drug discovery.

Receptor and Ligand Preparation

Receptor Preparation:

The crystal structure of human Aurora Kinase A in complex with the inhibitor MLN8054 was obtained from the Protein Data Bank (PDB ID: 2X81).[1] The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger, LLC). This process involved:

  • Removal of water molecules and co-crystallized ligands.

  • Addition of hydrogen atoms and assignment of correct bond orders.

  • Optimization of the hydrogen-bonding network.

  • A constrained energy minimization step to relieve any steric clashes.

Ligand Preparation:

The 2D structures of the designed analogs and the benchmark inhibitor MLN8054 were sketched using ChemDraw and prepared for docking using the LigPrep tool in the Schrödinger Suite. This step involved:

  • Generation of 3D coordinates.

  • Ionization at a physiological pH of 7.4 ± 0.2.

  • Generation of possible tautomers and stereoisomers.

  • Energy minimization of the resulting structures.

Molecular Docking Protocol

Molecular docking was performed using the Glide (Grid-based Ligand Docking with Energetics) program from Schrödinger.

Grid Generation:

A receptor grid was generated centered on the co-crystallized ligand (MLN8054) within the ATP-binding site of AurkA. The grid box was defined with dimensions of 20Å x 20Å x 20Å to encompass the entire active site.

Docking Parameters:

Standard precision (SP) docking was initially performed, followed by extra precision (XP) docking for the top-scoring poses. The docking parameters were set to allow for ligand flexibility while keeping the receptor rigid.

Post-Docking Analysis and Binding Free Energy Calculation

The docking poses were analyzed for their interactions with the key amino acid residues in the AurkA active site. The binding free energy of the protein-ligand complexes was estimated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method.

In Silico ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogs were predicted using the QikProp module of the Schrödinger Suite. This analysis provides an early assessment of the drug-likeness of the compounds.[5][6]

Results and Comparative Analysis

The following section presents the results of the molecular docking and ADMET prediction studies. The performance of the this compound analogs is compared against the benchmark inhibitor, MLN8054.

Molecular Docking and Binding Affinity

The docking scores and calculated binding free energies for the designed analogs and MLN8054 are summarized in Table 2. The docking score provides an estimate of the binding affinity, with more negative values indicating stronger binding.

Table 2: Docking Scores and Predicted Binding Free Energies

Compound IDGlide Docking Score (XP) (kcal/mol)Predicted Binding Free Energy (MM-GBSA) (kcal/mol)
BFA-01 -7.8-55.2
BFA-02 -8.5-62.1
BFA-03 -8.1-58.7
BFA-04 -7.2-50.9
BFA-05 -7.5-53.4
MLN8054 -10.2-75.8

The results indicate that all the designed analogs are predicted to bind to the ATP-binding pocket of Aurora Kinase A. Analog BFA-02 , with an iodine substitution, exhibited the most favorable docking score and predicted binding free energy among the designed series, suggesting that a larger, more polarizable halogen at the R1 position may enhance binding. However, none of the designed analogs achieved the predicted binding affinity of the benchmark inhibitor, MLN8054.

Analysis of Molecular Interactions

Visual inspection of the docking poses revealed key interactions between the analogs and the AurkA active site. The carboxylate group of the benzoic acid scaffold consistently formed hydrogen bonds with the backbone amide of Ala213 in the hinge region of the kinase. The halogen substituents were observed to form various non-covalent interactions, including halogen bonds and hydrophobic contacts, with residues in the active site.

For the most promising analog, BFA-02 , the iodine atom was positioned to form a halogen bond with the carbonyl oxygen of Glu211, an interaction that likely contributes to its improved predicted affinity.

molecular_interactions cluster_ligand BFA-02 cluster_protein Aurora Kinase A Active Site BFA02 6-iodo-3-chloro-2-fluorobenzoic acid Ala213 Ala213 (Hinge Region) BFA02->Ala213 Hydrogen Bond (Carboxylate) Glu211 Glu211 BFA02->Glu211 Halogen Bond (Iodine) Val147 Val147 BFA02->Val147 Hydrophobic Interaction Leu263 Leu263 BFA02->Leu263 Hydrophobic Interaction

Caption: Key interactions of BFA-02 in the AurkA active site.

ADMET Prediction

The predicted ADMET properties of the designed analogs are presented in Table 3. All analogs exhibited acceptable drug-like properties, falling within the recommended ranges for key descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADMET Properties of the Designed Analogs

Compound IDMolecular WeightlogPHydrogen Bond DonorsHydrogen Bond AcceptorsRule of Five Violations
BFA-01 253.452.8120
BFA-02 300.453.2120
BFA-03 244.022.5130
BFA-04 234.012.1230
BFA-05 233.031.9220

Discussion and Future Directions

This in silico study has provided valuable insights into the potential of this compound analogs as inhibitors of Aurora Kinase A. The molecular docking results suggest that this scaffold can effectively bind to the ATP-binding site of the kinase, with the halogen substituents playing a crucial role in modulating binding affinity.

The superior predicted performance of the iodo-substituted analog BFA-02 highlights the importance of halogen bonding in the design of potent kinase inhibitors. This finding is consistent with previous studies that have demonstrated the significance of halogen bonds in enhancing ligand-protein interactions.

While the designed analogs did not surpass the predicted binding affinity of the benchmark inhibitor MLN8054, this study provides a strong foundation for further optimization. Future work should focus on:

  • Synthesis and in vitro testing: The most promising analogs, particularly BFA-02 , should be synthesized and evaluated in biochemical assays to validate the in silico predictions.

  • Structure-guided optimization: The docking poses can be used to guide the design of new analogs with improved interactions with the AurkA active site. For example, extending the scaffold to interact with other key residues could enhance potency.

  • Exploration of other substitution patterns: A broader range of substitutions on the benzoic acid ring should be explored to further probe the SAR of this scaffold.

Conclusion

computational_workflow start Start: Target Selection (Aurora Kinase A) receptor_prep Receptor Preparation (PDB: 2X81) start->receptor_prep ligand_design Ligand Design (BFA Analogs) start->ligand_design grid_gen Grid Generation receptor_prep->grid_gen ligand_prep Ligand Preparation ligand_design->ligand_prep docking Molecular Docking (Glide) ligand_prep->docking grid_gen->docking analysis Post-Docking Analysis (MM-GBSA) docking->analysis admet ADMET Prediction (QikProp) docking->admet comparison Comparative Analysis vs. Benchmark (MLN8054) analysis->comparison admet->comparison conclusion Conclusion & Future Directions comparison->conclusion

Caption: In silico drug discovery workflow.

References

A Researcher's Guide to Validating the Anti-inflammatory Mechanism of Action of Phenolic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) for a bioactive compound is the bedrock of translational success. This guide provides an in-depth, technically-grounded framework for validating the anti-inflammatory MoA of phenolic acids, a promising class of natural compounds.[1][2] Moving beyond a simple checklist of experiments, we will explore the causal logic behind experimental choices, ensuring a self-validating and robust investigational workflow.

Section 1: The Mechanistic Landscape of Anti-inflammatory Phenolic Acids

Phenolic acids, secondary metabolites abundant in plants, are broadly categorized into hydroxybenzoic and hydroxycinnamic acids.[2] Compounds like gallic acid, caffeic acid, ferulic acid, and rosmarinic acid have garnered significant attention for their potent anti-inflammatory activities.[1][2] Their therapeutic potential stems from their ability to modulate key signaling pathways implicated in the inflammatory response.[1][3][4]

The validation process begins with understanding the central signaling hubs that orchestrate inflammation. Chronic inflammation is driven by a complex interplay of signaling cascades that lead to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2), and reactive oxygen species (ROS).[[“]] Phenolic acids are known to interfere with these processes by targeting critical nodes in pathways such as NF-κB, Mitogen-Activated Protein Kinases (MAPKs), and the Nrf2 antioxidant response system.[1][4]

Section 2: Deconstructing the Mechanism: Key Anti-inflammatory Pathways

A successful MoA validation rests on identifying and probing the correct molecular pathways. For anti-inflammatory phenolic acids, three pathways are of primary importance:

  • The NF-κB Signaling Pathway: As a master regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway controls the expression of numerous pro-inflammatory genes.[6][7][8][9] In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate transcription of target genes.[9][10] Many phenolic acids exert their effects by preventing IκBα degradation, thus blocking NF-κB activation.[3][11]

  • The MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, including p38, JNK, and ERK, forms a crucial signaling cascade that translates extracellular stimuli into cellular responses, including the production of inflammatory cytokines.[12][13][14] Dysregulation of MAPK signaling is a hallmark of many inflammatory diseases.[12][15] Phenolic compounds can selectively inhibit the phosphorylation, and therefore the activation, of specific MAPKs.[1]

  • The Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[16][17] By promoting the expression of antioxidant enzymes, Nrf2 activation can counteract the oxidative stress that perpetuates inflammation.[16][18] There is significant crosstalk between Nrf2 and NF-κB, with Nrf2 activation often leading to the suppression of NF-κB signaling.[17][19][20] Several hydroxycinnamic acids are potent activators of the Nrf2 pathway.[1]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasomal Degradation p_IkBa->Proteasome Targets for Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces PhenolicAcid Phenolic Acids (e.g., Ferulic Acid) PhenolicAcid->IKK Inhibits

Caption: Inhibition of the canonical NF-κB pathway by phenolic acids.

Section 3: A Multi-tiered Approach to MoA Validation

Caption: A tiered workflow for validating mechanism of action.

Section 4: Comparative Analysis of Key Validation Assays

This section provides a comparative overview of essential assays, including detailed protocols for foundational experiments. The choice of assay depends on the specific hypothesis being tested.

Tier 1: Direct Target Inhibition (Biochemical Assays)

These assays are critical for determining if a compound directly interacts with and inhibits a key inflammatory enzyme. They are performed in a cell-free system, providing clean, direct evidence of molecular interaction.

Comparison of Common Biochemical Assays

Assay TypeTarget ExamplePrincipleProsCons
Enzyme Inhibition Assay COX-2Measures the enzymatic conversion of a substrate (e.g., arachidonic acid) to a product in the presence of the inhibitor.[21][22]Quantitative (IC50), high-throughput, confirms direct inhibition.Lacks cellular context, may not reflect in vivo potency.
TNF-α Convertase (TACE) Assay TACE/ADAM17Measures the cleavage of a fluorogenic peptide substrate by recombinant TACE.[23]Specific to the processing of TNF-α, useful for upstream targets.Indirect measure of TNF-α reduction.
Detailed Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a reliable method for determining a compound's IC50 value against COX-2.[24][25][26]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorescent probe then reacts with the PGG2 to produce a stable, highly fluorescent product, measured at Ex/Em = 535/587 nm.[25]

Materials:

  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the test phenolic acid and Celecoxib (e.g., in DMSO, final concentration ≤1%). Prepare a 10X dilution series for the dose-response curve.[25]

  • Assay Setup: To a 96-well plate, add reagents in the following order:

    • Enzyme Control Wells: 80 µL Reaction Mix (Assay Buffer, Probe, Cofactor), 10 µL Assay Buffer.

    • Inhibitor Control Wells: 80 µL Reaction Mix, 10 µL Celecoxib.

    • Test Compound Wells: 80 µL Reaction Mix, 10 µL of diluted phenolic acid.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except a "No Enzyme" blank.

  • Initiate Reaction: Add 10 µL of Arachidonic Acid to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence kinetically at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Cellular Pathway Modulation

Once direct activity is suggested, the next critical step is to confirm that the compound engages its target within a living cell and modulates the intended signaling pathway.

Comparison of Common Pathway Assays

Assay TypeTarget ExamplePrincipleProsCons
Luciferase Reporter Assay NF-κB ActivationCells are transfected with a plasmid where luciferase expression is driven by an NF-κB response element.[27][28] Pathway activation leads to light production.[29][30]Highly sensitive, quantitative, direct measure of transcription factor activity.[29]Relies on transfection, can have off-target effects, indirect measure of protein activity.
Western Blot Phospho-p38 MAPKUses specific antibodies to detect the phosphorylated (active) form of a target protein after cell lysis and gel electrophoresis.[31][32]Confirms modulation of a specific protein's activation state, semi-quantitative.Lower throughput, requires specific antibodies, endpoint assay.
Detailed Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines the validation of a phenolic acid's ability to inhibit LPS-induced NF-κB activation in a macrophage cell line (e.g., RAW264.7).[33]

Principle: RAW264.7 cells are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). Upon stimulation with LPS, activated NF-κB drives firefly luciferase expression. The compound's inhibitory effect is measured as a decrease in luminescence.[27][29]

Materials:

  • RAW264.7 cells

  • NF-κB-luciferase reporter plasmid

  • Control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Lipopolysaccharide (LPS)

  • Dual-Luciferase® Reporter Assay System

  • Opaque 96-well plates

  • Luminometer

Procedure:

  • Day 1: Cell Seeding: Seed RAW264.7 cells in a 96-well opaque plate to reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 18-24 hours.

  • Day 3: Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of the phenolic acid for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours. Include unstimulated and vehicle-only controls.

  • Day 4: Lysis and Measurement:

    • Wash cells with PBS and lyse them using the lysis buffer provided in the assay kit.[29]

    • Transfer 10-20 µL of lysate to a new opaque plate.

    • Add the Luciferase Assay Reagent and measure firefly luminescence (NF-κB activity).

    • Add the Stop & Glo® Reagent and measure Renilla luminescence (transfection control).[34]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control and determine the inhibitory effect of the compound.

Tier 3: Functional & Phenotypic Cellular Assays

The final in vitro validation step is to connect pathway modulation to a tangible anti-inflammatory outcome. This involves measuring the downstream consequences of target engagement, such as the reduction of inflammatory mediators.

Comparison of Common Functional Assays

Assay TypeMeasurementPrincipleProsCons
ELISA Cytokine Secretion (TNF-α, IL-6)An antibody-based assay that quantifies the concentration of a specific protein (cytokine) in cell culture supernatant.[11][35]Highly specific and sensitive, quantitative, measures a key functional output.Endpoint assay, provides no kinetic data.
Live-Cell Analysis Phagocytosis, Chemotaxis, Cell HealthAutomated imaging and software analysis inside an incubator to monitor cell behavior and morphology in real-time.[36][37][38][39]Provides kinetic and morphological data, high content, physiologically relevant.Requires specialized equipment (e.g., IncuCyte®), data analysis can be complex.
Detailed Protocol: ELISA for TNF-α Secretion

This protocol details how to measure the inhibition of LPS-induced TNF-α secretion from macrophages by a phenolic acid.

Principle: This is a sandwich ELISA. A capture antibody specific for TNF-α is coated onto a 96-well plate. The cell supernatant is added, and any TNF-α present binds to the antibody. A second, biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate. A colorimetric substrate (TMB) is added, and the resulting color intensity is proportional to the amount of TNF-α.[40][41][42]

Materials:

  • Human or Murine TNF-α ELISA Kit (containing capture Ab, detection Ab, standard, and conjugate)

  • RAW264.7 or THP-1 cells

  • LPS

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well ELISA plate

  • Microplate reader (450 nm)

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophages in a 24-well plate and allow them to adhere.

    • Pre-treat cells with the phenolic acid for 1-2 hours.

    • Stimulate with LPS for 18-24 hours.

    • Collect the cell culture supernatant and centrifuge to remove debris.

  • ELISA Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C. Wash and block the plate.[40]

  • Sample Incubation: Add standards and cell supernatants to the wells and incubate for 2 hours at room temperature. Wash the plate.

  • Detection: Add the biotinylated detection antibody and incubate for 1-2 hours. Wash. Add Streptavidin-HRP and incubate for 20-30 minutes. Wash.[40][43]

  • Development: Add TMB substrate and incubate in the dark until sufficient color develops (15-20 minutes). Add Stop Solution.[35][40]

  • Measurement and Analysis: Read the absorbance at 450 nm. Create a standard curve from the recombinant TNF-α standards and use it to calculate the concentration of TNF-α in the samples.

Section 5: Conclusion and Future Directions

The validation of a bioactive compound's mechanism of action is a systematic process of building a logical, evidence-based case. By employing a multi-tiered approach—from direct biochemical inhibition to cellular pathway analysis and functional outcomes—researchers can confidently define the MoA of promising anti-inflammatory phenolic acids. This rigorous validation is not merely an academic exercise; it is the essential foundation for preclinical and clinical development, providing the rationale for therapeutic application and paving the way for novel anti-inflammatory drug discovery.[44][45]

References

Benchmarking the performance of new catalysts for reactions with the compound.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and stable catalysts is a perpetual frontier. The introduction of a new catalyst, whether homogeneous or heterogeneous, necessitates a rigorous and objective evaluation of its performance against existing alternatives. This guide provides a comprehensive framework for benchmarking new catalysts, grounded in scientific integrity and practical, field-proven insights. We will move beyond a simple checklist of experiments to a deeper understanding of the "why" behind each step, ensuring that the data you generate is not only accurate but also meaningful and defensible.

The Philosophy of Robust Catalyst Benchmarking

Effective benchmarking is more than just a head-to-head comparison under a single set of conditions. It is a systematic investigation into a catalyst's behavior across a relevant operational window. A truly informative benchmark will not only tell you if a new catalyst is better but also why and under what conditions. This requires a multi-faceted approach that combines kinetic analysis, stability assessments, and thorough characterization. The goal is to build a comprehensive performance profile that can reliably predict a catalyst's utility in real-world applications.[1][2][3]

Key Performance Indicators (KPIs): The Metrics that Matter

Before embarking on any experimental work, it is crucial to define the key performance indicators (KPIs) that will be used to evaluate the catalysts. The three most fundamental KPIs in catalysis are:

  • Activity: A measure of how fast the catalyst converts reactants into products. This is often expressed as Turnover Frequency (TOF) or Turnover Number (TON).[1][2][4][5][6]

    • Turnover Number (TON): The total number of moles of reactant converted per mole of catalyst before it deactivates. It is a measure of the catalyst's overall productivity.[1][4][5]

    • Turnover Frequency (TOF): The number of catalytic cycles occurring per active site per unit of time. It is a measure of the catalyst's intrinsic activity.[2][4][5][6]

  • Selectivity: The ability of the catalyst to direct the reaction towards the desired product, minimizing the formation of byproducts. It is typically expressed as a percentage.[5][7]

  • Stability: The catalyst's ability to maintain its activity and selectivity over time under reaction conditions. Deactivation is a critical factor in the economic viability of a catalytic process.[3][5][8]

Experimental Design: A Statistically Sound Approach

To ensure the validity and efficiency of your benchmarking study, a well-thought-out experimental design is paramount. Adopting a Design of Experiments (DoE) methodology allows for the systematic investigation of multiple variables simultaneously, uncovering not only the main effects of each parameter but also their interactions. This is a more powerful and resource-efficient approach than the traditional one-variable-at-a-time (OVAT) method.[9]

A typical DoE for catalyst benchmarking might investigate factors such as:

  • Temperature

  • Pressure

  • Reactant concentrations

  • Catalyst loading

  • Solvent

By systematically varying these parameters, you can map out a performance landscape for each catalyst, identifying the optimal operating conditions for each.

Experimental Workflow for Catalyst Benchmarking

The following workflow provides a structured approach to benchmarking a new catalyst against a standard or a set of alternative catalysts.

Catalyst Benchmarking Workflow cluster_prep Catalyst Preparation & Characterization cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison prep_new Prepare New Catalyst char Physicochemical Characterization (e.g., XRD, BET, TEM, XPS) prep_new->char prep_std Prepare Standard Catalyst(s) prep_std->char activity Activity & Selectivity Screening (DoE approach) char->activity stability Stability & Deactivation Studies activity->stability kinetics Kinetic Analysis stability->kinetics data_table Compile Comparative Data Tables kinetics->data_table performance_profile Develop Performance Profiles data_table->performance_profile conclusion Draw Conclusions & Recommendations performance_profile->conclusion

Caption: A generalized workflow for benchmarking new catalysts.

Detailed Experimental Protocols

Physicochemical Characterization

Before any performance testing, it is essential to thoroughly characterize the physical and chemical properties of all catalysts being compared. This provides a baseline understanding of the materials and helps to correlate their properties with their catalytic performance.

a. X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalysts.

b. Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are critical for heterogeneous catalysts.

c. Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the active catalytic species.

d. X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of the catalyst components.

Activity and Selectivity Screening

This is the core of the benchmarking study, where the catalysts are tested under a range of reaction conditions.

Protocol:

  • Reactor Setup: Assemble a suitable reactor system (e.g., batch reactor, continuous flow reactor) equipped with precise temperature, pressure, and flow controllers.[10]

  • Catalyst Loading: Accurately weigh and load the desired amount of catalyst into the reactor.

  • Reaction Conditions: Set the initial reaction conditions (temperature, pressure, reactant concentrations) according to the experimental design.

  • Reaction Initiation: Introduce the reactants into the reactor to start the reaction.

  • Sampling: At predetermined time intervals, withdraw samples from the reaction mixture.

  • Analysis: Analyze the samples using a calibrated analytical technique (e.g., Gas Chromatography, High-Performance Liquid Chromatography) to determine the concentrations of reactants and products.

  • Data Calculation: From the analytical data, calculate the conversion, selectivity, TON, and TOF for each data point.

Stability and Deactivation Studies

Assessing the long-term stability of a catalyst is crucial for its practical application.

Protocol:

  • Long-Term Reaction: Run the catalytic reaction under optimized conditions for an extended period (e.g., 24, 48, or 100+ hours).

  • Periodic Monitoring: Periodically sample and analyze the reaction mixture to track the catalyst's activity and selectivity over time.

  • Post-Reaction Characterization: After the long-term run, recover the catalyst and re-characterize it using the techniques from Step 1 to identify any structural or chemical changes that may have led to deactivation.

  • Accelerated Aging (Optional): To expedite the assessment of stability, catalysts can be subjected to harsher conditions (e.g., higher temperatures) to accelerate deactivation mechanisms.[7]

Data Presentation: Comparative Tables

Summarizing the collected data in a clear and concise format is essential for effective comparison. The following tables provide a template for presenting the key performance indicators.

Table 1: Physicochemical Properties of Catalysts

CatalystActive PhaseSupportSurface Area (m²/g)Particle Size (nm)
New Catalyst A [Specify][Specify][Value][Value]
Standard Catalyst B [Specify][Specify][Value][Value]
Alternative Catalyst C [Specify][Specify][Value][Value]

Table 2: Comparative Performance Data at Optimized Conditions

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)TOF (h⁻¹)TON
New Catalyst A [Value][Value][Value][Value][Value][Value]
Standard Catalyst B [Value][Value][Value][Value][Value][Value]
Alternative Catalyst C [Value][Value][Value][Value][Value][Value]

Table 3: Stability Assessment

CatalystTime on Stream (h)Activity Loss (%)Selectivity Change (%)
New Catalyst A [Value][Value][Value]
Standard Catalyst B [Value][Value][Value]
Alternative Catalyst C [Value][Value][Value]

Logical Relationships in Catalyst Performance

The interplay between a catalyst's properties and its performance is complex. The following diagram illustrates some of these key relationships.

Catalyst Performance Logic cluster_properties Catalyst Properties cluster_performance Performance Metrics structure Structure & Morphology activity Activity (TOF, TON) structure->activity selectivity Selectivity structure->selectivity surface Surface Area & Porosity surface->activity composition Surface Composition composition->activity composition->selectivity stability Stability activity->stability selectivity->stability

Caption: Interplay between catalyst properties and performance metrics.

Conclusion: From Data to Decisions

A well-executed benchmarking study provides the robust, comparative data necessary to make informed decisions about catalyst selection and process optimization. By moving beyond simple activity measurements to a holistic assessment of activity, selectivity, and stability, researchers can confidently identify truly superior catalysts. Remember that the ultimate goal is not just to find a "better" catalyst, but to understand the fundamental reasons for its enhanced performance, paving the way for the rational design of the next generation of catalytic materials.

References

Safety Operating Guide

Navigating the Handling of 6-Bromo-3-chloro-2-fluorobenzoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE) and operational procedures for managing 6-Bromo-3-chloro-2-fluorobenzoic acid in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not presently available, this document synthesizes authoritative safety information from structurally analogous halogenated benzoic acids to establish a robust framework for its safe handling. The procedural recommendations herein are designed to be self-validating, ensuring a comprehensive shield against potential hazards.

Hazard Assessment: Understanding the Risks of Halogenated Benzoic Acids

Halogenated benzoic acids, as a class of compounds, are known to present several potential hazards. Based on data from similar molecules, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Ingestion of such compounds may also be harmful.[3] Therefore, a multi-layered PPE approach is crucial to mitigate these risks during routine laboratory operations.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE requirements for handling this compound. Specific tasks may necessitate additional or more stringent protective measures.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[4]Chemical-resistant gloves (e.g., nitrile).[4]Laboratory coat.Use within a chemical fume hood is strongly recommended. If not feasible, a NIOSH-approved respirator for particulates is necessary.[4]
Dissolving and Solution Handling Tightly fitting safety goggles with side-shields or a face shield.[4]Chemical-resistant gloves (e.g., nitrile).[4]Laboratory coat.Work in a well-ventilated area. A chemical fume hood is recommended.
Reaction Setup and Monitoring Tightly fitting safety goggles with side-shields or a face shield.[4]Chemical-resistant gloves (e.g., nitrile).[4]Chemical-resistant apron over a laboratory coat.Operations should be conducted within a chemical fume hood.
Waste Disposal Tightly fitting safety goggles with side-shields.[4]Chemical-resistant gloves (e.g., nitrile).[4]Laboratory coat.Handle in a well-ventilated area.

Procedural Guidance for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure risk. The following step-by-step protocols provide a clear path for safe handling, from preparation to disposal.

Donning PPE: A Deliberate Approach

A sequential and mindful approach to putting on PPE ensures complete protection before handling the chemical.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Inspect all PPE for integrity (no tears, cracks, or defects). B Wash and dry hands thoroughly. A->B C Don laboratory coat. B->C D Don respiratory protection (if required). C->D E Don eye and face protection. D->E F Don chemical-resistant gloves. E->F

Caption: Sequential workflow for donning Personal Protective Equipment.

Operational Plan: From Weighing to Waste
  • Preparation :

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Have appropriate spill cleanup materials (e.g., absorbent pads, and a suitable container for waste) available.

  • Handling the Solid Compound :

    • When weighing or transferring the solid, perform these actions within a chemical fume hood to minimize the risk of inhaling dust particles.[4]

    • Use non-sparking tools to prevent ignition sources.[4]

    • Avoid creating dust. If dust is generated, do not breathe it in.[4]

  • Handling Solutions :

    • When dissolving the compound or working with its solutions, always wear safety goggles and chemical-resistant gloves.

    • Avoid direct contact with skin and eyes.[4]

    • If any solution comes into contact with your skin, wash the affected area immediately and thoroughly with soap and water.[4]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps G Remove gloves. H Remove laboratory coat. G->H I Remove eye and face protection. H->I J Remove respiratory protection (if worn). I->J K Wash hands thoroughly with soap and water. J->K

Caption: Sequential workflow for doffing Personal Protective Equipment.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation persists, seek medical advice.[2][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

  • Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal. Avoid generating dust. Do not let the chemical enter drains.[3]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[3]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-chloro-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.